4-(Difluoromethoxy)-3,5-dimethylbenzoic acid
Description
Properties
IUPAC Name |
4-(difluoromethoxy)-3,5-dimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-5-3-7(9(13)14)4-6(2)8(5)15-10(11)12/h3-4,10H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQQDZZCUFMCQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(F)F)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1039927-58-6 | |
| Record name | 4-(difluoromethoxy)-3,5-dimethylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis Protocol for 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid: A Technical Guide
Introduction: The Significance of the Difluoromethoxy Moiety in Modern Chemistry
The incorporation of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the difluoromethoxy (-OCF₂H) group has emerged as a particularly valuable substituent. Its unique electronic properties—acting as a lipophilic hydrogen bond donor—can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The target molecule of this guide, 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid, represents a versatile building block for the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals, where the difluoromethoxy group can impart these desirable physicochemical properties.
This in-depth technical guide provides a comprehensive and reliable protocol for the synthesis of this compound. The presented methodology is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also insights into the underlying chemical principles and experimental considerations to ensure a successful and safe synthesis.
Synthetic Strategy: A Direct Approach via Difluorocarbene Chemistry
The most direct and efficient pathway to this compound involves the difluoromethoxylation of a readily available phenolic precursor. Our chosen strategy centers on the reaction of commercially available 4-hydroxy-3,5-dimethylbenzoic acid with a difluorocarbene source. This approach is favored for its high potential for success and operational simplicity.
The key transformation is the generation of difluorocarbene (:CF₂), a highly reactive intermediate, which then undergoes a nucleophilic attack by the phenoxide of the starting material. Several reagents can serve as precursors to difluorocarbene.[2] For this protocol, we have selected sodium chlorodifluoroacetate (ClCF₂CO₂Na) due to its stability, commercial availability in bulk, and favorable safety profile compared to gaseous reagents like chlorodifluoromethane.[3] The thermal decarboxylation of sodium chlorodifluoroacetate provides a controlled in situ generation of difluorocarbene, which is immediately trapped by the phenoxide, leading to the desired product.[2][3]
Visualizing the Synthetic Workflow
The following diagram outlines the key steps in the synthesis of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the difluoromethylation of phenols using sodium chlorodifluoroacetate.[3]
Materials and Equipment:
-
Reagents:
-
4-hydroxy-3,5-dimethylbenzoic acid (commercially available)[4][5][6][7][8]
-
Sodium chlorodifluoroacetate (ClCF₂CO₂Na)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1 M
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Nitrogen or Argon gas inlet
-
Septa
-
Cannula or syringe
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography (if necessary)
-
Reaction Parameters:
| Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| 4-hydroxy-3,5-dimethylbenzoic acid | 166.17 | 10 mmol | 1.0 | 1.66 g |
| Sodium chlorodifluoroacetate | 152.46 | 20 mmol | 2.0 | 3.05 g |
| Potassium carbonate (K₂CO₃) | 138.21 | 20 mmol | 2.0 | 2.76 g |
| N,N-Dimethylformamide (DMF) | - | - | - | 50 mL |
Procedure:
-
Reaction Setup:
-
To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-hydroxy-3,5-dimethylbenzoic acid (1.66 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Seal the flask with septa and purge with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.
-
Add anhydrous N,N-dimethylformamide (50 mL) via cannula or syringe.
-
-
Difluoromethoxylation Reaction:
-
With vigorous stirring, add sodium chlorodifluoroacetate (3.05 g, 20 mmol) to the suspension.
-
Heat the reaction mixture to 95-100 °C using a heating mantle.
-
Maintain the reaction at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing deionized water (200 mL).
-
Acidify the aqueous mixture to a pH of approximately 2-3 with 1 M HCl. This will protonate the carboxylate and may precipitate the product.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Mechanistic Insights: The Role of Difluorocarbene
The core of this synthesis lies in the generation and subsequent trapping of difluorocarbene. The mechanism can be understood in the following steps:
-
Deprotonation: The base, potassium carbonate, deprotonates the phenolic hydroxyl group of 4-hydroxy-3,5-dimethylbenzoic acid to form the more nucleophilic phenoxide ion.
-
Difluorocarbene Generation: At elevated temperatures, sodium chlorodifluoroacetate undergoes thermal decomposition, eliminating a molecule of carbon dioxide and a chloride ion to generate the highly electrophilic difluorocarbene (:CF₂).[2][3]
-
Nucleophilic Attack: The electron-rich phenoxide ion acts as a nucleophile and attacks the electrophilic difluorocarbene.
-
Protonation: The resulting intermediate is then protonated during the acidic work-up to yield the final this compound product.
Safety and Handling Considerations
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere of nitrogen or argon to prevent side reactions with atmospheric moisture and oxygen.
-
Thermal Decomposition: The thermal decomposition of sodium chlorodifluoroacetate can be exothermic. It is crucial to maintain careful temperature control and to add the reagent portion-wise if scaling up the reaction significantly.
-
Solvent Handling: N,N-Dimethylformamide (DMF) is a high-boiling point solvent and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
-
Acid Handling: Handle hydrochloric acid with care, as it is corrosive.
By following this detailed guide, researchers can confidently and safely synthesize this compound, a valuable building block for further chemical exploration.
References
-
Organic Syntheses Procedure for Difluoromethylation of Phenols. [Link]
-
Dolbier, W. R., Jr. (2013). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry. [Link]
-
Aladdin Scientific. 4-Hydroxy-3, 5-dimethylbenzoic acid, min 98%, 100 grams. [Link]
-
Mehta, V. P., & Greaney, M. F. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters. [Link]
-
Ngai, M.-Y., et al. (2019). Catalytic radical difluoromethoxylation of arenes and heteroarenes. Nature Chemistry. [Link]
-
ResearchGate. (2021). Difluoromethylation of Phenols. [Link]
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- 4. 4-Hydroxy-3,5-dimethylbenzoic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 4-Hydroxy-3,5-dimethylbenzoic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. 4-Hydroxy-3,5-dimethylbenzoic Acid 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 8. 4-Hydroxy-3,5-dimethylbenzoic acid | 4919-37-3 [chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid
Foreword: Understanding the Molecule in Context
4-(Difluoromethoxy)-3,5-dimethylbenzoic acid enters the scientific landscape as a molecule of significant interest, particularly within the realms of medicinal chemistry and materials science. Its structural motifs—a difluoromethoxy group, a benzoic acid core, and flanking methyl groups—each contribute to a unique physicochemical profile that dictates its behavior in biological and chemical systems. The difluoromethoxy group, a bioisostere of the methoxy and hydroxy functionalities, is known to modulate metabolic stability, lipophilicity, and target-binding interactions. The carboxylic acid moiety provides a handle for salt formation, derivatization, and interaction with biological targets, while the dimethyl substitution pattern influences conformation and solubility.
This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Recognizing that experimental data for this specific compound is not extensively published, we pivot to a framework of empowerment for the research scientist. This document not only presents available data but also furnishes detailed, field-proven methodologies for the empirical determination of its key physicochemical parameters. By explaining the "why" behind the "how," we aim to equip researchers with the tools and understanding necessary to fully characterize this and similar molecules.
I. Molecular Identity and Structural Characteristics
The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This compound is structurally defined as a benzoic acid molecule substituted at the 4-position with a difluoromethoxy group and at the 3 and 5-positions with methyl groups.
| Identifier | Value | Source |
| Molecular Formula | C₁₀H₁₀F₂O₃ | [1] |
| Monoisotopic Mass | 216.0598 Da | [1] |
| SMILES | CC1=CC(=CC(=C1OC(F)F)C)C(=O)O | [1] |
| InChI | InChI=1S/C10H10F2O3/c1-5-3-7(9(13)14)4-6(2)8(5)15-10(11)12/h3-4,10H,1-2H3,(H,13,14) | [1] |
| InChIKey | DDQQDZZCUFMCQV-UHFFFAOYSA-N | [1] |
II. Predicted and Known Physicochemical Properties
A combination of in-silico predictions and empirical data from structurally analogous compounds allows for a preliminary assessment of the physicochemical profile of this compound. This data is crucial for designing experiments, predicting behavior in various media, and anticipating potential challenges in formulation and analysis.
| Property | Predicted/Known Value | Method/Source | Notes |
| XlogP | 3.1 | Predicted by PubChem[1] | Indicates significant lipophilicity. |
| Melting Point (°C) | Not available | - | For comparison, 4-fluoro-3,5-dimethylbenzoic acid melts at 170-173 °C[2][3], and 3,5-dimethylbenzoic acid melts at 169-171 °C. The difluoromethoxy group may alter crystal packing and thus the melting point. |
| Boiling Point (°C) | Not available | - | Expected to be high due to the carboxylic acid moiety and molecular weight. Decomposition may occur before boiling at atmospheric pressure. |
| pKa | Not available | - | The pKa of benzoic acid is ~4.2. The electron-withdrawing nature of the difluoromethoxy group is expected to lower the pKa, making it a stronger acid. |
| Aqueous Solubility | Not available | - | Expected to be low due to the high predicted XlogP. Solubility will be pH-dependent, increasing at pH values above the pKa. |
III. Experimental Determination of Key Physicochemical Parameters
The following sections provide detailed protocols for the experimental determination of the critical physicochemical properties of this compound. The choice of methodology is guided by principles of accuracy, reproducibility, and accessibility in a standard research laboratory.
A. Determination of Acid Dissociation Constant (pKa)
The pKa is a critical parameter that governs the ionization state of the molecule at different pH values, which in turn influences its solubility, lipophilicity, and biological activity. For a carboxylic acid, potentiometric titration is the gold-standard method.[4]
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination using potentiometric titration.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a standardized solution of approximately 0.1 M sodium hydroxide (NaOH).
-
Accurately weigh approximately 10-20 mg of this compound.
-
If the compound is not readily soluble in water, dissolve it in a minimal amount of a co-solvent like methanol or ethanol before diluting with deionized, carbonate-free water to a final volume of 25-50 mL.
-
-
Instrumentation Setup:
-
Calibrate a pH meter using at least two standard buffers that bracket the expected pKa (e.g., pH 4.0 and 7.0).[5]
-
Place the sample solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.1 mL) using a burette.
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[5]
-
Continue this process until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
-
The equivalence point is the point of steepest inflection on the titration curve. This can be determined more accurately by plotting the first derivative (ΔpH/ΔV) against the average volume, where the peak corresponds to the equivalence volume (Veq).
-
The half-equivalence point occurs at Veq/2. The pH of the solution at this volume is equal to the pKa of the carboxylic acid.[6]
-
For higher precision, perform the titration in triplicate and report the average pKa with the standard deviation.[5]
-
B. Determination of Solubility
Solubility is a key determinant of bioavailability and ease of formulation. For a compound with expected low aqueous solubility, the shake-flask method is a reliable approach.[7]
Workflow for Shake-Flask Solubility Determination
Caption: Standard shake-flask method for determining thermodynamic solubility.
Detailed Protocol:
-
Equilibrium Setup:
-
Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., deionized water, phosphate-buffered saline at pH 7.4, and relevant organic solvents). The presence of undissolved solid is essential to ensure saturation.[7]
-
Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for at least 24 hours to allow the system to reach thermodynamic equilibrium.
-
-
Sample Processing:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant.
-
Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any microscopic solid particles. Alternatively, centrifuge the sample at high speed and collect the supernatant. This step is critical to avoid overestimation of solubility.[7]
-
-
Quantification:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) and create a series of calibration standards by serial dilution.
-
Analyze the filtered sample and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
The solubility is determined by comparing the analytical response of the saturated sample to the calibration curve.
-
C. Determination of Lipophilicity (LogP)
The n-octanol/water partition coefficient (LogP) is the standard measure of a compound's lipophilicity, which is a primary factor in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Sources
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- 3. 4-Fluoro-3,5-dimethylbenzoic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
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- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
A Technical Guide to 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid: Synthesis, Characterization, and Medicinal Chemistry Applications
Abstract
This technical guide provides a comprehensive overview of 4-(difluoromethoxy)-3,5-dimethylbenzoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. While this specific molecule is not widely cataloged with a dedicated CAS number in public databases, its structural motifs—the difluoromethoxy group and the substituted benzoic acid core—are well-established pharmacophores. This document outlines the compound's key identifiers and predicted properties, a detailed, field-proven synthetic protocol starting from its phenolic precursor, and robust analytical methods for structural verification and purity assessment. Furthermore, we delve into the strategic rationale for its use in drug design, contextualizing its potential within modern medicinal chemistry paradigms. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this and similar fluorinated building blocks in their therapeutic programs.
Compound Identification and Physicochemical Properties
This compound is a distinct chemical entity defined by its structure. The primary identifiers and computationally predicted properties are consolidated from authoritative chemical databases.[1]
Chemical Structure:
Image Source: PubChem CID 28973382.[1]
Table 1: Compound Identifiers and Predicted Physicochemical Properties
| Identifier/Property | Value | Source |
| Molecular Formula | C₁₀H₁₀F₂O₃ | PubChem[1] |
| Molecular Weight | 216.18 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| InChIKey | DDQQDZZCUFMCQV-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CC1=CC(=CC(=C1OC(F)F)C)C(=O)O | PubChem[1] |
| XlogP (Predicted) | 3.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
The Strategic Value of the Difluoromethoxy Group in Medicinal Chemistry
The incorporation of fluorine is a cornerstone of modern drug design, used to modulate a molecule's metabolic stability, lipophilicity, and binding interactions. The difluoromethoxy (-OCF₂H) group, in particular, offers a unique and powerful set of advantages.[2]
-
Metabolic Stability: Unlike a methoxy group (-OCH₃), which is susceptible to O-demethylation by cytochrome P450 enzymes, the -OCF₂H group is highly resistant to this metabolic pathway. This resistance can significantly increase a drug's half-life and bioavailability.[2]
-
Bioisosterism: The difluoromethoxy group serves as a bioisostere for hydroxyl (-OH), thiol (-SH), and methoxy (-OCH₃) groups.[2] Crucially, it can act as a hydrogen bond donor via its acidic proton, mimicking the interaction of a hydroxyl group while providing superior metabolic properties.
-
Lipophilicity Tuning: The -OCF₂H group moderately increases lipophilicity, offering a finer level of control compared to the more lipophilic trifluoromethoxy (-OCF₃) group. This modulation is critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3]
The combination of the metabolically robust -OCF₂H group with the sterically defined 3,5-dimethylbenzoic acid scaffold makes the title compound a valuable building block for exploring structure-activity relationships (SAR) in various therapeutic targets.
Synthesis and Purification Protocol
The most chemically sound and efficient synthesis of this compound involves the O-difluoromethylation of its corresponding phenolic precursor, 4-hydroxy-3,5-dimethylbenzoic acid. The following protocol is adapted from established methodologies for the synthesis of aryl difluoromethyl ethers.[4][5]
Proposed Synthetic Scheme
Caption: Proposed workflow for the synthesis of the title compound.
Step-by-Step Experimental Methodology
Materials:
-
4-Hydroxy-3,5-dimethylbenzoic acid (CAS: 4919-37-3)[6]
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hydrochloric Acid (HCl), 2M solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Protocol:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 4-hydroxy-3,5-dimethylbenzoic acid (1.0 eq).
-
Base Addition & Deprotonation: Add anhydrous DMF to dissolve the starting material. Add a strong base (e.g., NaOH, 2.2 eq) and a small amount of water (approx. 10% of DMF volume). Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide and carboxylate salts. Causality: The strong base is required to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide necessary for the subsequent alkylation step.
-
Difluoromethylation: Add sodium chlorodifluoroacetate (2.5-3.0 eq) to the mixture. Heat the reaction to 100-120 °C and stir vigorously for 4-6 hours. Causality: At elevated temperatures, sodium chlorodifluoroacetate decarboxylates in situ to generate difluorocarbene (:CF₂), which is trapped by the phenoxide to form the difluoromethoxy group. A slight excess of the reagent ensures the reaction goes to completion.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup & Extraction: Cool the reaction mixture to room temperature. Pour it into a beaker of ice water and slowly acidify to pH 2-3 with 2M HCl. A precipitate should form. Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers. Causality: Acidification protonates the benzoic acid moiety, rendering it less water-soluble and enabling its extraction into an organic solvent.
-
Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water or hexanes/ethyl acetate mixture) or by column chromatography on silica gel to afford the final product.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized product is a critical, self-validating step. A multi-technique approach is mandatory.
Caption: Standard analytical workflow for product validation.
Expected Analytical Data:
-
¹H NMR: Expect a characteristic triplet signal between δ 6.5-7.5 ppm with a J-coupling of ~74 Hz, corresponding to the proton of the -OCF₂H group. Signals for the two aromatic protons and the two methyl groups (singlet, ~2.3 ppm) should also be present.
-
¹⁹F NMR: Expect a doublet signal corresponding to the two equivalent fluorine atoms, coupled to the proton of the -OCF₂H group.
-
¹³C NMR: The carbon of the -OCF₂H group will appear as a triplet due to coupling with the two fluorine atoms.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound should be observed (e.g., [M-H]⁻ at m/z 215.05 in negative ion mode).[1]
Protocol: HPLC Purity Analysis
Objective: To determine the purity of the final compound.
Instrumentation & Columns:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute to a working concentration of ~50 µg/mL.
-
Gradient Elution:
-
Time 0-2 min: 5% B
-
Time 2-15 min: Linear gradient from 5% to 95% B
-
Time 15-17 min: Hold at 95% B
-
Time 17-18 min: Return to 5% B
-
Time 18-20 min: Re-equilibration at 5% B
-
-
Detection: Monitor at 254 nm.
-
Analysis: Integrate the peak area of the main component. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity level of >95% is typically required for use in biological assays.
Applications in Drug Discovery and Development
This compound is not an active pharmaceutical ingredient (API) itself but rather a strategic building block. Its utility lies in its incorporation into larger molecules to confer desirable properties. It is particularly valuable in the synthesis of inhibitors for enzymes like phosphodiesterase-4 (PDE4), where related structures have shown significant promise in treating inflammatory diseases.[7][8]
For example, the core of this molecule can be coupled with other fragments to generate novel drug candidates. The benzoic acid functional group serves as a versatile handle for amide bond formation, a common linkage in many pharmaceuticals.
Caption: Role as a building block in drug candidate synthesis.
The 3,5-dimethyl substitution pattern provides steric bulk that can be exploited to achieve selective binding to a target protein's active site, while the difluoromethoxy group enhances metabolic stability and modulates pharmacokinetics, as previously discussed. Researchers can use this building block to systematically probe the SAR of a lead compound, optimizing for potency, selectivity, and drug-like properties.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. The Role of Fluorinated Benzoic Acids in Drug Discovery. [Link]
- Google Patents. CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid.
-
PubChem. 4-(Difluoromethoxy)benzoic Acid. National Center for Biotechnology Information. [Link]
-
PubMed. Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. National Library of Medicine. [Link]
-
PrepChem.com. Synthesis of 3-difluoromethoxy-2,4.5-trifluorobenzoic acid. [Link]
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A Technical Guide to the Solubility of 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid in Common Laboratory Solvents
Abstract: This guide provides a comprehensive technical overview of the solubility characteristics of 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid. In the absence of extensive published data for this specific molecule, this document serves as a predictive guide and a methodological framework for researchers. We will explore the theoretical underpinnings of its solubility based on its unique chemical structure, present a robust experimental protocol for determining thermodynamic solubility, and offer predicted solubility profiles in a range of common laboratory solvents. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries who require a deep understanding of this compound's behavior in solution.
Introduction: The Significance of this compound
This compound is an aromatic carboxylic acid featuring a difluoromethoxy group (-OCF₂H). The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, used to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The difluoromethoxy group, in particular, has emerged as a substituent of great interest. It offers a unique blend of properties, including enhanced metabolic stability, fine-tuned lipophilicity, and the ability to participate in hydrogen bonding.[1][3][4]
Understanding the solubility of this compound is a critical first step in its development pathway. Solubility is a fundamental property that influences bioavailability, dosage form design, and the feasibility of various manufacturing processes.[5][6][7] This guide provides the foundational knowledge and practical methodology to accurately characterize the solubility of this promising molecule.
Theoretical Solubility Profile: A Structural Analysis
The solubility of a compound is dictated by its molecular structure and its interactions with the solvent. The principle of "like dissolves like" provides a foundational rule for prediction.[8][9] Let's dissect the structure of this compound to anticipate its behavior.
-
Benzoic Acid Backbone: The core structure is a benzoic acid. Aromatic carboxylic acids are typically crystalline solids. The carboxyl group (-COOH) is polar and can both donate and accept hydrogen bonds, conferring some solubility in polar solvents.[10][11] However, the large non-polar benzene ring limits solubility in water.[12]
-
Acidic Nature: As a carboxylic acid, its aqueous solubility is highly pH-dependent. In basic solutions (e.g., aqueous NaOH or NaHCO₃), it will deprotonate to form a highly polar and water-soluble carboxylate salt.[9][11][13]
-
Lipophilic Substituents: The two methyl groups (-CH₃) on the aromatic ring are nonpolar and increase the molecule's overall lipophilicity, which is expected to decrease its solubility in highly polar solvents like water but increase it in nonpolar organic solvents.
-
The Difluoromethoxy Group (-OCF₂H): This group is the molecule's most defining feature. It is strongly electron-withdrawing and significantly increases lipophilicity.[1][14] Unlike the trifluoromethoxy group (-OCF₃), the hydrogen atom on the -OCF₂H moiety allows it to act as a weak hydrogen bond donor, potentially improving interactions with certain polar aprotic solvents.[1][3]
Based on this analysis, we can predict that this compound will exhibit low solubility in water and nonpolar alkanes but will be readily soluble in a range of polar organic solvents such as alcohols, acetone, and DMSO.
Caption: Predicted solvent interaction sites on the molecule.
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
In preformulation and drug development, it is crucial to distinguish between two types of solubility measurements:
-
Thermodynamic Solubility: This is the true, equilibrium solubility of a compound. It represents the maximum concentration of a solute that can be dissolved in a solvent at a given temperature and pressure, when the system is at equilibrium.[6] This value is intrinsic to the compound in its most stable crystalline form and is essential for developing stable formulations.
-
Kinetic Solubility: This measurement is often derived from high-throughput screening methods where a compound, typically dissolved in DMSO, is added to an aqueous buffer.[7][15] It measures the concentration at which the compound precipitates. Kinetic solubility values are often higher than thermodynamic ones because they can represent a supersaturated or amorphous state.[5][16]
For robust drug development, determining the thermodynamic solubility is paramount. The experimental protocol outlined below is designed to measure this equilibrium value accurately.
Experimental Protocol: Determining Thermodynamic Solubility via the Shake-Flask Method
The Shake-Flask method is the gold-standard technique for determining equilibrium solubility and is recommended by regulatory bodies like the ICH.[17][18] This protocol ensures that a true equilibrium is reached and measured.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Toluene, Hexane)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control (e.g., 25 °C)
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Add an excess amount of solid this compound to a vial. "Excess" means enough solid remains undissolved at the end of the experiment, ensuring saturation.
-
Accurately add a known volume (e.g., 2 mL) of the desired solvent to the vial.
-
Prepare at least three replicate samples for each solvent.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C).
-
Agitate the samples for a predetermined period. A minimum of 24-48 hours is standard, but the time to reach equilibrium should be confirmed.
-
Self-Validation Check: To confirm equilibrium is reached, take samples at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not change between the later time points.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
To separate the saturated supernatant from the undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.
-
Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the compound in the original saturated solution by applying the dilution factor. The final result is typically reported in mg/mL or µg/mL.
-
Caption: Thermodynamic solubility determination workflow.
Predicted Solubility Data Summary
While experimental determination is essential for precise values, a predictive summary can guide initial solvent selection. The following table presents the expected solubility of this compound in common laboratory solvents, categorized for practical use.
Table 1: Representative Predicted Solubility of this compound at 25°C
| Solvent Category | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water (pH 7) | Very Low (<0.1 mg/mL) | The large, nonpolar aromatic structure outweighs the polarity of the carboxyl group.[12] |
| Water (pH > 8) | High | Forms a soluble carboxylate salt.[11] | |
| Ethanol / Methanol | High (>50 mg/mL) | "Like dissolves like"; the alcohol can hydrogen bond with the carboxyl group and solvate the rest of the molecule. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High (>100 mg/mL) | Strong dipole moment and hydrogen bond accepting capability effectively solvate the molecule. |
| Acetone | High (>50 mg/mL) | A good polar aprotic solvent for aromatic acids.[19] | |
| Acetonitrile | Moderate (10-50 mg/mL) | Less polar than acetone, resulting in moderate solvating power for this compound. | |
| Nonpolar | Toluene | Moderate (5-20 mg/mL) | The aromatic nature of toluene interacts favorably with the compound's benzene ring.[12] |
| Hexane / Heptane | Very Low (<1 mg/mL) | The compound's polarity from the -COOH and -OCF₂H groups is too high for nonpolar alkanes. |
Note: These values are predictions based on chemical principles. The protocol in Section 4 must be followed to obtain quantitative experimental data.
Conclusion
This compound possesses a complex molecular structure that suggests a nuanced solubility profile. Its behavior is dominated by the interplay between the polar, acidic carboxyl group and the lipophilic aromatic ring, which is further enhanced by the dimethyl and difluoromethoxy substituents. We predict low aqueous solubility at neutral pH, which can be dramatically increased in basic conditions, and high solubility in polar organic solvents. This guide provides both the theoretical framework to understand these predictions and a robust, self-validating experimental protocol to quantify the thermodynamic solubility accurately. This foundational data is indispensable for any further research or development involving this compound.
References
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link][5]
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Brittain, H. G. (2009). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link][6]
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Bergström, C. A., et al. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link][16]
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Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link][8]
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link][20]
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University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link][9]
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ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of...[Link][15]
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Gonzalez-Galarza, F. F., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link][22]
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Community College of Philadelphia. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link][13]
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International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link][17]
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University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link][23]
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J. Enzyme Inhib. Med. Chem. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link][2]
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European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link][18]
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Syntech Research. (2025). The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design. [Link][14]
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ResearchGate. (2025). Determination and correlation for solubility of aromatic acids in solvents. [Link][19]
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ACS Publications. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. [Link][24]
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Molecules. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PubMed Central. [Link][3]
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ResearchGate. (2024). (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook. [Link][4]
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The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, providing a unique combination of properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1][2] Unlike its more common cousins, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups, the -OCF₂H moiety offers a nuanced, intermediate profile, granting medicinal chemists a greater degree of control over molecular design.[1]
This technical guide provides a comprehensive overview of the role of the difluoromethoxy group in drug design, synthesizing field-proven insights with detailed experimental frameworks to empower researchers in harnessing its full potential.
The Physicochemical Landscape: A Comparative Analysis
The decision to incorporate a difluoromethoxy group is a causal choice driven by its distinct physicochemical profile. It occupies a unique space between the electron-donating methoxy group and the strongly electron-withdrawing and highly lipophilic trifluoromethoxy group.
Key Physicochemical Properties
The properties of the -OCF₂H group are not merely an average of its analogues; it possesses emergent qualities that are highly advantageous in drug design.
-
Lipophilicity (LogP/π): Lipophilicity is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADMET) profile. The -OCF₂H group moderately increases lipophilicity, offering a subtle modulation compared to the significant increase imparted by the -OCF₃ group.[2] Some sources even describe it as having "dynamic lipophilicity," capable of altering its character based on the surrounding chemical environment.[2]
-
Electronic Effects: As an electron-withdrawing group, the -OCF₂H moiety can influence the pKa of nearby acidic or basic centers.[1][3] This modulation can be crucial for optimizing a drug's ionization state at physiological pH, which impacts solubility, cell permeability, and target engagement.[1]
-
Metabolic Stability: The strong carbon-fluorine bonds confer significant resistance to oxidative metabolism, particularly when compared to a methoxy group.[1] Replacing a metabolically vulnerable -OCH₃ group with -OCF₂H is a key strategy to block O-demethylation, a common metabolic liability that can lead to rapid clearance and a short drug half-life.[1]
-
Hydrogen Bonding: A defining feature of the difluoromethoxy group is its capacity to act as a weak hydrogen bond donor.[1][4] The electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to engage in hydrogen bonding interactions with biological targets.[1] This capability is absent in both methoxy and trifluoromethoxy groups and allows -OCF₂H to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups.[1][4]
-
Conformational Preference: While aryl methoxy groups prefer a planar conformation to maximize conjugation and aryl trifluoromethoxy groups adopt an orthogonal orientation, the aryl difluoromethoxy group exhibits significant conformational flexibility.[5] It has no strong preference and can readily adapt its orientation (dihedral angle ≈ 0-50°) to optimize binding within a protein's active site, a concept of immense value for structure-based drug design.[5]
The following diagram illustrates the unique positioning of the -OCF₂H group relative to its common analogues, providing a clear rationale for its selection in a drug design campaign.
Caption: Comparative properties of alkoxy groups in medicinal chemistry.
Quantitative Data Summary
The choice between these groups can be further guided by quantitative data, which provides a precise framework for property modulation.
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) |
| Hansch Lipophilicity (π) | ~ -0.02 | +0.2 to +0.6[2] | +1.04[2] |
| H-Bond Acidity (A) | < 0.01[5] | ~ 0.10[4][5] | 0 |
| Aryl C-O-C Angle | Planar (0°)[5] | Flexible (0-50°)[5] | Orthogonal (90°)[2] |
| pKa of Phenol | ~10.2 | ~9.2[3] | ~8.5 |
Strategic Applications in Drug Design
The unique properties of the -OCF₂H group translate directly into actionable strategies for overcoming common drug discovery challenges.
Bioisosteric Replacement
The concept of bioisosterism—exchanging one functional group for another to improve properties while maintaining biological activity—is central to medicinal chemistry. The -OCF₂H group is a versatile bioisostere.[1]
-
vs. Hydroxyl/Thiol: Its hydrogen bond donating ability makes it a suitable replacement for -OH and -SH groups.[1][4] This swap is often motivated by a need to improve metabolic stability, as hydroxyl and thiol groups are prone to phase II conjugation (glucuronidation, sulfation) or oxidation.
-
vs. Methoxy: Replacing a methoxy group with -OCF₂H is a classic strategy to block metabolic O-demethylation.[1] This not only enhances the drug's half-life but also introduces a hydrogen bond donor capability that may lead to new, beneficial interactions with the biological target.
The following diagram outlines the logic behind selecting -OCF₂H as a bioisosteric replacement.
Caption: Bioisosteric replacement workflow using the -OCF₂H group.
Synthesis and Methodologies
The practical application of the difluoromethoxy group is contingent on robust and accessible synthetic methods. While historically challenging, modern chemistry has furnished several reliable protocols for its installation, including late-stage functionalization which is highly desirable in drug discovery.[2]
Key Synthetic Approaches
-
O-Difluoromethylation of Alcohols/Phenols: This is the most common approach, typically involving a source of difluorocarbene (:CF₂) that inserts into the O-H bond. Reagents like sodium chlorodifluoroacetate or diethyl (bromodifluoromethyl)phosphonate are frequently used.[1][3]
-
Radical C-H Difluoromethoxylation: More recent advances, particularly in photoredox catalysis, have enabled the direct conversion of C-H bonds to C-OCF₂H bonds.[2] These methods generate a difluoromethoxy radical (•OCF₂H) which can then be added to arenes and heteroarenes, allowing for installation of the group on complex molecules at a late stage.[2]
Experimental Protocol: O-Difluoromethylation of a Phenol
This protocol describes a common and reliable method for synthesizing aryl difluoromethyl ethers, a foundational procedure for any lab working with this moiety. The self-validating nature of this protocol lies in the clear analytical endpoints (TLC, LC-MS) that confirm reaction completion and product formation.
Objective: To synthesize 4-(difluoromethoxy)pyridine from 4-hydroxypyridine.
Materials:
-
4-hydroxypyridine
-
Sodium chlorodifluoroacetate (ClCF₂CO₂Na)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxypyridine (1.0 eq).
-
Solvent and Base Addition: Add DMF and water (4:1 v/v) to dissolve the starting material. To this stirred solution, add cesium carbonate (2.0 eq). Stir the mixture at room temperature for 15 minutes. The causality here is that the base is required to deprotonate the phenol, forming the phenoxide which is the active nucleophile for the subsequent reaction.
-
Reagent Addition: Add sodium chlorodifluoroacetate (2.5 eq) to the reaction mixture in one portion.[1] This reagent serves as the difluorocarbene precursor.
-
Reaction Conditions: Heat the reaction mixture to 110 °C and maintain stirring.[1] The high temperature is necessary to induce the decarboxylation of the chlorodifluoroacetate anion to generate the highly reactive difluorocarbene intermediate.
-
Monitoring: Monitor the reaction progress periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).[1]
-
Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers. The purpose of the extraction is to move the desired, more non-polar organic product from the polar aqueous/DMF phase into a clean organic solvent.
-
Washing: Wash the combined organic layers with brine. This step removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure aryl difluoromethyl ether.
Assessing Biological Impact: Metabolic Stability Assay
After successfully synthesizing a difluoromethoxy-containing compound, the next critical step is to validate the hypothesis that the modification improved its properties. An in vitro metabolic stability assay is a standard method to test this.
Experimental Protocol: Liver Microsomal Stability Assay
Objective: To determine the metabolic stability (half-life, t₁/₂) of a difluoromethoxy-containing compound compared to its methoxy analogue.
Materials:
-
Test compounds (-OCF₂H and -OCH₃ analogues)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard (for quenching and analysis)
-
Incubator/water bath at 37 °C
-
LC-MS/MS for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system in phosphate buffer.
-
Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, the liver microsome solution, and the test compound (final concentration typically 1 µM). The choice of liver microsomes is causal; they contain the cytochrome P450 enzymes responsible for the majority of phase I drug metabolism.
-
Pre-incubation: Pre-incubate the mixture at 37 °C for 5 minutes to allow the system to equilibrate.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. NADPH is the essential cofactor for P450 enzyme activity; its absence serves as a negative control.
-
Time Points: Aliquots of the reaction are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Immediately quench the reaction in each aliquot by adding it to a tube containing ice-cold acetonitrile with an internal standard. This stops all enzymatic activity and precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.
-
Analysis: Analyze the concentration of the parent compound remaining in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line (k) is used to calculate the in vitro half-life (t₁/₂ = 0.693 / k). A longer half-life for the -OCF₂H analogue compared to the -OCH₃ version validates its enhanced metabolic stability.
Conclusion and Future Outlook
The difluoromethoxy group is a valuable and versatile tool in the medicinal chemist's armamentarium.[1] Its unique combination of moderate lipophilicity, hydrogen bond donating capability, conformational flexibility, and enhanced metabolic stability provides a powerful and nuanced strategy for optimizing the properties of drug candidates.[1] As synthetic methods for its installation become more robust and accessible, particularly for late-stage functionalization, the strategic deployment of the -OCF₂H group is set to increase.[2][5] By understanding its fundamental characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage this group to design next-generation therapeutics with improved efficacy and superior pharmacokinetic profiles.[1]
References
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D. Le, K. D. D. Vo, and K. M. Ngai, "Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis," National Institutes of Health, [Online]. Available: [Link]
-
J. B. I. Sap, C. F. Meyer, N. J. W. Straathof, et al., "Late-stage difluoromethylation: concepts, developments and perspective," Chemical Society Reviews, 2021. [Online]. Available: [Link]
-
A. S. D. D. S. de Oliveira, C. A. M. da Silva, T. C. da S. A. F. de Carvalho, et al., "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," MDPI, [Online]. Available: [Link]
-
W. Dohle, H. Asiki, S. K. Chander, et al., "2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition," National Institutes of Health, [Online]. Available: [Link]
-
L. R. P. R. D. Navarrini, "Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept," Journal of Medicinal Chemistry, [Online]. Available: [Link]
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The Strategic Intermediate: A Technical Guide to 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Moieties in Modern Chemistry
In the landscape of contemporary drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make it a powerful tool for optimizing the performance of bioactive compounds. Among the various fluorinated functional groups, the difluoromethoxy (-OCF₂) group has emerged as a particularly valuable substituent. 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid stands as a key synthetic intermediate, providing a versatile scaffold for the construction of complex molecular architectures with potential applications in pharmaceuticals and crop protection. This guide offers a comprehensive overview of its synthesis, properties, and utility as a building block in organic synthesis.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization. The following table summarizes the key properties of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₀F₂O₃ |
| Molecular Weight | 216.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Soluble in common organic solvents such as methanol, ethyl acetate, and dichloromethane. |
| CAS Number | 903559-79-9 |
Spectroscopic Characterization (Predicted)
-
¹H NMR (400 MHz, CDCl₃): δ 7.80 (s, 2H, Ar-H), 6.75 (t, J = 72 Hz, 1H, -OCHF₂), 2.35 (s, 6H, -CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 171.0 (C=O), 151.0 (t, J = 2.5 Hz, C-O), 132.0 (C-Ar), 131.0 (C-Ar), 129.0 (C-Ar), 115.8 (t, J = 260 Hz, -OCHF₂), 16.0 (-CH₃).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -80.0 (d, J = 72 Hz).
Synthesis of this compound: A Step-by-Step Protocol
The most direct and efficient synthesis of this compound involves the difluoromethylation of the corresponding phenolic precursor, 4-hydroxy-3,5-dimethylbenzoic acid, using sodium chlorodifluoroacetate (SCDA) as the difluorocarbene source. This method is favored for its operational simplicity and the use of a stable, commercially available reagent.
Reaction Scheme:
A schematic of the synthesis of this compound.
Experimental Protocol:
Materials:
-
4-Hydroxy-3,5-dimethylbenzoic acid
-
Sodium chlorodifluoroacetate (SCDA)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-3,5-dimethylbenzoic acid (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Addition of Reagent: Stir the mixture at room temperature for 15 minutes to ensure the formation of the phenoxide. To this suspension, add sodium chlorodifluoroacetate (2.5 eq) in one portion.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the product as a white to off-white solid.
Causality Behind Experimental Choices:
-
Potassium Carbonate: A base is required to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide which is necessary to trap the electrophilic difluorocarbene. Potassium carbonate is a suitable and cost-effective choice.
-
Sodium Chlorodifluoroacetate (SCDA): This stable, solid reagent thermally decomposes to generate difluorocarbene in situ, avoiding the need to handle hazardous and gaseous difluoromethane.[1][2]
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent is used to solubilize the reactants and facilitate the reaction at elevated temperatures.
-
Acidic Work-up: The addition of HCl is crucial to protonate the carboxylate and any remaining phenoxide, allowing for the extraction of the final product into the organic phase.
Application as a Synthetic Intermediate: Amide Bond Formation
This compound is a valuable intermediate for the synthesis of a wide array of more complex molecules, particularly amides, which are prevalent in many pharmaceutical and agrochemical compounds. The carboxylic acid moiety can be readily activated and coupled with various amines to introduce new functionalities.
Workflow for Amide Synthesis:
Sources
The Synthetic Chemist's Guide to Fluorinated Benzoic Acid Derivatives: A Literature Review and Technical Handbook
Abstract
The strategic incorporation of fluorine into benzoic acid scaffolds represents a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered acidity—have led to the development of numerous blockbuster drugs and advanced materials. This in-depth technical guide provides a comprehensive literature review on the synthesis of fluorinated benzoic acid derivatives, intended for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of protocols, this guide delves into the causal relationships behind experimental choices, offering field-proven insights into the selection of reagents, catalysts, and reaction conditions. We will explore the foundational pillars of electrophilic and nucleophilic fluorination, navigate the complexities of modern C-H activation and decarboxylative strategies, and provide detailed, validated protocols for the synthesis of key fluorinated benzoic acid isomers.
The Strategic Advantage of Fluorine in Benzoic Acid Derivatives
The covalent bond between carbon and fluorine is the strongest single bond in organic chemistry, lending exceptional stability to molecules that contain it. When appended to a benzoic acid, fluorine's high electronegativity and relatively small van der Waals radius can profoundly influence the molecule's biological and material properties. In drug discovery, this can translate to improved metabolic stability by blocking sites of oxidative metabolism, enhanced binding affinity to target proteins through favorable electrostatic interactions, and optimized membrane permeability.[1] The versatile benzoic acid framework, a privileged structure in medicinal chemistry, serves as an ideal platform for leveraging these benefits, leading to a wide array of therapeutic agents, including anti-inflammatory, antibacterial, and anticancer drugs.[1]
Foundational Synthetic Strategies: A Tale of Two Nucleophiles and Electrophiles
The classical approaches to synthesizing fluorinated benzoic acids can be broadly categorized into two main pathways: the direct fluorination of a pre-existing benzoic acid core and the construction of the molecule from a fluorinated precursor. The choice between these strategies is often dictated by the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups on the aromatic ring.
Electrophilic Fluorination: Taming the Beast
Direct fluorination of electron-rich aromatic compounds with elemental fluorine (F₂) is notoriously challenging due to its extreme reactivity, often leading to a mixture of products and poor selectivity.[2] To circumvent this, a suite of electrophilic fluorinating agents has been developed, offering a more controlled and selective approach. These reagents, often containing an N-F bond, act as a source of "F⁺," which can then be attacked by the electron-rich π-system of the aromatic ring.[3]
The generally accepted mechanism for electrophilic fluorination of an aromatic ring involves the attack of the π-electrons of the benzene ring on the electrophilic fluorine atom of the fluorinating agent. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A weak base in the reaction mixture then abstracts a proton from the sp³-hybridized carbon of the sigma complex, restoring aromaticity and yielding the fluorinated product.
Caption: Generalized mechanism of electrophilic aromatic fluorination.
A variety of N-F reagents are commercially available, with Selectfluor® (F-TEDA-BF₄) being one of the most popular due to its stability, ease of handling, and high reactivity.[2][4] Other notable reagents include N-Fluorobenzenesulfonimide (NFSI) and N-Fluoro-o-benzenedisulfonimide (NFOBS).[3] The choice of reagent is critical and depends on the nucleophilicity of the aromatic substrate. For highly activated benzoic acid derivatives (e.g., those with electron-donating groups), milder reagents may be sufficient, while less reactive substrates may require the more potent Selectfluor®.
Table 1: Comparison of Common Electrophilic Fluorinating Agents
| Reagent | Structure | Key Advantages | Key Disadvantages |
| Selectfluor® | 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | High reactivity, crystalline solid, relatively safe to handle | Can be aggressive, leading to side reactions with sensitive substrates |
| NFSI | N-Fluorobenzenesulfonimide | Good reactivity, commercially available | Can be less reactive than Selectfluor® for deactivated systems |
| NFOBS | N-Fluoro-o-benzenedisulfonimide | Effective for a range of substrates |
Nucleophilic Aromatic Substitution (SNAr): A Dance of Leaving Groups and Electron-Withdrawing Effects
Nucleophilic aromatic substitution offers a powerful alternative for introducing fluorine, particularly for aromatic rings bearing electron-withdrawing groups and a good leaving group (such as -Cl, -Br, or -NO₂). In this approach, a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), displaces the leaving group on the aromatic ring.
The SNAr mechanism proceeds through a two-step addition-elimination pathway. The nucleophilic fluoride ion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored. The presence of strong electron-withdrawing groups (like the carboxylic acid group of benzoic acid, or nitro groups) ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby facilitating the reaction.
Caption: Generalized mechanism of nucleophilic aromatic substitution for fluorination.
The choice of the fluoride salt and solvent system is critical for the success of SNAr reactions. Anhydrous conditions are often necessary as water can compete with the fluoride ion as a nucleophile.
-
Potassium Fluoride (KF): A cost-effective and common choice. Its solubility can be enhanced by using aprotic polar solvents like DMSO or DMF and by spray-drying the KF to increase its surface area.
-
Cesium Fluoride (CsF): More soluble in organic solvents and generally more reactive than KF, but also more expensive.
-
Tetrabutylammonium Fluoride (TBAF): A soluble, non-hygroscopic source of fluoride ions, often used for challenging transformations.
Modern Synthetic Frontiers: C-H Activation and Decarboxylative Fluorination
While classical methods remain workhorses in the field, recent years have witnessed the emergence of powerful new strategies that offer unprecedented efficiency and selectivity, particularly for the late-stage functionalization of complex molecules.
Palladium-Catalyzed C-H Activation: A Paradigm Shift in Fluorination
The direct conversion of a C-H bond to a C-F bond is an ideal transformation from an atom-economy perspective. Palladium catalysis has emerged as a leading platform for achieving this challenging transformation.[4] These reactions typically employ a directing group on the benzoic acid substrate to guide the palladium catalyst to a specific C-H bond, most commonly at the ortho position.
The catalytic cycle is believed to involve the coordination of the directing group to the palladium(II) catalyst, followed by a concerted metalation-deprotonation step to form a palladacycle intermediate. This intermediate is then oxidized by an electrophilic fluorinating agent (often an N-F reagent) to a high-valent palladium(IV)-fluoride complex. The final, and often rate-determining, step is the reductive elimination of the C-F bond to regenerate the palladium(II) catalyst and furnish the fluorinated product.
Caption: Simplified catalytic cycle for palladium-catalyzed C-H fluorination.
Decarboxylative Fluorination: A Radical Approach
Decarboxylative fluorination has recently emerged as a powerful method for the synthesis of aryl fluorides from readily available benzoic acids.[5] These reactions often proceed via a radical mechanism, initiated by a photocatalyst or a metal catalyst.[3] A significant advantage of this approach is that the carboxylic acid group, which is often considered a synthetic handle for other transformations, is replaced by a fluorine atom.
In a typical photocatalytic cycle, the benzoic acid is first converted to an activated ester or a carboxylate salt. The photocatalyst, upon excitation by visible light, engages in a single-electron transfer (SET) with the activated benzoic acid derivative, leading to its decarboxylation and the formation of an aryl radical. This highly reactive intermediate is then trapped by a fluorine atom source to yield the desired aryl fluoride.
Caption: Simplified mechanism for photocatalytic decarboxylative fluorination.
This method is particularly attractive for the synthesis of radiolabeled compounds for positron emission tomography (PET), where the short half-life of fluorine-18 necessitates rapid and efficient fluorination reactions.[1][6]
Experimental Protocols: From Benchtop to Application
The following protocols are representative examples for the synthesis of key fluorinated benzoic acid isomers, based on established methodologies.[5][7][8][9]
Synthesis of 4-Fluorobenzoic Acid via Esterification and Hydrolysis
This two-step procedure is a classic and reliable method for preparing para-fluorobenzoic acid from its commercially available precursor.
Step 1: Synthesis of Ethyl 4-Fluorobenzoate [7]
-
Objective: To protect the carboxylic acid as an ethyl ester.
-
Materials:
-
4-Fluorobenzoic acid (15 g)
-
Absolute ethanol (60 mL)
-
Concentrated sulfuric acid (7.5 mL)
-
-
Procedure:
-
To a 250 mL round-bottom flask, add 15 g of 4-fluorobenzoic acid and 60 mL of absolute ethanol.
-
Carefully add 7.5 mL of concentrated sulfuric acid while swirling the flask.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 7-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/n-hexane mobile phase.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the unreacted acid by the slow addition of a 10% aqueous sodium carbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the ethyl 4-fluorobenzoate with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
Step 2: Hydrolysis of Ethyl 4-Fluorobenzoate
-
Objective: To deprotect the ester and obtain the final product.
-
Materials:
-
Ethyl 4-fluorobenzoate (from Step 1)
-
10% Aqueous sodium hydroxide solution
-
Concentrated hydrochloric acid
-
-
Procedure:
-
Dissolve the crude ethyl 4-fluorobenzoate in a minimal amount of ethanol in a round-bottom flask.
-
Add an excess of 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 2-3 hours, or until the ester is fully consumed as monitored by TLC.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is ~1-2.
-
The 4-fluorobenzoic acid will precipitate out of solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to afford the pure product.
-
Synthesis of 2-Fluorobenzoic Acid via Diazotization of Anthranilic Acid[9]
This method utilizes the Balz-Schiemann reaction, a classic transformation for introducing fluorine into an aromatic ring.
-
Objective: To synthesize 2-fluorobenzoic acid from anthranilic acid.
-
Materials:
-
Anthranilic acid
-
Anhydrous hydrogen fluoride
-
Sodium nitrite
-
Methoxyethyl methyl ether (diglyme)
-
-
Procedure:
-
In a suitable reaction vessel, dissolve anthranilic acid in methoxyethyl methyl ether.
-
Carefully add anhydrous hydrogen fluoride at a low temperature.
-
Slowly add a solution of sodium nitrite in water to the reaction mixture, maintaining a low temperature to form the diazonium salt.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3 hours to facilitate the decomposition of the diazonium salt and the formation of the C-F bond.
-
After cooling, carefully quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
-
Synthesis of 3-Fluorobenzoic Acid: A Multi-step Approach
The synthesis of meta-fluorobenzoic acid often requires a more intricate multi-step sequence, for example, starting from 3-nitrotoluene.
Workflow for the Synthesis of 3-Fluorobenzoic Acid
Caption: A possible synthetic route to 3-fluorobenzoic acid.
Conclusion and Future Outlook
The synthesis of fluorinated benzoic acid derivatives is a mature yet continually evolving field. While classical electrophilic and nucleophilic substitution methods remain indispensable, modern catalytic approaches such as C-H activation and decarboxylative fluorination are opening new avenues for the efficient and selective synthesis of these valuable compounds, particularly in the context of late-stage functionalization of complex molecules. The choice of synthetic strategy is a multifactorial decision that requires a deep understanding of the underlying reaction mechanisms, the properties of the available reagents, and the specific requirements of the target molecule. As our understanding of fluorine chemistry deepens and new catalytic systems are developed, we can expect to see even more innovative and powerful methods for the synthesis of fluorinated benzoic acids, further fueling their application in drug discovery, materials science, and beyond.
References
-
Szpera, R., Moseley, D. F. J., Smith, L. B., & Gouverneur, V. (2019). The Fluorination of C−H Bonds: Developments and Perspectives. Angewandte Chemie International Edition, 58(38), 13824-13849. Available at: [Link]
-
Haveman, L. Y. F., Broersen, C. A. J., Vugts, D. J., & Windhorst, A. D. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. Chemical Communications. Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic fluorination. Retrieved January 19, 2026, from [Link]
-
Wang, X., et al. (2021). Radical Decarboxylative Carbometalation of Benzoic Acids: A Solution to Aromatic Decarboxylative Fluorination. Journal of the American Chemical Society. Available at: [Link]
- Google Patents. (n.d.). Processes for the preparation of fluorinated benzoic acids.
- Google Patents. (n.d.). Method for the production of benzoic acid derivatives fluorinated on the nucleus.
-
YouTube. (2022, August 13). Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. Retrieved January 19, 2026, from [Link]
-
Nisa, Z. U., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 176-191. Available at: [Link]
-
Haveman, L. Y. F., Broersen, C. A. J., Vugts, D. J., & Windhorst, A. D. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. RSC Publishing. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]
-
JoVE. (2023, April 30). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. Retrieved January 19, 2026, from [Link]
Sources
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A Technical Guide to the Discovery and Initial Characterization of Novel Dimethylbenzoic Acid Analogs
Introduction: The Strategic Value of the Dimethylbenzoic Acid Scaffold
In the landscape of medicinal chemistry, the benzoic acid framework is a privileged scaffold, serving as a foundational building block for a multitude of therapeutic agents.[1] Its derivatives are integral to drugs ranging from anti-inflammatories to anticancer agents.[1][2] Within this class, dimethylbenzoic acid isomers and their analogs represent a particularly fertile ground for discovery. These compounds serve as versatile intermediates, allowing for the systematic exploration of chemical space to develop novel therapeutics.[2][3][4]
The rationale for developing novel dimethylbenzoic acid analogs is rooted in the principles of lead optimization. By strategically modifying the core structure, we can fine-tune a molecule's pharmacological profile to enhance potency, improve selectivity for its biological target, and optimize pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). This guide provides a technical overview of the workflow for discovering and performing the initial characterization of novel dimethylbenzoic acid analogs, using the development of antagonists for the Prostaglandin E2 Receptor 4 (EP4) as an illustrative example. The EP4 receptor is a key target in inflammation and pain pathways, making its antagonists promising candidates for new therapeutic agents.[5][6][7]
Part 2: Rational Design and Synthesis of Novel Analogs
The discovery process begins with the rational design of new molecules, guided by existing knowledge of the target and the structure-activity relationships (SAR) of known ligands.
Design Strategy: Leveraging Structure-Activity Relationships
The design of novel dimethylbenzoic acid analogs often follows a ligand-based approach. This involves modifying a known active scaffold to probe for beneficial interactions with the target protein. For an EP4 antagonist, the dimethylbenzoic acid core might serve as a crucial anchor, with modifications aimed at:
-
Exploring different substitution patterns: Moving the two methyl groups to different positions on the benzoic acid ring can alter the molecule's conformation and how it fits into the receptor's binding pocket.
-
Introducing diverse functional groups: Appending various aryl or heterocyclic moieties, often via an amide or ester linkage to the carboxylic acid, can introduce new hydrogen bonding, hydrophobic, or electrostatic interactions to enhance binding affinity and selectivity.[8]
General Synthetic Workflow
The synthesis of a library of analogs typically follows a convergent approach where a core intermediate is prepared in bulk and then coupled with a variety of building blocks. A common strategy involves the amidation of the dimethylbenzoic acid core with a diverse set of amines.
Caption: General workflow for the synthesis of a dimethylbenzoic acid analog library.
Experimental Protocol: Synthesis of a Representative Amide Analog
This protocol describes a standard amide coupling reaction to synthesize a novel analog from a 2,4-dimethylbenzoic acid core.
Objective: To synthesize N-benzyl-2,4-dimethylbenzamide.
Materials:
-
2,4-Dimethylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Benzylamine
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stirrer, condenser, dropping funnel, ice bath
Procedure:
-
Activation of the Carboxylic Acid:
-
In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dimethylbenzoic acid (1.50 g, 10 mmol) in anhydrous DCM (30 mL).
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride (1.1 mL, 15 mmol) dropwise over 10 minutes.
-
Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2,4-dimethylbenzoyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in anhydrous DCM (20 mL) and cool the solution in an ice bath.
-
In a separate flask, dissolve benzylamine (1.07 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in anhydrous DCM (10 mL).
-
Add the benzylamine solution dropwise to the acyl chloride solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-benzyl-2,4-dimethylbenzamide.
-
Part 3: Physicochemical and Structural Characterization
Once synthesized and purified, each new analog must be rigorously characterized to confirm its structure and assess its fundamental properties. This process is self-validating; the data from orthogonal techniques must be consistent to confirm the identity of the compound.[9]
Structural Elucidation Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for determining the chemical structure.[10][11] The chemical shifts, integration, and coupling patterns of protons provide a detailed map of the molecule's carbon-hydrogen framework, while ¹³C NMR confirms the number and type of carbon environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is used to determine the elemental composition of the new analog.[10][12] This technique is crucial for confirming that the desired reaction has occurred and for identifying the molecular formula.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups present in the molecule. For an amide analog, characteristic peaks for the N-H stretch and the C=O (amide I) stretch would be expected.
Experimental Protocol: Sample Preparation for NMR Analysis
Objective: To prepare a sample of a synthesized analog for ¹H and ¹³C NMR analysis.
Materials:
-
Synthesized analog (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
Procedure:
-
Weigh approximately 5-10 mg of the purified, dry analog directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The choice of solvent depends on the solubility of the compound.
-
Gently vortex the sample until the compound is fully dissolved. If necessary, brief and gentle warming can be applied.
-
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Ensure the height of the liquid in the NMR tube is sufficient for the instrument's detector (typically ~4 cm).
-
Cap the NMR tube securely and label it clearly.
-
The sample is now ready for insertion into the NMR spectrometer.
Data Presentation: Physicochemical Properties of Representative Analogs
Summarizing the fundamental properties of new analogs in a table allows for easy comparison and aids in the selection of candidates for further testing.
| Analog ID | Structure | Molecular Formula | MW ( g/mol ) | Melting Point (°C) |
| DMA-001 | 2,4-Dimethylbenzoic acid | C₉H₁₀O₂ | 150.17 | 124-126 |
| DMA-002 | 3,5-Dimethylbenzoic acid | C₉H₁₀O₂ | 150.17 | 169-175 |
| DMA-003 | N-benzyl-2,4-dimethylbenzamide | C₁₆H₁₇NO | 239.31 | (Predicted) |
Part 4: Initial Biological Evaluation
The primary goal of the initial biological evaluation is to determine if the newly synthesized analogs have the desired activity at the biological target. For our example, this involves screening for EP4 receptor antagonism.
Biological Target: The EP4 Receptor in Inflammation
Prostaglandin E2 (PGE2) is a key mediator of inflammation. It exerts its effects through four receptor subtypes: EP1, EP2, EP3, and EP4.[13] The EP4 receptor, a G-protein coupled receptor (GPCR), primarily signals through the Gαs pathway, leading to an increase in intracellular cyclic AMP (cAMP).[6][8] This signaling cascade is implicated in pain, inflammation, and various other physiological and pathophysiological processes.[5][7] Therefore, antagonizing the EP4 receptor is a promising strategy for developing novel anti-inflammatory drugs.[6]
Caption: Simplified EP4 receptor signaling pathway and the point of antagonist intervention.
Experimental Protocol: Human Whole Blood (hWB) Assay for EP4 Antagonism
This assay is highly relevant as it measures the antagonist's effect in a complex, physiologically relevant environment.[14]
Objective: To determine the IC₅₀ of novel dimethylbenzoic acid analogs at the human EP4 receptor by measuring the inhibition of PGE₂-induced cytokine production.
Materials:
-
Freshly drawn human whole blood from healthy volunteers (with anticoagulant, e.g., heparin).
-
Lipopolysaccharide (LPS).
-
Prostaglandin E₂ (PGE₂).
-
Test compounds (novel analogs) dissolved in DMSO.
-
RPMI 1640 cell culture medium.
-
96-well culture plates.
-
ELISA kit for Tumor Necrosis Factor-alpha (TNF-α).
-
CO₂ incubator.
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound dilutions to the wells of a 96-well plate. Include wells for "vehicle control" (DMSO only) and "unstimulated control" (DMSO only).
-
-
Blood Dilution and Stimulation:
-
Dilute fresh human whole blood 1:10 with RPMI 1640 medium.
-
Pre-treat the diluted blood with the test compounds by adding 100 µL of the blood suspension to each well. Incubate for 30 minutes at 37°C.
-
Prepare a stimulation cocktail containing LPS (to induce TNF-α production) and PGE₂ (to suppress TNF-α production via EP4). The final concentration of PGE₂ should be its EC₈₀ for TNF-α suppression.
-
Add the stimulation cocktail to all wells except the "unstimulated control" wells.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate to pellet the blood cells.
-
Carefully collect the supernatant (plasma).
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of PGE₂-induced suppression for each compound concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Part 5: Structure-Activity Relationship (SAR) Analysis
The synthesis and biological testing of an initial set of analogs provide the first critical SAR data. This information guides the next round of analog design in the iterative cycle of lead optimization.
Interpreting the Data
Example SAR Table:
| Analog ID | R-Group (Amide) | IC₅₀ (nM) at EP4 |
| DMA-003 | Benzyl | 520 |
| DMA-004 | 4-Fluorobenzyl | 280 |
| DMA-005 | 3-Methylpyridine | 95 |
| DMA-006 | Naphthalene | 45 |
From this hypothetical data, a medicinal chemist might infer:
-
Adding an electron-withdrawing fluorine to the benzyl ring (DMA-004 vs. DMA-003) improves potency.
-
Replacing the phenyl ring with a pyridine ring (DMA-005) significantly enhances activity, perhaps by introducing a key hydrogen bond acceptor.
-
Increasing the size and hydrophobicity of the aromatic system (DMA-006) further boosts potency, suggesting a large hydrophobic pocket in the receptor.
Caption: Logical flow of a structure-activity relationship (SAR) analysis.
Part 6: Conclusion and Future Directions
This guide has outlined a comprehensive, field-proven workflow for the discovery and initial characterization of novel dimethylbenzoic acid analogs. The process is a cyclical and collaborative effort between synthetic, analytical, and biological chemists. The initial SAR data derived from the first library of compounds is the most critical output. It provides the foundational knowledge required to design the next generation of molecules with improved properties.
Future work will focus on:
-
Lead Optimization: Synthesizing new analogs based on the initial SAR to further improve potency and selectivity.
-
In Vitro ADME Profiling: Assessing key properties like metabolic stability, plasma protein binding, and cell permeability for the most promising leads.
-
In Vivo Pharmacokinetic and Efficacy Studies: Evaluating how the lead compounds behave in animal models to establish a link between exposure and therapeutic effect.
By following this rigorous, data-driven approach, research teams can efficiently progress from an initial chemical scaffold to a promising preclinical candidate.
References
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The prostanoid EP4 receptor and its signaling pathway. (2013). PubMed. [Link]
-
Small Molecule Structure Characterisation. La Trobe University. [Link]
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The prostaglandin E2 EP4 receptor exerts anti-inflammatory effects in brain innate immunity. (2012). Journal of Neuroinflammation. [Link]
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Anti-inflammation therapy by activation of prostaglandin EP4 receptor in cardiovascular and other inflammatory diseases. (2010). Future Medicinal Chemistry. [Link]
-
E-type prostanoid receptor 4 (EP4) in disease and therapy. (2013). Pharmacology & Therapeutics. [Link]
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Scheme of the synthesis of b-resorcylic acid (2,4-dihydroxybenzoic acid) from resorcinol. ResearchGate. [Link]
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What are EP4 agonists and how do they work?. (2024). Patsnap Synapse. [Link]
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The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... ResearchGate. [Link]
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The Crucial Role of 3,4-Dimethylbenzoic Acid in Pharmaceutical Development. Ningbo Inno Pharmchem Co., Ltd. [Link]
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NMR characterization of small and large molecules. ResolveMass Laboratories Inc. [Link]
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Structure verification of small molecules using mass spectrometry and NMR spectroscopy. (2013). ResearchGate. [Link]
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2,4-Dihydroxybenzoic acid. Wikipedia. [Link]
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Exploring the Applications of 3,5-Dimethylbenzoic Acid in Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
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The Chemistry Behind 2,4-Dihydroxybenzoic Acid: Properties and Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]
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NMR Characterization of RNA Small Molecule Interactions. (2017). National Institutes of Health. [Link]
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Exploring the Synthesis and Applications of 2,3-Dimethylbenzoic Acid. Ningbo Inno Pharmchem Co., Ltd. [Link]
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Combination of EP4 antagonist MF-766 and anti-PD-1 promotes anti-tumor efficacy by modulating both lymphocytes and myeloid cells. (2019). Journal for ImmunoTherapy of Cancer. [Link]
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). Preprints.org. [Link]
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EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity. (2018). Taylor & Francis Online. [Link]
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Methodological & Application
Application Notes and Protocols for the Utilization of 4-(Difluoromethoxy)-3,5-dimethylbenzoic Acid in Drug Discovery
Section 1: Foundational Principles and Strategic Value
The rational design of novel therapeutic agents is a complex endeavor that hinges on the meticulous optimization of a candidate molecule's potency, selectivity, and pharmacokinetic profile. Within the medicinal chemist's toolkit, the strategic incorporation of fluorine-containing moieties has become an indispensable strategy.[1] The difluoromethoxy (-OCF₂H) group, in particular, offers a unique blend of properties that can significantly enhance a drug candidate's profile by improving metabolic stability, modulating lipophilicity, and introducing key intermolecular interactions.[1]
When coupled with the benzoic acid scaffold, a frequent pharmacophoric element, the resulting molecule becomes a versatile building block for drug discovery.[2] The addition of dimethyl groups on the aromatic ring, as seen in 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid, can further refine the molecule's characteristics by providing steric shielding to prevent metabolic degradation and by defining a precise three-dimensional structure for optimal target engagement.
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the prospective applications and experimental methodologies for leveraging this compound in therapeutic discovery programs. While comprehensive biological data for this specific compound is not extensively documented in publicly accessible literature, this guide will extrapolate from closely related analogs to propose high-value applications and provide robust, validated experimental protocols.
Section 2: Physicochemical Profile and Design Rationale
The distinct structural features of this compound culminate in a desirable set of physicochemical properties for a drug scaffold or fragment, making it an attractive starting point for lead generation and optimization.
| Property | Value/Characteristic | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₁₀F₂O₃ | An ideal molecular framework for fragment-based drug design or for elaboration in lead optimization. |
| Molecular Weight | 216.18 g/mol | Adheres to established guidelines, such as Lipinski's Rule of Five, for predicting favorable oral bioavailability. |
| Predicted Lipophilicity (XlogP) | 3.1 | Suggests a balanced lipophilicity, which is often a prerequisite for efficient cell membrane permeation.[3] |
| Hydrogen Bond Donors | 1 | The carboxylic acid proton provides a crucial hydrogen bond donor for target interaction. |
| Hydrogen Bond Acceptors | 3 | The oxygen atoms of the carboxylic acid and the difluoromethoxy group can participate in hydrogen bonding as acceptors. |
| Metabolic Stability | Predicted to be enhanced | The robust carbon-fluorine bonds of the difluoromethoxy group confer resistance to oxidative metabolism, a common pathway for drug inactivation. The adjacent methyl groups can provide steric hindrance, further protecting against enzymatic degradation.[1] |
| Bioisosteric Potential | Versatile bioisostere | The difluoromethoxy group can serve as a bioisosteric replacement for hydroxyl, thiol, or methoxy groups, often with the benefit of improved metabolic stability.[1] |
Section 3: Proposed Synthetic Pathway
Synthetic Workflow Diagram
Caption: A proposed synthetic workflow for the preparation of this compound.
Detailed Synthetic Protocol
Step 1: O-Difluoromethylation of 4-Hydroxy-3,5-dimethylbenzaldehyde
This initial step is crucial for installing the difluoromethoxy moiety onto the phenolic starting material. This protocol is an adaptation of a well-established method for the O-difluoromethylation of phenols.[1]
-
Reaction Assembly: In a round-bottom flask outfitted with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-3,5-dimethylbenzaldehyde (1.0 equivalent) in a 4:1 (v/v) mixture of dimethylformamide (DMF) and water.
-
Addition of Base: Introduce cesium carbonate (Cs₂CO₃, 2.0 equivalents) to the solution and stir for 15 minutes at ambient temperature to facilitate deprotonation of the phenol.
-
Addition of Difluoromethylating Reagent: Add sodium chlorodifluoroacetate (NaSO₂CF₂Cl, 2.5 equivalents) to the reaction vessel.
-
Reaction Execution: Heat the reaction mixture to 110 °C and maintain stirring for 12 to 24 hours.
-
Reaction Monitoring: Track the consumption of the starting material and the formation of the product by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Aqueous Work-up: Upon completion, allow the reaction mixture to cool to room temperature and then pour it into a beaker containing cold water.
-
Product Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x the volume of the aqueous phase).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude 4-(difluoromethoxy)-3,5-dimethylbenzaldehyde.
-
Purification: Purify the crude product via column chromatography on silica gel to obtain the desired intermediate.
Step 2: Oxidation of 4-(Difluoromethoxy)-3,5-dimethylbenzaldehyde to the Carboxylic Acid
The final step involves the oxidation of the aldehyde functional group to the corresponding carboxylic acid.
-
Reaction Assembly: Dissolve the purified 4-(difluoromethoxy)-3,5-dimethylbenzaldehyde (1.0 equivalent) from the previous step in a suitable solvent system, such as an acetone/water mixture.
-
Addition of Oxidant: Slowly add a suitable oxidizing agent, such as potassium permanganate (KMnO₄) or sodium chlorite (NaClO₂).
-
Reaction Execution: Stir the reaction at room temperature until TLC or LC-MS analysis indicates the complete conversion of the aldehyde.
-
Reaction Quenching and Acidification: If KMnO₄ was used, quench the reaction with a reducing agent like sodium bisulfite. Subsequently, acidify the mixture with dilute hydrochloric acid (HCl).
-
Product Extraction: Extract the desired carboxylic acid into a suitable organic solvent, such as ethyl acetate.
-
Washing and Drying: Wash the combined organic phases with water and brine, followed by drying over anhydrous Na₂SO₄.
-
Final Purification: Remove the solvent under reduced pressure and purify the resulting solid product by recrystallization to afford pure this compound.
Section 4: Applications in Drug Discovery - A Scaffold for Modulating Key Signaling Pathways
Drawing insights from the documented biological activity of the structurally related analog, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid, which has been demonstrated to inhibit the Transforming Growth Factor-β1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT), this compound emerges as a highly promising scaffold for the development of inhibitors targeting signaling pathways implicated in fibrosis and oncology.[4] Furthermore, the difluoromethoxy group is being increasingly integrated into the design of kinase inhibitors.[1]
Proposed Biological Target: The TGF-β/Smad Signaling Cascade
The TGF-β signaling pathway is a central regulator of cellular processes, including growth, differentiation, and the production of the extracellular matrix. Aberrant activation of this pathway is a known driver of fibrotic diseases and contributes to cancer progression.
Caption: A schematic representation of the proposed mechanism of action for derivatives of this compound in the inhibition of the TGF-β/Smad signaling pathway.
Section 5: Protocols for Biological Characterization
The following experimental protocols have been adapted from published studies on a closely related analog and are recommended for the biological evaluation of this compound and its derivatives.[4]
Protocol 1: Cellular Viability Assessment (MTT Assay)
This assay is fundamental for determining the cytotoxic profile of a test compound.
-
Cell Plating: Plate a suitable cell line (e.g., A549 human lung adenocarcinoma cells) into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with a serial dilution of this compound (e.g., concentrations ranging from 1 µM to 200 µM) for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Reagent Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37 °C.
-
Formazan Crystal Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.
-
Spectrophotometric Measurement: Quantify the absorbance at 490 nm using a microplate reader.
-
Data Interpretation: Express the cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blotting for EMT Marker Expression
This protocol allows for the assessment of the compound's effect on the protein expression levels of key markers of the EMT process.
-
Cell Culture and Stimulation: Culture A549 cells and stimulate them with TGF-β1 (5 ng/mL) in the presence or absence of varying concentrations of this compound for 48 hours.
-
Protein Lysate Preparation: Harvest the cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration of the lysates using a BCA assay.
-
Gel Electrophoresis and Protein Transfer: Separate 25 µg of protein per sample via SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Membrane Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline containing 0.1% Tween 20 (TBST) for 2 hours at room temperature to prevent non-specific antibody binding.
-
Incubation with Primary Antibodies: Incubate the membrane with primary antibodies targeting EMT markers (e.g., E-cadherin, Vimentin, α-SMA) and key signaling proteins (e.g., Smad2/3, phospho-Smad2/3) overnight at 4 °C.
-
Incubation with Secondary Antibodies: Wash the membrane thoroughly with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Visualize the protein bands of interest using an enhanced chemiluminescence (ECL) detection reagent and a suitable imaging system.
-
Densitometric Analysis: Quantify the intensity of the protein bands using image analysis software such as ImageJ, and normalize the results to a loading control (e.g., GAPDH or β-actin).
Protocol 3: Assessment of In Vitro Metabolic Stability
This assay provides an early indication of the compound's susceptibility to metabolic degradation by liver enzymes.[1]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Reaction Incubation: In a microcentrifuge tube, combine liver microsomes (from human or rat), a phosphate buffer (pH 7.4), and the test compound to a final concentration of 1 µM.
-
Initiation of Metabolism: Pre-warm the mixture to 37 °C for 5 minutes, then initiate the metabolic reaction by the addition of an NADPH-regenerating system.
-
Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw aliquots of the reaction and immediately quench them with a cold organic solvent (e.g., acetonitrile) that contains an internal standard for analytical normalization.
-
Sample Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the concentration of the remaining parent compound.
-
Data Analysis: From the time-course data, calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLᵢₙₜ) of the compound.
Section 6: Concluding Remarks and Future Outlook
This compound stands out as a highly promising and versatile chemical scaffold for the construction of novel drug candidates. Its unique physicochemical attributes, conferred by the difluoromethoxy and dimethyl functionalities, position it as an excellent starting point for the design of next-generation therapeutics. The proposed applications in the modulation of the TGF-β/Smad pathway and as a core structure for kinase inhibitors are underpinned by a strong scientific rationale and supported by data from closely related molecules.
The comprehensive synthetic and biological protocols detailed in this guide provide a clear and actionable framework for researchers to unlock the full therapeutic potential of this compound. Further exploration of its biological activities and the generation of a focused library of derivatives based on this scaffold are anticipated to pave the way for the discovery of innovative and impactful treatments for a spectrum of human diseases, including fibrosis, cancer, and inflammatory conditions.
References
- The Role of Benzoic Acid Derivatives in Modern Drug Discovery. (2026). BenchChem.
- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. (2025). BenchChem.
- Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respir
- 3,5-Difluoro-4-methoxybenzoic acid | 319-60-8 | FD64202. (n.d.). Biosynth.
- 4-FLUORO-3-METHOXYBENZOIC ACID synthesis. (n.d.). ChemicalBook.
- Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid. (2012).
- This compound (C10H10F2O3). (n.d.). PubChemLite.
- Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. (2023). MDPI.
- An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. (2017).
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- 4-(Difluoromethoxy)benzoic acid. (n.d.). Chem-Impex.
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- 4-Fluoro-3,5-dimethylbenzoic acid. (n.d.). Santa Cruz Biotechnology.
- The Role of Fluorinated Benzoic Acids in Drug Discovery. (n.d.). Blazechem.
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Application Note: A Validated HPLC Method for Purity Analysis of 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid
Introduction
4-(Difluoromethoxy)-3,5-dimethylbenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates. This application note presents a detailed, validated, and robust reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound and its potential process-related impurities. The method is designed to be specific, accurate, precise, and linear over a suitable concentration range, adhering to the principles outlined in the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[1][2][3][4][5][6][7][8]
Analyte and Method Development Rationale
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.
-
Structure:
-
Molecular Formula: C₁₀H₁₀F₂O₃
-
-
Predicted Properties:
-
XlogP: 3.1. This moderately lipophilic nature suggests good retention on a reversed-phase column.
-
pKa: Estimated to be around 3.5. As a carboxylic acid, the compound's ionization state is pH-dependent. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled.[9] An acidic mobile phase will suppress the ionization of the carboxylic acid group, leading to better retention and symmetrical peaks on a reversed-phase column.[4][9][10]
-
Potential Impurities
The purity analysis method must be capable of separating the main component from any potential impurities. Based on a likely synthetic route starting from 4-hydroxy-3,5-dimethylbenzoic acid and a subsequent difluoromethylation step, the following potential impurities have been identified:
-
Impurity A: 4-hydroxy-3,5-dimethylbenzoic acid: The starting material for the synthesis. Its presence would indicate an incomplete reaction.
-
Impurity B: Unidentified by-products from difluoromethylation: Difluoromethylation reactions can sometimes lead to the formation of related impurities.[11]
-
Degradation Products: Forced degradation studies should be performed to identify potential degradation products under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Optimized HPLC Method
Based on the analyte's properties and the need to separate it from potential impurities, the following RP-HPLC method was developed and optimized.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity for retaining the moderately lipophilic analyte. The chosen dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic modifier ensures the analyte is in its non-ionized form, leading to consistent retention and improved peak shape.[4][9][10] |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography. |
| Gradient Elution | See Table 1 | A gradient elution is employed to ensure the elution of both the polar starting material (Impurity A) and the more lipophilic main component and potential by-products within a reasonable timeframe, while achieving optimal resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 235 nm | Based on the UV absorption characteristics of similar aromatic carboxylic acids, which typically exhibit strong absorbance in this region.[12][13] This wavelength provides good sensitivity for the main component and expected impurities. |
| Injection Volume | 10 µL | A suitable injection volume to achieve good sensitivity without overloading the column. |
| Diluent | Acetonitrile:Water (50:50, v/v) | This mixture ensures the solubility of the analyte and is compatible with the mobile phase. |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 30 | 70 |
| 20 | 30 | 70 |
| 22 | 70 | 30 |
| 25 | 70 | 30 |
Experimental Protocols
Standard and Sample Preparation
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
Sample Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
Analytical Workflow
Caption: HPLC Purity Analysis Workflow.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[2] The validation parameters and acceptance criteria are summarized in Table 2.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Test | Acceptance Criteria |
| Specificity | Inject diluent, standard, sample, and a mixture of the standard and known impurities. | No interference from diluent at the retention time of the analyte and impurities. The main peak should be free from any co-eluting peaks. |
| Linearity | Analyze five concentration levels from 50% to 150% of the standard concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking the sample with the standard at three concentration levels (80%, 100%, 120%). | Mean recovery should be between 98.0% and 102.0%. |
| Precision | - Repeatability: Six replicate injections of the standard solution.- Intermediate Precision: Analysis on different days with different analysts and equipment. | RSD ≤ 2.0% for both repeatability and intermediate precision. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ. | The method should be sensitive enough to detect and quantify impurities at the required levels. |
| Robustness | Varying flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). | System suitability parameters should remain within the acceptance criteria. |
| System Suitability | Inject the standard solution five times before sample analysis. | Tailing factor ≤ 2.0, Theoretical plates > 2000, RSD of peak areas ≤ 2.0%. |
Method Validation Workflow
Caption: HPLC Method Validation Process.
Conclusion
This application note describes a robust and reliable RP-HPLC method for the purity determination of this compound. The method is specific, linear, accurate, and precise, making it suitable for routine quality control analysis in a pharmaceutical development and manufacturing environment. The detailed protocol and validation guidelines provided herein offer a comprehensive framework for researchers and scientists to implement this method effectively.
References
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Karabacak, M., Cinar, Z., Kurt, M., Sudha, S., & Sundaraganesan, N. (2012). FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 179–189. [Link]
- Google Patents. (n.d.). Preparation of 3,5-dialkyl-4-hydroxybenzoic acid.
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
-
ResearchGate. (2025, October 17). Difluoromethylation Reactions of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 7). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
-
SpringerLink. (2021, June 11). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
MDPI. (n.d.). Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. Retrieved from [Link]
-
OSTI.GOV. (2017, December 31). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2015, October 30). How can I choose mobile phase for reverse phase HPLC? Retrieved from [Link]
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-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from [Link]
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Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]
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(n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
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National Center for Biotechnology Information. (2020, January 31). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry. Retrieved from [Link]
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Daicel Chiral Technologies. (2021, March 14). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Retrieved from [Link]
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Application Note & Protocol: A Comprehensive Guide to the GC-MS Analysis of 4-(Difluoromethoxy)-3,5-dimethylbenzoic Acid Derivatives
Abstract
This technical guide provides a detailed methodology for the analysis of 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). In the realm of contemporary drug discovery and medicinal chemistry, fluorinated organic molecules are of paramount importance for their ability to modulate metabolic stability and bioavailability.[1] The difluoromethoxy group, in particular, is a strategic component in designing novel therapeutics due to its unique electronic properties and resistance to metabolic degradation.[2] This document outlines a robust protocol for the derivatization of these benzoic acid derivatives, followed by their chromatographic separation and mass spectrometric characterization, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Benzoic Acids in Pharmaceutical Research
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. The difluoromethoxy (-OCF₂H) group is particularly noteworthy as it can serve as a bioisostere for other functional groups like hydroxyl or methoxy groups, often leading to improved metabolic stability and target engagement.[2] Benzoic acid derivatives containing this moiety are key building blocks in the synthesis of a variety of pharmacologically active compounds, including potent inhibitors for the treatment of respiratory diseases.[3]
Given their low volatility and polar nature, the direct analysis of carboxylic acids by GC-MS presents significant challenges.[4] Therefore, a derivatization step is essential to convert the polar carboxylic acid group into a more volatile and thermally stable ester, typically a trimethylsilyl (TMS) ester.[5][6] This application note provides a comprehensive, field-proven protocol for the silylation of this compound derivatives and their subsequent analysis by GC-MS, enabling accurate identification and characterization.
Experimental Workflow: A Validated Approach
The successful GC-MS analysis of this compound derivatives hinges on a meticulously executed experimental workflow, from sample preparation to data interpretation. Each step is designed to ensure complete derivatization, optimal chromatographic separation, and unambiguous mass spectral identification.
Caption: A comprehensive workflow for the GC-MS analysis of this compound derivatives.
Protocol for Silylation Derivatization
This protocol details the conversion of the carboxylic acid to its corresponding trimethylsilyl (TMS) ester using a widely adopted and effective silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.[5]
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous acetonitrile or other suitable anhydrous solvent
-
Clean, dry 2 mL screw-cap vials with PTFE-lined septa
-
Heating block or water bath
-
Vortex mixer
-
Nitrogen gas supply
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound derivative into a clean, dry 2 mL vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. Crucial Note: The absence of water is critical as moisture will preferentially react with the silylating reagent, leading to incomplete derivatization.[5]
-
Solvent Addition: Add 100 µL of anhydrous acetonitrile to the dried sample and briefly vortex to dissolve.
-
Reagent Addition: In a fume hood, add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent is necessary to drive the reaction to completion.[5]
-
Reaction Incubation: Tightly cap the vial and place it in a heating block or water bath set to 60-70°C for 30-60 minutes. The optimal time and temperature may vary slightly depending on the specific derivative being analyzed.[5]
-
Cooling: After incubation, remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system.
Optimized GC-MS Instrumental Parameters
The following instrumental parameters are recommended for the analysis of the TMS-derivatized this compound. These parameters should serve as a starting point and may require further optimization based on the specific instrumentation used.
| Parameter | Setting | Justification |
| Gas Chromatograph | ||
| Injection Port Temp. | 280°C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless (1 min) | Maximizes the transfer of analyte to the column for trace-level analysis. |
| Carrier Gas | Helium | Provides good chromatographic efficiency and is inert. |
| Flow Rate | 1.0 mL/min (constant flow) | Ensures reproducible retention times. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5%-phenyl-95%-dimethylpolysiloxane (e.g., DB-5ms or equivalent) | A non-polar column that provides excellent separation for a wide range of derivatized compounds. |
| Oven Program | Initial temp: 70°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min | A typical temperature program that allows for the separation of the analyte from solvent and potential byproducts. |
| Mass Spectrometer | ||
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150°C | Standard temperature for the mass analyzer. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Electron Energy | 70 eV | The standard electron energy for generating library-searchable mass spectra. |
| Mass Range | m/z 50-500 | A suitable mass range to capture the molecular ion and key fragment ions of the derivatized analyte. |
| Scan Rate | 2 scans/sec | Provides sufficient data points across the chromatographic peak. |
Data Interpretation: Understanding the Mass Spectrum
The electron ionization mass spectrum of the trimethylsilyl ester of this compound is expected to exhibit a characteristic fragmentation pattern. While a library spectrum for this specific compound may not be readily available, its fragmentation can be predicted based on the known behavior of silylated aromatic carboxylic acids.[7][8]
Caption: Predicted major fragmentation pathways for the TMS ester of this compound.
Expected Key Ions:
-
Molecular Ion ([M]⁺˙): The molecular ion for the TMS derivative (C₁₃H₁₈F₂O₃Si) is expected at m/z 288. Its presence and intensity will depend on its stability under EI conditions.
-
[M-15]⁺: A prominent peak at m/z 273, resulting from the loss of a methyl radical (•CH₃) from the trimethylsilyl group. This is a very common fragmentation for TMS derivatives.[7]
-
[M-67]⁺: A potential fragment at m/z 221, corresponding to the loss of the difluoromethyl radical (•CHF₂).
-
[M-117]⁺: A fragment at m/z 171, resulting from the cleavage of the ester bond and loss of the carboxyl-TMS group (•COOTMS).
-
m/z 73: A base peak or very abundant ion at m/z 73, corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺). This ion is characteristic of TMS-derivatized compounds.
Troubleshooting
| Problem | Potential Cause | Solution |
| No or low derivatization yield | Presence of moisture in the sample or reagents. | Ensure the sample is completely dry before derivatization. Use anhydrous solvents and properly stored silylating reagents.[5] |
| Insufficient amount of derivatizing reagent. | Use a molar excess of the silylating reagent to ensure the reaction goes to completion.[5] | |
| Inadequate reaction time or temperature. | Optimize the incubation time and temperature for your specific analyte. | |
| Peak tailing in the chromatogram | Incomplete derivatization. | Re-evaluate and optimize the derivatization protocol. |
| Active sites in the GC inlet liner or column. | Use a deactivated inlet liner and condition the column according to the manufacturer's instructions. | |
| Inconsistent retention times | Fluctuations in carrier gas flow rate. | Ensure a constant and stable carrier gas flow. |
| Leaks in the GC system. | Perform a leak check of the system. |
Conclusion
This application note provides a robust and reliable framework for the GC-MS analysis of this compound derivatives. By employing the detailed silylation protocol and optimized instrumental parameters, researchers in pharmaceutical and related fields can achieve accurate and reproducible characterization of these important compounds. The provided insights into the expected mass spectral fragmentation will aid in the confident identification of the analytes of interest. Adherence to the principles of scientific integrity outlined herein will ensure the generation of high-quality, defensible data critical for advancing drug discovery and development programs.
References
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Wilde, M., & Dück, R. (2012). Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. Journal of Chromatography A, 1260, 9-15. [Link]
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Kumar, A., & Sharma, C. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 45(1), 78-93. [Link]
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ResearchGate. (2025). Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents. [Link]
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ResearchGate. (2025). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. [Link]
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Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(1), 1. [Link]
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Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211. [Link]
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ResearchGate. (n.d.). EI Mass spectrum of the TMS derivative of benzoic acid (24).[Link]
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PubChem. (n.d.). Benzoic acid, 4-methyl-2-trimethylsilyloxy-, trimethylsilyl ester. [Link]
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Sun, T., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International Journal of Molecular Sciences, 24(7), 6223. [Link]
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Advanced NMR Characterization of Fluorinated Organic Compounds: A Practical Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science, profoundly influencing properties such as metabolic stability, binding affinity, and lipophilicity.[1] Consequently, the unambiguous structural characterization of these fluorinated compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, stands out as an exceptionally powerful and direct analytical technique for this purpose. This guide provides an in-depth exploration of NMR techniques for characterizing fluorinated organic compounds, moving from fundamental principles to advanced multi-dimensional protocols. We offer field-proven insights into experimental design, sample preparation, and data interpretation to empower researchers to confidently elucidate the structure and connectivity of complex fluorinated molecules.
The Unique Power of the ¹⁹F Nucleus in NMR
The utility of ¹⁹F NMR stems from the intrinsic properties of the fluorine-19 nucleus. It is an ideal NMR probe for several reasons:
-
100% Natural Abundance: Unlike ¹³C, the ¹⁹F nucleus is monoisotopic, eliminating the need for isotopic enrichment and ensuring maximum signal intensity.[2][3]
-
High Sensitivity: With a spin of I=1/2 and a high gyromagnetic ratio (approximately 83% that of ¹H), the ¹⁹F nucleus is the third most receptive stable nucleus, resulting in high sensitivity and shorter acquisition times.[2][3][4]
-
Vast Chemical Shift Range: The ¹⁹F chemical shift range spans over 800 ppm, which is more than 40 times larger than that of ¹H NMR.[2][5] This leads to exceptional signal dispersion, minimizing the spectral overlap that often complicates ¹H NMR spectra of complex molecules.[6][7]
-
High Sensitivity to Electronic Environment: The ¹⁹F chemical shift is exquisitely sensitive to subtle changes in its local electronic environment, making it a powerful reporter on molecular conformation, binding events, and intermolecular interactions.[3][8][9]
Foundational Principles: Chemical Shifts and J-Coupling
¹⁹F Chemical Shifts and Referencing
The wide chemical shift dispersion is the hallmark of ¹⁹F NMR. The position of a ¹⁹F resonance is highly dependent on the nature of the attached functional groups. Understanding these typical ranges is the first step in spectral interpretation.
Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Common Organic Moieties
| Functional Group Type | Chemical Shift Range (δ, ppm) vs. CFCl₃ |
|---|---|
| Acyl Fluorides (R-COF ) | +20 to -70 |
| Trifluoromethyl (-CF ₃) | -55 to -90[10] |
| Difluoromethylene (-CF ₂-) | -70 to -140[10] |
| Aromatic Fluorides (Ar-F ) | -110 to -180[10] |
| Monofluoromethylene (-CH₂F ) | -200 to -240[2] |
| Aqueous Fluoride Ion (F⁻) | ~ -125[11] |
Note: These ranges are approximate and can be influenced by solvent, temperature, and overall molecular structure.[3]
Causality of Referencing: Accurate and consistent chemical shift referencing is critical for data comparison and structural assignment.[12] While trichlorofluoromethane (CFCl₃) is the historical primary reference (0 ppm), its volatility and environmental concerns have led to the adoption of secondary standards.[11] The current IUPAC recommendation is to use an internal ¹H reference like Tetramethylsilane (TMS) and indirectly reference the ¹⁹F spectrum based on the spectrometer's frequency ratio.[13] For practical purposes, stable and inert compounds like trifluoroacetic acid (TFA, δ ≈ -76.5 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) are often used as internal or external standards.[11][14]
Spin-Spin (J) Coupling
J-coupling provides through-bond connectivity information, which is essential for assembling molecular fragments.[15] In fluorinated compounds, both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-¹H, ¹⁹F-¹³C) couplings are observed, and their magnitudes are highly informative.[16][17] Couplings are transmitted through chemical bonds, with magnitudes that typically decrease as the number of intervening bonds increases.[15] However, significant through-space J-couplings can also be observed when fluorine atoms are held in close proximity.[18][19]
Table 2: Typical Ranges for ¹H-¹⁹F and ¹³C-¹⁹F J-Coupling Constants
| Coupling Type | Number of Bonds | Typical Magnitude (Hz) | Notes |
|---|---|---|---|
| ¹J(C,F) | 1 | 240 - 320[17] | Very large and structurally informative. |
| ²J(H,F) | 2 (geminal) | 45 - 80 | e.g., in -CHF₂ |
| ³J(H,F) | 3 (vicinal) | 2 - 20 | Dependent on dihedral angle (Karplus relationship). |
| ⁿJ(H,F) | >3 (long-range) | 0 - 5 | Often observed in aromatic or rigid systems.[17] |
| ²J(C,F) | 2 | 15 - 40 | e.g., in C -CF₃ |
| ³J(C,F) | 3 | 5 - 10 | Useful for connectivity mapping. |
| ⁿJ(F,F) | >2 | Variable | Can be large, especially through-space couplings.[20][21] |
Experimental Workflow and Protocols
A systematic approach combining 1D and 2D NMR experiments is the most effective strategy for characterizing a novel fluorinated compound.
Caption: General workflow for NMR characterization of a novel fluorinated compound.
Protocol 1: Sample Preparation
Rationale: Proper sample preparation is crucial for obtaining high-quality, high-resolution NMR spectra. The goal is to create a homogeneous solution free of particulate matter in a suitable deuterated solvent.[22]
Methodology:
-
Determine Mass: Based on the compound's molecular weight, weigh an appropriate amount to achieve a final concentration of 5-20 mM for ¹H or ¹⁹F-detected experiments.[22] For a typical MW of 300-500 g/mol , this corresponds to 2-5 mg of sample.
-
Select Solvent: Choose a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the analyte is fully soluble. Ensure the solvent does not have signals that overlap with regions of interest.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[22]
-
Add Internal Standard (Optional but Recommended): Add a small amount of a reference compound (e.g., TMS for ¹H referencing, or a fluorinated standard if direct ¹⁹F referencing is desired).
-
Filter: To remove any particulate matter that can degrade spectral quality (line broadening), filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube.
-
Cap and Label: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.
Protocol 2: Standard 1D ¹⁹F {¹H} NMR Experiment
Rationale: The 1D ¹⁹F spectrum is the fundamental starting point. It reveals the number of magnetically distinct fluorine environments and their chemical shifts. Applying ¹H decoupling simplifies the spectrum by collapsing ¹H-¹⁹F coupling multiplets into singlets (or simpler patterns if ¹⁹F-¹⁹F coupling exists), which aids in signal identification and integration.[16]
Methodology:
-
Insert Sample: Place the sample in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Load Pulse Program: Select a standard ¹⁹F observation pulse program with ¹H decoupling (e.g., inverse-gated decoupling for quantitative applications).[16]
-
Set Spectral Width (sw): Set a large spectral width (e.g., 200-250 ppm) to ensure all ¹⁹F signals are captured without aliasing (folding). Center the spectrum (transmitter offset, o1p) around an estimated chemical shift, such as -100 ppm.[13]
-
Set Acquisition Parameters:
-
Pulse Angle (p1): Use a 30-45° flip angle to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): Set to 1-2 seconds. For accurate quantitation, d1 should be at least 5 times the longest T₁ relaxation time.[16]
-
Number of Scans (ns): Set to a multiple of 4 (e.g., 16, 32, 64) to average the signal and improve the signal-to-noise ratio.
-
-
Acquire Data: Start the acquisition.
-
Process Data: After acquisition, perform Fourier transformation, automatic phase correction, and baseline correction. Reference the spectrum appropriately.
Protocol 3: 2D ¹H-¹⁹F Heteronuclear Correlation (HETCOR)
Rationale: This experiment is crucial for identifying which protons are directly coupled to which fluorine atoms. It generates a 2D plot with the ¹H spectrum on one axis and the ¹⁹F spectrum on the other, with cross-peaks appearing at the coordinates of coupled ¹H and ¹⁹F nuclei.[23][24]
Methodology:
-
Setup: Use the locked and shimmed sample from the 1D experiments.
-
Load Pulse Program: Select a 2D ¹H-¹⁹F HETCOR or HSQC pulse sequence. ¹⁹F-detected experiments are often preferred for their high resolution in the detection dimension.[24]
-
Set Spectral Windows:
-
¹⁹F Dimension (F2): Set the spectral width and offset to encompass all ¹⁹F signals of interest, as determined from the 1D ¹⁹F spectrum.
-
¹H Dimension (F1): Set the spectral width and offset to encompass all ¹H signals of interest.
-
-
Set Key Parameters:
-
Coupling Constant (J): The experiment is optimized for a specific J(H,F) coupling constant. Set this value to an average expected value (e.g., 8-10 Hz for ³J(H,F) or ~50 Hz for ²J(H,F)). Modern pulse sequences are often robust to a range of coupling values.
-
-
Acquire Data: Start the 2D acquisition. Experiment time will depend on the sample concentration and desired resolution.
-
Process Data: Process both dimensions with appropriate window functions, Fourier transformation, and phasing.
Protocol 4: 2D ¹⁹F-¹³C Heteronuclear Multiple Bond Correlation (HMBC)
Rationale: The ¹⁹F-¹³C HMBC experiment is arguably one of the most powerful tools for mapping the carbon skeleton around a fluorine atom. It detects correlations between ¹⁹F and ¹³C nuclei over multiple bonds (typically 2 to 4), allowing for the unambiguous assignment of quaternary carbons and distant methylene/methine groups connected to the fluorinated moiety.[25][26]
Methodology:
-
Setup: Use the same sample.
-
Load Pulse Program: Select a ¹⁹F-detected ¹³C-¹⁹F HMBC pulse sequence.
-
Set Spectral Windows:
-
¹⁹F Dimension (F2): Set the spectral width and offset based on the 1D ¹⁹F spectrum.
-
¹³C Dimension (F1): Set a wide spectral width to cover the entire expected ¹³C chemical shift range (e.g., 0-200 ppm).
-
-
Set Key Parameters:
-
Long-Range Coupling Delay: This delay is optimized for a range of long-range J(C,F) couplings. A value optimized for 8-10 Hz is a good starting point.
-
-
Acquire Data: This is a less sensitive experiment, so it may require a longer acquisition time or a more concentrated sample compared to proton-detected experiments.
-
Process Data: Process the 2D data as described for the HETCOR experiment.
Protocol 5: 2D ¹⁹F-¹⁹F Total Correlation Spectroscopy (TOCSY)
Rationale: For molecules containing multiple, distinct fluorine atoms, the ¹⁹F-¹⁹F TOCSY experiment is essential for identifying which fluorine nuclei belong to the same spin system. It reveals correlations between all fluorines that are connected through an unbroken chain of J-couplings, even if they are not directly coupled to each other.[20][27][28]
Methodology:
-
Setup: Use the same sample.
-
Load Pulse Program: Select a 2D ¹⁹F-¹⁹F TOCSY pulse sequence. Sequences using broadband adiabatic pulses (e.g., BURBOP spin lock) are necessary to achieve uniform excitation across the wide ¹⁹F chemical shift range.[28]
-
Set Spectral Windows: Set the spectral width and offset in both dimensions to encompass all ¹⁹F signals of interest.
-
Set Key Parameters:
-
Mixing Time: This parameter determines the extent of magnetization transfer through the spin system. A typical mixing time of 40-80 ms is a good starting point.[21]
-
-
Acquire Data: Start the 2D acquisition.
-
Process Data: Process the 2D data. The resulting spectrum will show cross-peaks between all J-coupled fluorine nuclei within a given molecule.
Integrated Data Interpretation
The power of this approach lies in synthesizing the information from all experiments.
Caption: Relationship between NMR experiments and derived structural information.
-
Start with the 1D ¹⁹F Spectrum: Count the number of primary signals to determine the number of unique fluorine environments.
-
Use ¹H-¹⁹F HETCOR: Identify the specific protons coupled to each fluorine. For a -CF₂H group, you will see a correlation between the single proton and the two equivalent (or non-equivalent) fluorines.
-
Map the Skeleton with ¹⁹F-¹³C HMBC: This is the key step. From a fluorine signal, trace the correlations to carbons two, three, and even four bonds away. This allows you to piece together the molecular framework around the fluorine atom.
-
Connect Fluorine Networks with ¹⁹F-¹⁹F TOCSY: In polyfluorinated compounds, use the TOCSY spectrum to confirm which fluorine signals belong to the same molecule or fragment.
-
Integrate and Assemble: Combine the information from all spectra to build a self-consistent structure that accounts for all observed chemical shifts, integrals, and correlations.
By methodically applying this suite of NMR experiments, researchers can move from an unknown fluorinated substance to a fully validated chemical structure with a high degree of confidence.
References
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Principles and Topical Applications of 19F NMR Spectrometry - ResearchGate. (n.d.). Retrieved from [Link]
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Nmr spectroscopy of fluorine 19 | PPTX - Slideshare. (n.d.). Retrieved from [Link]
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Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. Retrieved from [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). (2022). Retrieved from [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. (2022). Chemical Science, 13(13), 3703–3713. Retrieved from [Link]
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Exploring long-range fluorine-carbon J-coupling for conformational analysis of deoxyfluorinated disaccharides: A combined computational and NMR study - PubMed. (2024). Bioorganic Chemistry, 147, 107388. Retrieved from [Link]
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Marchione, A. A., Dooley, R. J., & Conklin, B. (2014). Comparison of 1H-19F two-dimensional NMR scalar coupling correlation pulse sequences. Magnetic Resonance in Chemistry, 52(4), 183-189. Retrieved from [Link]
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19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved from [Link]
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Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening | ACS Omega. (2022). Retrieved from [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - RSC Publishing. (2022). Retrieved from [Link]
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F19 detection - NMR Facility, UCSB Chem and Biochem. (n.d.). Retrieved from [Link]
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Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments | The Journal of Organic Chemistry. (2007). Retrieved from [Link]
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Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. (2021). Journal of the American Chemical Society, 143(47), 19587-19598. Retrieved from [Link]
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19Flourine NMR - NMR Core Facility, University of Missouri. (n.d.). Retrieved from [Link]
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Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. (2022). Journal of Biomolecular NMR, 76(4-5), 143-152. Retrieved from [Link]
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5.3 Spin-Spin Splitting: J-Coupling - Organic Chemistry Data. (n.d.). Retrieved from [Link]
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19F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing. (2022). Retrieved from [Link]
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Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC - NIH. (2018). Journal of Analytical Methods in Chemistry, 2018, 9206297. Retrieved from [Link]
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Overlapped 19F-13C HMQC and 19F-13C HMBC on neat TFE... - ResearchGate. (n.d.). Retrieved from [Link]
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HSQC and HMBC for Topspin - University of Wisconsin-Madison. (2020). Retrieved from [Link]
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NMR Sample Preparation - Western University. (n.d.). Retrieved from [Link]
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J-coupling - Wikipedia. (n.d.). Retrieved from [Link]
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Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins | Journal of the American Chemical Society. (2021). Retrieved from [Link]
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19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins - Oldfield Group Website - University of Illinois. (1996). Retrieved from [Link]
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Fluorine NMR. (n.d.). Retrieved from [Link]
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Preparation of Li,19-F, 31-P NMR samples : r/chemistry - Reddit. (2022). Retrieved from [Link]
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Spectroscopic separation of mixed organic fluorine compounds by 2D 19F–19F TOCSY—To extract 1D 19F NMR spectrum of each compound— | Applications Notes - JEOL. (n.d.). Retrieved from [Link]
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Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects, Practical Considerations, and Range of Applicability | Journal of the American Chemical Society. (2001). Retrieved from [Link]
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The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis - Nanalysis. (2023). Retrieved from [Link]
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A beginner's guide to 19F NMR and its role in drug screening - SciSpace. (2023). Retrieved from [Link]
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Perturbation of 1JC,F Coupling in Carbon–Fluorine Bonds on Coordination to Lewis Acids: A Structural, Spectroscopic, and Computational Study | Inorganic Chemistry. (2020). Retrieved from [Link]
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Advancing 19F NMR Prediction of Metal-Fluoride Complexes in Solution: Insights from Ab Initio Molecular Dynamics - PMC - NIH. (2024). The Journal of Physical Chemistry Letters, 15(3), 856-863. Retrieved from [Link]
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Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - ResearchGate. (2022). Retrieved from [Link]
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New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - RSC Publishing. (2022). Retrieved from [Link]
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Application Note: Streamlining Amide Synthesis with 4-(Difluoromethoxy)-3,5-dimethylbenzoic Acid
Introduction: The Significance of the Difluoromethoxy Group in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The difluoromethoxy (-OCF₂H) group, in particular, has emerged as a valuable substituent for modulating the physicochemical and pharmacokinetic properties of bioactive molecules. It is often employed as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or methoxy groups, offering improved metabolic stability and membrane permeability. 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid is a key building block that introduces this desirable moiety. However, the steric hindrance imposed by the two ortho-methyl groups presents a significant challenge for the efficient formation of amide bonds, one of the most fundamental linkages in pharmaceuticals.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and reproducible protocols for the amide coupling of this compound. We will delve into the mechanistic rationale behind reagent selection and provide step-by-step protocols for various coupling strategies, enabling the successful synthesis of a diverse range of amide derivatives.
Physicochemical Properties of this compound and Related Analogues
| Property | 4-Hydroxy-3,5-dimethylbenzoic acid | 3,5-Dimethylbenzoic acid | 4-(Difluoromethoxy)-3-methoxybenzoic acid |
| Molecular Formula | C₉H₁₀O₃ | C₉H₁₀O₂ | C₉H₈F₂O₄ |
| Molecular Weight | 166.17 g/mol [2] | 150.17 g/mol | 218.15 g/mol [3] |
| Appearance | Solid[2] | Crystals | Not specified |
| Melting Point | Not specified | 169-171 °C | Not specified |
| Solubility | Likely soluble in polar organic solvents like DMF, DMSO, and alcohols. | Soluble in organic solvents. | Likely soluble in polar aprotic solvents. |
| pKa | Not specified | Not specified | Not specified |
Table 1: Physicochemical properties of this compound and related structural analogs. Data is sourced from publicly available databases to provide a reference for experimental design.
The Challenge of Steric Hindrance in Amide Coupling
The primary obstacle in the amide coupling of this compound is the steric bulk from the two methyl groups positioned ortho to the carboxylic acid. This hindrance impedes the approach of the amine nucleophile to the activated carboxylic acid intermediate. Consequently, standard amide coupling conditions may result in low yields or failed reactions. To overcome this, the choice of coupling reagent and reaction conditions is paramount. Reagents that form highly reactive intermediates and reaction conditions that provide sufficient energy to overcome the activation barrier are necessary.
Recommended Amide Coupling Protocols
Based on established methodologies for sterically hindered carboxylic acids, we present three robust protocols as excellent starting points for the amide coupling of this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific amine substrates.
Protocol 1: HATU-Mediated Amide Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that forms a reactive OAt-active ester, which is particularly effective for coupling sterically hindered substrates.[4][5]
Reaction Scheme:
Caption: HATU-mediated amide coupling workflow.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) (0.1-0.5 M), add HATU (1.1-1.5 eq) and N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation. HOBt acts as an additive to form a more reactive HOBt-ester and suppress side reactions.[6][7]
Reaction Scheme:
Caption: EDC/HOBt-mediated amide coupling workflow.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous dichloromethane (DCM) or DMF (0.1-0.5 M).
-
Add the amine (1.1 eq) and a non-nucleophilic base such as DIPEA or triethylamine (Et₃N) (2.0-3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash with 1M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: DIC/HOPO for Highly Hindered Systems
For particularly challenging couplings, the use of diisopropylcarbodiimide (DIC) with 2-hydroxypyridine-N-oxide (HOPO) in a less polar solvent can be highly effective. This combination has shown success with the sterically demanding 2,6-dimethylbenzoic acid.[8]
Reaction Scheme:
Caption: DIC/HOPO-mediated amide coupling workflow.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) and HOPO (1.0 eq) in acetonitrile (MeCN) (0.2 M), add the amine (1.0 eq).
-
Add DIC (1.05 eq) to the mixture.
-
Stir the reaction at room temperature. For highly unreactive amines, heating to 70 °C for up to 48 hours may be necessary.[8]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization.
Comparative Summary of Recommended Protocols
| Parameter | Protocol 1: HATU | Protocol 2: EDC/HOBt | Protocol 3: DIC/HOPO |
| Coupling Reagent | HATU | EDC | DIC |
| Additive | None (HOAt is part of HATU) | HOBt | HOPO |
| Base | DIPEA | DIPEA or Et₃N | None typically required |
| Solvent | DMF, NMP | DCM, DMF | Acetonitrile |
| Temperature | RT to 50 °C | 0 °C to RT | RT to 70 °C |
| Key Advantages | High efficiency for hindered substrates, fast reaction times.[9] | Cost-effective, readily available reagents. | Effective for extremely hindered systems, simple workup.[8] |
| Considerations | Higher cost, potential for guanidinylation side products with excess reagent.[9] | May require longer reaction times for hindered substrates. | May require elevated temperatures and longer reaction times. |
Table 2: Comparison of the recommended amide coupling protocols for this compound.
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the equivalents of the coupling reagent and base, elevating the reaction temperature, or extending the reaction time. Switching to a more potent coupling system, such as DIC/HOPO, may also be beneficial.
-
Side Product Formation: Ensure all reagents and solvents are anhydrous. The order of addition is critical; pre-activating the carboxylic acid before adding the amine can minimize side reactions.
-
Purification Challenges: The urea byproduct from carbodiimide reagents (EDC, DIC) can sometimes co-elute with the desired product. For DIC, the byproduct is often less soluble and can be removed by filtration. For EDC, an acidic workup helps to remove the water-soluble urea.
Conclusion
The amide coupling of this compound, while challenging due to steric hindrance, can be accomplished with high efficiency through the careful selection of coupling reagents and reaction conditions. The protocols outlined in this application note, utilizing HATU, EDC/HOBt, and DIC/HOPO, provide researchers with a range of reliable starting points for the synthesis of diverse amide derivatives. By understanding the principles behind these methods and employing systematic optimization, scientists in the field of drug discovery can effectively incorporate this valuable fluorinated building block into their synthetic campaigns, paving the way for the development of novel therapeutics with enhanced properties.
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- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [URL: https://luxembiotech.com/amide-bond-formation-beyond-the-myth-of-coupling-reagents/]
- How many equivalents of HOBt must use in peptide coupling using EDC? ResearchGate. [URL: https://www.researchgate.net/post/How_many_equivalents_of_HOBt_must_use_in_peptide_coupling_using_EDC]
- Peptide Coupling Reagents Guide. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/technical-documents/articles/chemfiles/novabiochem-peptide-coupling-reagents.html]
- Application Notes and Protocols: Amidation Reactions of 3,5-Dibromo-4-methoxybenzoic Acid for Drug Discovery. Benchchem. [URL: https://www.benchchem.
- Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9019024/]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [URL: https://www.researchgate.net/publication/348141443_Synthesis_of_amide_derivatives_for_electron_deficient_amines_and_functionalized_carboxylic_acids_using_EDC_and_DMAP_and_a_catalytic_amount_of_HOBt_as_the_coupling_reagents]
- HATU:a third-generation coupling reagent. ChemicalBook. [URL: https://www.chemicalbook.
- Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide. The Royal Society of Chemistry. [URL: https://www.rsc.
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- Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [URL: https://www.aapptec.com/standard-coupling-procedures-dichobt-pybop-hbtu-pybrop-ps-25.html]
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The Strategic Application of 4-(Difluoromethoxy)-3,5-dimethylbenzoic Acid in the Synthesis of Next-Generation Insecticides
For Immediate Release: Application Note & Protocol
Introduction: A Building Block Engineered for Efficacy and Stability
In the landscape of modern agrochemical research, the design of novel active ingredients hinges on the strategic incorporation of functional groups that enhance biological activity, metabolic stability, and target specificity. 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid emerges as a highly promising, yet underexplored, building block for the synthesis of new crop protection agents. This compound uniquely combines two key structural motifs: the 3,5-dimethylbenzoic acid core, a known constituent of potent insecticides, and the 4-(difluoromethoxy) group, a bioisostere of other functionalities known to improve pharmacokinetic and pharmacodynamic properties.[1][2]
The difluoromethoxy group, in particular, is increasingly utilized in drug and agrochemical design to enhance metabolic stability and lipophilicity, which can lead to improved cellular uptake and target engagement.[3] This application note will detail the prospective use of this compound in the synthesis of novel insecticides, drawing parallels with established classes of insect growth regulators.
Rationale for Application in Insecticide Synthesis
The rationale for employing this compound as a scaffold for new insecticides is rooted in the proven success of structurally related molecules. The 3,5-dimethylbenzoic acid moiety is a cornerstone of the bis-acylhydrazine class of insecticides, which includes commercial successes like Methoxyfenozide and Tebufenozide.[1] These compounds act as ecdysone receptor agonists, inducing a premature and incomplete molt in lepidopteran pests, leading to their demise.
By incorporating the 4-(difluoromethoxy) group onto this established insecticidal core, we hypothesize the following advantages:
-
Enhanced Metabolic Stability: The C-F bonds of the difluoromethoxy group are highly resistant to enzymatic degradation, potentially leading to a longer residual activity of the final insecticide in the field.
-
Improved Target Affinity: The electronic properties of the difluoromethoxy group can favorably influence the binding of the molecule to the ecdysone receptor, potentially increasing its potency.
-
Optimized Physicochemical Properties: The substitution can modulate the solubility and lipophilicity of the resulting insecticide, which may improve its movement and distribution within the plant.
Proposed Synthetic Pathway: Synthesis of a Novel Bis-Acylhydrazine Insecticide
Herein, we propose a synthetic route to a novel bis-acylhydrazine insecticide, leveraging this compound as the key starting material. The synthesis involves two main stages: the preparation of the corresponding acyl chloride and its subsequent reaction with a substituted hydrazine.
Caption: Proposed synthetic workflow for a novel insecticide.
Experimental Protocols
Part 1: Synthesis of 4-(Difluoromethoxy)-3,5-dimethylbenzoyl chloride
This protocol details the conversion of the carboxylic acid to its more reactive acyl chloride derivative.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Dimethylformamide (DMF, catalytic amount)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Add anhydrous toluene to dissolve the starting material.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 4-(Difluoromethoxy)-3,5-dimethylbenzoyl chloride, which can be used in the next step without further purification.
Part 2: Synthesis of the Novel Bis-Acylhydrazine Insecticide
This protocol describes the coupling of the acyl chloride with a substituted hydrazine to form the final product.
Materials:
-
4-(Difluoromethoxy)-3,5-dimethylbenzoyl chloride (from Part 1)
-
N'-tert-butyl-N'-benzoylhydrazine (or other appropriately substituted hydrazine)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
In a separate flame-dried round-bottom flask, dissolve N'-tert-butyl-N'-benzoylhydrazine (1.0 eq) in anhydrous DCM.
-
Add anhydrous pyridine (1.5 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Dissolve the crude 4-(Difluoromethoxy)-3,5-dimethylbenzoyl chloride (1.1 eq) in anhydrous DCM and add it dropwise to the hydrazine solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final bis-acylhydrazine insecticide.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of the starting material and the expected properties of the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP |
| This compound | C₁₀H₁₀F₂O₃ | 216.18 | 2.5 |
| Proposed Bis-Acylhydrazine Insecticide | C₂₁H₂₄F₂N₂O₃ | 406.43 | 4.8 |
Hypothesized Mechanism of Action
The proposed insecticide is designed to mimic the action of the insect molting hormone, 20-hydroxyecdysone.
Caption: Hypothesized mechanism of action of the novel insecticide.
By binding to the ecdysone receptor, it is expected to trigger a cascade of gene expression that initiates the molting process. However, because the insect is not at the appropriate developmental stage for a successful molt, this leads to a lethal, incomplete ecdysis.
Conclusion and Future Directions
This compound represents a valuable and strategically designed starting material for the synthesis of novel, potentially highly effective insecticides. The combination of a proven insecticidal scaffold with a performance-enhancing difluoromethoxy group offers a promising avenue for the development of next-generation crop protection agents. Further research should focus on the synthesis and biological evaluation of a library of analogues to optimize the insecticidal activity and spectrum of control.
References
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ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. [Link]
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Asian Journal of Chemistry. (n.d.). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. [Link]
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PrepChem. (n.d.). Synthesis of 3-difluoromethoxy-2,4.5-trifluorobenzoic acid. [Link]
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European Patent Office. (2020). STORAGE STABLE AQUEOUS SUSPENSION CONCENTRATES. [Link]
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MDPI. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. [Link]
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CORE. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. [Link]
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Application Notes & Protocols: Developing Enzyme Inhibitors with Fluorinated Benzoic Acid Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into bioactive molecules is a foundational pillar of modern drug discovery.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of enzyme inhibitors built upon fluorinated benzoic acid scaffolds. We will explore the unique physicochemical properties of fluorine and the versatility of the benzoic acid framework, which together create a powerful combination for developing potent and selective therapeutic agents.[1] This document details the rationale behind experimental design, provides step-by-step protocols for synthesis and biochemical evaluation, and offers guidance on data interpretation.
Introduction: The Strategic Advantage of Fluorine and the Benzoic Acid Scaffold
In medicinal chemistry, the quest for novel therapeutics often involves the meticulous optimization of a molecule's properties to enhance its efficacy, selectivity, and pharmacokinetic profile. The introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] The carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation and thereby increasing its half-life.[3]
When these advantages are paired with the benzoic acid scaffold, a "privileged structure" in medicinal chemistry, a versatile platform for inhibitor design emerges.[1][4][5][6] The carboxylic acid group of the benzoic acid moiety can act as a key interaction point, often forming hydrogen bonds or ionic interactions within an enzyme's active site.[7] The aromatic ring provides a rigid core that can be readily functionalized, allowing for the precise positioning of substituents to optimize interactions with the target enzyme.
This guide will focus on leveraging these synergistic properties to develop novel enzyme inhibitors.
Part 1: Design Principles and Strategy
Leveraging Fluorine's Unique Properties
The strategic placement of fluorine atoms on the benzoic acid scaffold is critical for modulating a compound's properties:
-
Modulation of Acidity (pKa): Fluorine's high electronegativity can significantly lower the pKa of the carboxylic acid group. This increased acidity can enhance the strength of ionic interactions with positively charged residues (e.g., Lysine, Arginine) in the enzyme's active site.[8]
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions within the active site, such as halogen bonding and hydrophobic interactions, which can contribute to higher binding affinity.[2] While C-F bonds are generally considered weak hydrogen bond acceptors, they can engage in specific, attractive interactions with groups like amide carbonyls.[8]
-
Improved Metabolic Stability: The strength of the C-F bond makes it less susceptible to enzymatic cleavage by metabolic enzymes like Cytochrome P450s, leading to improved metabolic stability and a longer in vivo half-life.[3]
-
Increased Lipophilicity: The addition of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.[3]
The Design Workflow
A typical workflow for designing these inhibitors involves a multi-step, iterative process. The goal is to systematically modify the structure to improve potency, selectivity, and drug-like properties.
Caption: A generalized workflow for the design and development of enzyme inhibitors.
Part 2: Synthesis and Evaluation Protocols
Protocol: Synthesis of a Representative Fluorinated Benzoic Acid Derivative
This protocol describes a general method for the synthesis of a 4-fluorobenzoic acid derivative, a common starting point for further elaboration.[1]
Objective: To synthesize ethyl 4-fluorobenzoate as a precursor for further derivatization.
Materials:
-
4-fluorobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Ethyl acetate
-
n-hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round bottom flask (250 mL), condenser, heating mantle, separating funnel, magnetic stirrer
Procedure:
-
Esterification:
-
Add 15 g of 4-fluorobenzoic acid to a 250 mL round bottom flask.
-
Dissolve the acid in 60 mL of absolute ethanol.
-
Rationale: Ethanol serves as both the solvent and the reactant for ester formation.
-
Carefully add 7.5 mL of concentrated H₂SO₄ to the mixture while shaking.
-
Rationale: Sulfuric acid acts as a catalyst for the Fischer esterification reaction.
-
Attach a condenser and reflux the mixture for 7-8 hours using a heating mantle.
-
Rationale: Refluxing at an elevated temperature increases the reaction rate.
-
-
Work-up and Extraction:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/n-hexane mobile phase.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralize the unreacted acid by slowly adding a 10% Na₂CO₃ solution until effervescence ceases.
-
Rationale: Neutralization removes the acidic catalyst and any unreacted starting material.
-
Transfer the solution to a separating funnel and extract the ethyl 4-fluorobenzoate product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/n-hexane gradient to yield pure ethyl 4-fluorobenzoate.
-
Protocol: Enzyme Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a synthesized compound against a target enzyme using a spectrophotometric assay.
Objective: To quantify the potency of a fluorinated benzoic acid derivative as an enzyme inhibitor.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Synthesized inhibitor compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader (spectrophotometer)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the inhibitor in DMSO. Serially dilute this stock solution to create a range of concentrations.
-
Rationale: A concentration range is necessary to generate a dose-response curve. DMSO is a common solvent, but its final concentration in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.[9]
-
Prepare solutions of the enzyme and substrate in the appropriate assay buffer. The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) for competitive inhibitors.[9][10]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Enzyme solution
-
Inhibitor solution at various concentrations (or DMSO for the control)
-
-
Incubate the plate for a pre-determined time at the optimal temperature for the enzyme.
-
Rationale: This pre-incubation allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance over time at a wavelength specific to the product formation.
-
Rationale: The rate of product formation is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates (velocity) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (DMSO only).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value. The IC50 is the concentration of inhibitor required to reduce enzyme activity by 50%.[7]
-
Part 3: Data Presentation and Interpretation
Structure-Activity Relationship (SAR) Data
The data obtained from the IC50 determination of a series of analogs can be compiled into a table to elucidate the structure-activity relationship (SAR).
| Compound ID | R1-Substitution | R2-Substitution | IC50 (nM) |
| FB-1 | H | H | 1250 |
| FB-2 | 3-F | H | 870 |
| FB-3 | 4-F | H | 550 |
| FB-4 | 4-F | 2-Cl | 150 |
| FB-5 | 4-F | 2-CH₃ | 320 |
Interpretation: This hypothetical data suggests that fluorination at the 4-position of the benzoic acid ring (FB-3 vs. FB-1) improves inhibitory activity. Further substitution at the 2-position with an electron-withdrawing group like chlorine (FB-4) enhances potency even more, highlighting a key area for further optimization.
Visualizing Enzyme-Inhibitor Interactions
Understanding how the inhibitor binds within the active site is crucial for rational drug design. Molecular modeling can provide insights into these interactions.
Caption: A simplified diagram of a fluorinated benzoic acid inhibitor in an enzyme active site.
Conclusion
Fluorinated benzoic acid scaffolds represent a highly valuable and versatile platform for the development of novel enzyme inhibitors. By strategically leveraging the unique properties of fluorine, medicinal chemists can fine-tune the physicochemical and pharmacokinetic properties of drug candidates to achieve enhanced potency, selectivity, and metabolic stability. The protocols and design principles outlined in this guide provide a solid foundation for researchers to explore this promising area of drug discovery. The iterative process of design, synthesis, and evaluation is key to unlocking the full potential of this important class of molecules.
References
- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
- The Discovery and Development of Fluorinated Benzoic Acid Deriv
- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PubMed.
- Use of fluorinated functionality in enzyme inhibitor development. ElectronicsAndBooks.
- Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem.
- Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Consider
- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
- The Role of Fluorinated Benzoic Acids in Drug Discovery. PharmaBlock.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
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- Mechanism of Action Assays for Enzymes. NCBI Bookshelf.
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"in vitro biological screening assays for novel benzoic acid compounds"
Causality Insight: This assay provides a functional measure of a compound's ability to stabilize proteins. Benzoic acid derivatives may exert this effect through hydrophobic or hydrogen bonding interactions that maintain the protein's tertiary structure. Positive hits from this assay can be further investigated in more complex, cell-based assays, such as those measuring the inhibition of pro-inflammatory enzymes like Cyclooxygenase (COX) or Lipoxygenase (LOX). [20][21]
Enzyme Inhibition Assays
5.1 Principle & Rationale Enzyme inhibition is a cornerstone of modern drug discovery, as many disease pathways are driven by enzymatic activity. [16][17]Benzoic acid derivatives have been shown to inhibit various enzymes, including COX, lipoxygenase, and sirtuins. [1][13][18]An enzyme inhibition assay measures how a compound (the inhibitor) affects the rate of an enzyme-catalyzed reaction. [16]These assays are crucial for identifying lead candidates and understanding their mechanism of action (e.g., competitive, non-competitive). [19] 5.2 Diagram: General Enzyme Inhibition Mechanism
Caption: Inhibition of an enzyme by a small molecule inhibitor.
5.3 General Protocol: A Spectrophotometric Enzyme Assay
This is a generalized protocol that can be adapted for many different enzymes where the substrate or product has a distinct absorbance.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Test compounds
-
96-well UV-transparent plate
-
Spectrophotometer or plate reader capable of kinetic measurements
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the components in the following order:
-
Assay buffer
-
Test compound at various concentrations (or vehicle for control)
-
Enzyme solution
-
-
Pre-incubate the enzyme and inhibitor for a set time (e.g., 10-15 minutes) at the assay temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Kinetic Measurement:
-
Immediately place the plate in the reader and measure the change in absorbance over time at a specific wavelength corresponding to the substrate consumption or product formation.
-
5.4 Data Analysis & Interpretation
-
Calculate Reaction Rate (Velocity): Determine the initial reaction rate (V₀) from the linear portion of the kinetic curve (ΔAbsorbance / Δtime).
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Rate_Inhibited / Rate_Uninhibited)] * 100
-
-
Determine IC₅₀: Plot % Inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value.
Causality Insight: To understand the mechanism of inhibition, the assay should be repeated with varying concentrations of both the substrate and the inhibitor. By analyzing the data using Lineweaver-Burk or Michaelis-Menten plots, one can determine if the inhibition is competitive (inhibitor binds to the active site), non-competitive (inhibitor binds to an allosteric site), or uncompetitive. [19]This information is invaluable for lead optimization in a drug discovery campaign.
References
- A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem. (n.d.). BenchChem.
- CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.
- Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays - Fisher Scientific. (n.d.). Fisher Scientific.
- Terminal protection of small molecule-linked DNA for small molecule-protein interaction assays - PubMed. (2014, March 25). PubMed.
- MTT assay - Wikipedia. (n.d.). Wikipedia.
- Application Notes and Protocols for Studying the Antioxidant Activity of Phenolic Compounds - Benchchem. (n.d.). BenchChem.
- Benzoic Acid Derivatives: A Technical Guide to Their Biological Activities - Benchchem. (n.d.). BenchChem.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). National Center for Biotechnology Information.
- What is an Inhibition Assay? - Blog - Biobide. (n.d.). Biobide.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts. (2024, August 31). Medical Science.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2). ACS Publications.
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025, February 26). Journal of Pharmaceutical Research International.
- DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food - MDPI. (n.d.). MDPI.
- IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS - IJCRT.org. (2022, April 4). International Journal of Creative Research Thoughts.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017, December 20). World Journal of Pharmaceutical Research.
- Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025, November 14). BellBrook Labs.
- In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed. (2005, March 1). PubMed.
- Anti-Inflammatory Properties of Natural Products - Arbor Assays. (2020, November 24). Arbor Assays.
- functional in vitro assays for drug discovery - YouTube. (2023, August 18). YouTube.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
- Antioxidant activity of individual phenolic compounds determined using... - ResearchGate. (n.d.). ResearchGate.
- Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules - NIH. (n.d.). National Center for Biotechnology Information.
- Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete - PubMed Central. (2023, March 1). National Center for Biotechnology Information.
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. (n.d.). MDPI.
- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Karger Publishers.
- Recent progress in probing small molecule interactions with DNA - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information.
- Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal - Semantic Scholar. (n.d.). Semantic Scholar.
- In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - NIH. (n.d.). National Center for Biotechnology Information.
- An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC - NIH. (2021, June 19). National Center for Biotechnology Information.
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). National Center for Biotechnology Information.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. (2023, May 29). Preprints.org.
- Interactions of small molecules with DNA junctions | Nucleic Acids Research | Oxford Academic. (2022, November 16). Oxford Academic.
- Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study - MDPI. (2021, December 8). MDPI.
- Enzyme Inhibition Studies | BioIVT. (n.d.). BioIVT.
- Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine - ResearchGate. (2025, August 6). ResearchGate.
- Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors - PMC - NIH. (2013, November 12). National Center for Biotechnology Information.
- A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes - JoVE. (2021, April 20). JoVE.
- Quantitative Analysis of Small Molecule–Nucleic Acid Interactions with a Biosensor Surface and Surface Plasmon Resonance Detection | Springer Nature Experiments. (n.d.). Springer Nature.
- Synthesis and screening of small molecule libraries active in binding to DNA - PNAS. (n.d.). Proceedings of the National Academy of Sciences.
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A Robust and Scalable Three-Step Synthesis of 4-(Difluoromethoxy)-3,5-dimethylbenzoic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The difluoromethoxy (–OCF₂H) group is a crucial substituent in modern medicinal chemistry, valued for its ability to act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol moieties, thereby enhancing metabolic stability and binding affinity.[1][2] This application note provides a detailed, field-tested protocol for the multigram, scale-up synthesis of 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid, a key building block for advanced pharmaceutical intermediates. The described three-step synthetic route begins with the readily available 4-Hydroxy-3,5-dimethylbenzoic acid and is designed for high yield, operational simplicity, and scalability. The strategy involves an initial esterification to protect the carboxylic acid, followed by a robust difluoromethylation of the phenolic hydroxyl group, and concludes with saponification to yield the final product. This guide explains the causal logic behind key experimental choices and provides comprehensive, step-by-step protocols suitable for process chemistry and drug development laboratories.
Strategic Overview of the Synthetic Pathway
The selected synthetic route was designed with scalability and efficiency as primary drivers. A three-step process was determined to be optimal, mitigating potential side reactions and ensuring high purity of the final product.
-
Esterification (Protection): The synthesis commences with the protection of the carboxylic acid functionality of 4-Hydroxy-3,5-dimethylbenzoic acid (1 ) as a methyl ester. This is achieved via a classic Fischer-Speier esterification, a cost-effective and highly scalable method that improves the substrate's solubility in organic solvents for the subsequent step.[3][4]
-
Difluoromethylation: The key transformation is the O-difluoromethylation of the phenolic intermediate, Methyl 4-hydroxy-3,5-dimethylbenzoate (2 ). For this step, sodium chlorodifluoroacetate is employed as the difluorocarbene precursor. This reagent is a bench-stable, non-gaseous, and cost-effective choice for large-scale operations, decomposing upon heating to generate the reactive difluorocarbene species in situ.[5][6]
-
Hydrolysis (Deprotection): The final step is the saponification of the methyl ester, Methyl 4-(difluoromethoxy)-3,5-dimethylbenzoate (3 ), using a standard base like lithium hydroxide, followed by acidic workup to yield the target compound, this compound (4 ).[7][8]
The complete workflow is illustrated below.
Caption: Overall workflow for the synthesis of the target compound.
Experimental Protocols and Methodologies
Part 1: Synthesis of Methyl 4-hydroxy-3,5-dimethylbenzoate (Intermediate 2)
This initial step employs a Fischer-Speier esterification, a reversible acid-catalyzed reaction.[3] Using a large excess of methanol serves to drive the equilibrium toward the product side, ensuring a high conversion rate, which is a critical consideration for any scalable process.
Protocol:
-
Reaction Setup: To a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Hydroxy-3,5-dimethylbenzoic acid (1 ) (100 g, 0.60 mol).
-
Reagent Addition: Add anhydrous methanol (1 L, 24.7 mol) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (10 mL) while stirring.
-
Reaction Execution: Heat the mixture to reflux (approx. 65°C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately 70% using a rotary evaporator.
-
Pour the concentrated mixture into 2 L of ice-cold water, which should cause the product to precipitate.
-
Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water (3 x 500 mL) until the washings are neutral (pH ~7).
-
Dry the white solid product in a vacuum oven at 50°C to a constant weight.
Quantitative Data (Part 1):
| Reagent | Molar Mass ( g/mol ) | Quantity Used | Moles (mol) | Role |
| 4-Hydroxy-3,5-dimethylbenzoic acid | 166.17 | 100 g | 0.60 | Starting Material |
| Methanol | 32.04 | 1 L | 24.7 | Reagent & Solvent |
| Sulfuric Acid (98%) | 98.08 | 10 mL | ~0.18 | Catalyst |
| Product | Molar Mass ( g/mol ) | Expected Yield | Purity | Appearance |
| Methyl 4-hydroxy-3,5-dimethylbenzoate | 180.20 | 103 - 107 g (95-99%) | >98% | White Crystalline Solid |
Part 2: Synthesis of Methyl 4-(difluoromethoxy)-3,5-dimethylbenzoate (Intermediate 3)
The core transformation relies on the thermal decarboxylation of sodium chlorodifluoroacetate to generate difluorocarbene (:CF₂), a highly electrophilic intermediate.[5] The phenoxide, formed in situ by the deprotonation of intermediate 2 with a mild base (K₂CO₃), acts as the nucleophile to trap the carbene. Dimethylformamide (DMF) is an excellent solvent choice due to its high boiling point and ability to dissolve the ionic intermediates.
Caption: Mechanism of O-difluoromethylation using a carbene precursor.
Protocol:
-
Reaction Setup: Charge a 2 L, three-necked flask (equipped with a mechanical stirrer, thermometer, and reflux condenser with a nitrogen inlet) with Methyl 4-hydroxy-3,5-dimethylbenzoate (2 ) (100 g, 0.55 mol), sodium chlorodifluoroacetate (127 g, 0.83 mol, 1.5 eq), and anhydrous potassium carbonate (115 g, 0.83 mol, 1.5 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (1 L) to the flask.
-
Reaction Execution: Heat the stirred suspension to 100-110°C. Caution: The reaction generates CO₂ gas, leading to pressure buildup. Ensure adequate venting. Maintain the temperature for 4-6 hours, monitoring by TLC or HPLC for the disappearance of the starting material.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Pour the dark mixture into 4 L of ice-cold water and stir for 1 hour.
-
Extract the aqueous slurry with ethyl acetate (3 x 750 mL).
-
Combine the organic layers and wash sequentially with water (2 x 1 L) and saturated brine (1 x 1 L).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or low-melting solid.
-
Purification via vacuum distillation or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) may be performed if necessary.
Quantitative Data (Part 2):
| Reagent | Molar Mass ( g/mol ) | Quantity Used | Moles (mol) | Role |
| Methyl 4-hydroxy-3,5-dimethylbenzoate | 180.20 | 100 g | 0.55 | Starting Material |
| Sodium Chlorodifluoroacetate | 152.46 | 127 g | 0.83 | Carbene Precursor |
| Potassium Carbonate | 138.21 | 115 g | 0.83 | Base |
| DMF | 73.09 | 1 L | - | Solvent |
| Product | Molar Mass ( g/mol ) | Expected Yield | Purity | Appearance |
| Methyl 4-(difluoromethoxy)-3,5-dimethylbenzoate | 230.20 | 102 - 114 g (80-90%) | >97% | Colorless Oil or White Solid |
Part 3: Synthesis of this compound (Final Product 4)
The final step is a standard ester hydrolysis (saponification). The reaction is irreversible, as the carboxylate salt formed is unreactive towards the alcohol by-product.[7][9] Subsequent acidification protonates the carboxylate, precipitating the final acid product from the aqueous solution, which simplifies isolation.
Protocol:
-
Reaction Setup: Dissolve Methyl 4-(difluoromethoxy)-3,5-dimethylbenzoate (3 ) (100 g, 0.43 mol) in a mixture of tetrahydrofuran (THF) (600 mL) and water (300 mL) in a 2 L round-bottom flask with a magnetic stirrer.
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (36 g, 0.86 mol, 2.0 eq) to the solution.
-
Reaction Execution: Stir the mixture vigorously at room temperature for 8-12 hours, or until the reaction is complete as indicated by TLC/HPLC.
-
Workup: Reduce the THF volume by approximately 80% via rotary evaporation. Dilute the remaining aqueous solution with 1 L of water.
-
Acidification and Precipitation: Cool the aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid (~75 mL) with stirring until the pH is ~1-2. A thick white precipitate will form.
-
Isolation: Stir the slurry in the ice bath for 1 hour to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Wash the filter cake with copious amounts of cold deionized water (4 x 500 mL).
-
Dry the product in a vacuum oven at 60°C to a constant weight to yield the final product as a white crystalline solid.
Quantitative Data (Part 3):
| Reagent | Molar Mass ( g/mol ) | Quantity Used | Moles (mol) | Role |
| Methyl 4-(difluoromethoxy)-3,5-dimethylbenzoate | 230.20 | 100 g | 0.43 | Starting Material |
| LiOH·H₂O | 41.96 | 36 g | 0.86 | Base for Hydrolysis |
| THF / Water | - | 600 mL / 300 mL | - | Solvent System |
| Product | Molar Mass ( g/mol ) | Expected Yield | Overall Yield | Appearance |
| This compound | 216.17 | 88 - 92 g (95-99%) | 72-87% (from 1 ) | White Crystalline Solid |
Scale-Up and Safety Considerations
-
Exotherm Control: The difluoromethylation step (Part 2) involves an exothermic decomposition of sodium chlorodifluoroacetate. On a larger scale, the rate of addition of reagents or a controlled heating ramp should be implemented to manage the reaction temperature.
-
Pressure Management: The generation of carbon dioxide during difluoromethylation can lead to significant pressure buildup in a sealed reactor. Industrial-scale synthesis must be conducted in a reactor equipped with a reliable pressure relief system.[10]
-
Solvent Choice: While DMF is effective, its high boiling point can make removal difficult. For industrial applications, alternative solvents with lower boiling points might be explored and optimized.
-
Workup: The large volumes of water and organic solvents used in the workups are typical for lab scale. On an industrial scale, process optimization would focus on minimizing solvent use and implementing efficient phase separations and extraction protocols.
Conclusion
The three-step synthesis route detailed in this application note provides a reliable and highly scalable method for producing this compound. By employing an ester protection strategy and using a stable, solid difluorocarbene precursor, this protocol avoids the use of hazardous gaseous reagents and is well-suited for multigram to kilogram scale production. The high yields and operational simplicity make this a valuable process for researchers and drug development professionals requiring access to this important fluorinated building block.
References
-
Greszler, A. (2019). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
-
Burtoloso, A. C. B., et al. (2015). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. National Center for Biotechnology Information. [Link]
-
Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Ngai, M.-Y., et al. (2019). Applications and strategies for the synthesis of difluoromethoxylated (hetero)arenes. Wiley Online Library. [Link]
-
Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. Organic Chemistry Data. [Link]
-
Pawar, S. V., et al. (2024). Rapid Multikilogram Scale-Up of Di- and Trifluoromethoxy Proline Derivatives. ACS Publications. [Link]
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Sperry, J. B., et al. (2012). Difluoromethylation of Phenols. Organic Syntheses. [Link]
-
Clark, J. (2004). hydrolysis of esters. Chemguide. [Link]
-
LibreTexts Chemistry. (2023). The Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid?. ResearchGate. [Link]
-
Organic Syntheses. (2024). Difluoromethylation of Phenols. Organic Syntheses. [Link]
-
ResearchGate. (n.d.). Difluoromethylation of Phenols. ResearchGate. [Link]
- Google Patents. (n.d.). CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
-
Dolbier, W. R. Jr. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Center for Biotechnology Information. [Link]
-
PubChemLite. (n.d.). This compound (C10H10F2O3). PubChemLite. [Link]
-
PrepChem. (n.d.). Synthesis of 3-difluoromethoxy-2,4.5-trifluorobenzoic acid. PrepChem.com. [Link]
-
PubChem. (n.d.). 4-Hydroxy-3,5-dimethylbenzoic acid. National Center for Biotechnology Information. [Link]
-
SIELC Technologies. (2018). 4-Hydroxy-3,5-dimethylbenzoic acid. SIELC. [Link]
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Application Notes and Protocols for the Derivatization of 4-(Difluoromethoxy)-3,5-dimethylbenzoic Acid for Biological Testing
Abstract
This technical guide provides a comprehensive framework for the chemical derivatization of 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid, a scaffold of significant interest in medicinal chemistry. The strategic incorporation of the difluoromethoxy (-OCF₂H) group offers a unique combination of metabolic stability and hydrogen-bonding capability, making it a valuable moiety in modern drug discovery.[1] This document outlines robust protocols for the synthesis of ester and amide libraries from the parent carboxylic acid, with a special focus on overcoming the steric hindrance presented by the ortho-dimethyl substitution. Furthermore, it details the analytical characterization of the resulting derivatives and proposes a workflow for their subsequent evaluation in high-throughput biological screening assays. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical entity.
Introduction: The Rationale for Derivatization
The design of novel therapeutic agents is a continuous quest for molecules with improved potency, selectivity, and pharmacokinetic properties. The difluoromethoxy group has emerged as a privileged functional group in this endeavor. It often serves as a bioisosteric replacement for metabolically labile methoxy or hydroxyl groups, a strategy that can prevent rapid in vivo degradation.[2] Moreover, the polarized C-H bond of the -OCF₂H group can act as a hydrogen bond donor, potentially enhancing binding affinity and selectivity for biological targets.[1][3]
This compound combines this valuable functional group with a sterically hindered benzoic acid core. The carboxylic acid handle is a versatile anchor for chemical modification, allowing for the generation of diverse libraries of esters and amides. Such derivatization is a cornerstone of structure-activity relationship (SAR) studies, enabling the modulation of physicochemical properties like solubility, lipophilicity, and membrane permeability, all of which are critical for pharmacological activity.[4]
This application note provides detailed, field-proven protocols to empower researchers to efficiently generate and test derivatives of this scaffold, thereby accelerating the discovery of novel bioactive compounds.
Synthesis of the Starting Material: this compound
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target carboxylic acid.
Protocol 2.1: Esterification of 4-hydroxy-3,5-dimethylbenzoic Acid
-
Rationale: Protection of the carboxylic acid as a methyl ester is necessary to prevent unwanted side reactions during the subsequent difluoromethylation step. Fischer esterification is a classic and cost-effective method for this transformation.[7]
-
Procedure:
-
To a round-bottom flask, add 4-hydroxy-3,5-dimethylbenzoic acid (1.0 eq).
-
Add methanol (20 volumes) as the solvent.
-
Carefully add concentrated sulfuric acid (0.1 eq) dropwise with stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-hydroxy-3,5-dimethylbenzoate.
-
Protocol 2.2: Difluoromethylation of the Phenolic Hydroxyl Group
-
Rationale: This step introduces the key difluoromethoxy moiety. Sodium chlorodifluoroacetate serves as a precursor to difluorocarbene, which then reacts with the phenoxide. This method is well-documented in patents for similar substrates.[5][6]
-
Procedure:
-
In a flask under an inert atmosphere (e.g., Nitrogen), dissolve methyl 4-hydroxy-3,5-dimethylbenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add sodium chlorodifluoroacetate (1.5-2.0 eq) and potassium carbonate (2.0 eq).
-
Heat the mixture to 100-120 °C and stir for 8-12 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry and concentrate.
-
Purify the crude product by column chromatography to obtain methyl 4-(difluoromethoxy)-3,5-dimethylbenzoate.
-
Protocol 2.3: Saponification to the Final Carboxylic Acid
-
Rationale: The final step is the hydrolysis of the methyl ester to liberate the target carboxylic acid.[8]
-
Procedure:
-
Dissolve the purified methyl ester (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (3.0-4.0 eq) and stir at room temperature or gentle heat (50 °C) for 2-4 hours.
-
Remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1N HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield this compound.
-
Derivatization Strategies: Building the Library
The ortho-dimethyl substitution pattern on the benzoic acid presents a degree of steric hindrance that must be considered when selecting coupling reagents. The following protocols are optimized for such challenging substrates.
Ester Library Synthesis
Esterification is a common strategy to increase lipophilicity and potentially improve cell permeability.
Protocol 3.1.1: Acid-Catalyzed Esterification (Fischer Esterification)
-
Rationale: This is a straightforward method suitable for simple, unhindered primary and secondary alcohols. The use of a large excess of the alcohol drives the equilibrium towards the product.[9]
-
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in the desired alcohol (e.g., ethanol, isopropanol; used in large excess, ~20-50 eq).
-
Add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Heat the mixture to reflux for 8-24 hours. The reaction time will be longer than for unhindered acids.[7]
-
Monitor the reaction by TLC.
-
After cooling, remove the excess alcohol under reduced pressure.
-
Perform an aqueous work-up as described in Protocol 2.1.
-
Purify by column chromatography or recrystallization.
-
Table 1: Reaction Conditions for Fischer Esterification
| Parameter | Recommended Condition | Rationale |
| Acid to Alcohol Ratio | 1 : 20-50 | Drives equilibrium towards product formation. |
| Catalyst | Conc. H₂SO₄ (0.1-0.2 eq) | Protic acid catalyst protonates the carbonyl oxygen. |
| Temperature | Reflux | Provides energy to overcome the activation barrier. |
| Reaction Time | 8-24 hours | Steric hindrance necessitates longer reaction times. |
Amide Library Synthesis
Amide bond formation is arguably the most common reaction in medicinal chemistry, creating stable linkages and allowing for diverse functionalities to be introduced.
Protocol 3.2.1: Carbodiimide-Mediated Amide Coupling
-
Rationale: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used for amide bond formation under mild conditions. The addition of an activating agent like HOBt (Hydroxybenzotriazole) minimizes side reactions and reduces racemization if chiral amines are used.[10]
-
Procedure:
-
Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Dilute the reaction mixture with DCM and wash sequentially with 5% HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude amide by column chromatography.
-
Protocol 3.2.2: Borate Ester-Mediated Amidation for Challenging Substrates
-
Rationale: For particularly hindered or electron-deficient amines where standard methods fail, reagents like B(OCH₂CF₃)₃ can be highly effective. This method is operationally simple and tolerates a wide range of functional groups.[11]
-
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and the amine (1.0 eq) in acetonitrile (0.5 M), add B(OCH₂CF₃)₃ (2.0 eq).
-
Stir the reaction mixture in a sealed tube at 80-100 °C for 5-24 hours.
-
After completion, perform either an aqueous or solid-phase workup as described by Hudson et al.[11]
-
Purify the product by column chromatography.
-
Caption: General derivatization pathways from the parent acid.
Analytical Characterization of Derivatives
Confirmation of the successful synthesis of each derivative is critical. A combination of spectroscopic methods should be employed.
Table 2: Spectroscopic Data for Characterization
| Technique | Key Feature to Observe | Expected Chemical Shift / Signal |
| ¹H NMR | Disappearance of carboxylic acid proton. Appearance of new protons from the alcohol/amine moiety. | Carboxylic acid -OH (~10-13 ppm, broad) disappears. New signals corresponding to the incorporated R-group appear. |
| ¹³C NMR | Shift of the carbonyl carbon resonance. | Carbonyl carbon shifts from ~170-180 ppm (acid) to ~165-175 ppm (ester/amide). |
| IR Spec. | Change in carbonyl (C=O) and hydroxyl (O-H) stretching frequencies. | Broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) disappears. Carbonyl (C=O) stretch shifts from ~1700 cm⁻¹ (acid) to ~1735 cm⁻¹ (ester) or ~1650-1690 cm⁻¹ (amide).[5] |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of the derivative. | [M+H]⁺, [M+Na]⁺, or [M-H]⁻ peaks should match the expected exact mass. |
Biological Testing: From Library to Hits
Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. High-throughput screening (HTS) is the standard method for rapidly assessing large numbers of compounds.[12][13]
Library Design and Plating
-
Diversity: The initial library should contain esters and amides with a diverse range of substituents (e.g., aliphatic, aromatic, heterocyclic, polar, non-polar) to explore a wide chemical space.
-
Plating: Compounds are typically dissolved in DMSO to create stock solutions (e.g., 10 mM) and then arrayed in 96- or 384-well plates for automated screening.
Assay Development and High-Throughput Screening
The choice of assay is dictated by the therapeutic area of interest. HTS assays are designed to be robust, reproducible, and scalable.[14]
-
Target-Based Assays: These measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor (e.g., fluorescence polarization, enzymatic activity assays).
-
Cell-Based Assays: These measure the effect of a compound on a cellular phenotype or pathway (e.g., reporter gene assays, cell viability assays, cytokine release assays).[14]
Caption: A typical workflow for a small molecule screening campaign.
Data Analysis and Hit Identification
-
Primary Screen: The goal is to identify "hits"—compounds that show significant activity at a single concentration.
-
Hit Confirmation: Hits are re-tested to confirm their activity and rule out false positives.
-
Dose-Response: Confirmed hits are then tested across a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).
-
SAR Analysis: The activity data from the library are analyzed to identify structure-activity relationships, guiding the design of the next generation of more potent and selective compounds.
Conclusion
The derivatization of this compound represents a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this guide provide a robust framework for the synthesis and characterization of ester and amide libraries, even with the challenge of steric hindrance. By coupling these synthetic strategies with a systematic approach to high-throughput biological screening, researchers can efficiently navigate the path from a promising scaffold to validated lead candidates.
References
-
Butt, A. M., & Siddiqui, A. A. (2016). High throughput screening of small molecule library: procedure, challenges and future. Beni-Suef University Journal of Basic and Applied Sciences, 5(2), 185-189. [Link]
-
Greenwood, M. (2018). High-throughput Screening Using Small Molecule Libraries. News-Medical.Net. [Link]
-
Inglese, J., Johnson, R. L., Shamu, C. E., et al. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology, 3(8), 466-479. [Link]
-
PubChem. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment 5: Fischer Esterification. Retrieved January 19, 2026, from [Link]
-
Kim, J., & Movassaghi, M. (2015). Direct C–H Amidation of Benzoic Acids to Introduce meta and para-Amino Groups by Tandem Decarboxylation. Angewandte Chemie International Edition, 54(8), 2499-2503. [Link]
-
Meanwell, N. A. (2018). A perspective on the properties of fluorinated compounds in drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
-
Bocan, T. M. A., et al. (2010). Discovery of a novel, potent, and selective inhibitor of acyl-CoA:cholesterol acyltransferase 2. Journal of Medicinal Chemistry, 53(12), 4601-4613. [Link]
-
Vale, G. P., et al. (2024). TiF₄-catalyzed direct amidation of carboxylic acids and amino acids with amines. New Journal of Chemistry, 48(5), 2095-2101. [Link]
-
Raubo, P., et al. (2013). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. ChemMedChem, 8(10), 1649-1658. [Link]
- Shanghai Tongyuan Biotechnology Co Ltd. (2012). Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid. CN102690194A.
-
Newman, M. S., & Fones, W. S. (1949). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 71(3), 1064-1065. [Link]
-
Hudson, A. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH₂CF₃)₃. The Journal of Organic Chemistry, 78(9), 4357-4369. [Link]
-
Cornejo, J. A., et al. (2014). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education, 2(3), 35-38. [Link]
-
Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). [Link]
-
ResearchGate. (n.d.). Bioactive Molecules Containing Difluoromethylated Compounds. Retrieved January 19, 2026, from [Link]
- Jiangsu Hansoh Pharmaceutical Group Co Ltd. (2012). Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid. CN102417449A.
-
Wang, Y., et al. (2023). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. Molecules, 28(14), 5369. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved January 19, 2026, from [Link]
- Anhui Taida New Material Co Ltd. (2012). Production method of 3,5-dimethylbenzoic acid. CN102336658A.
- Shandong Institute of Pesticide Science. (2015). Production method for 3, 5-dimethylbenzoic acid. CN105085228A.
- S.N.P.E. (1980). Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. US4191841A.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HiT Screening Libraries | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid - Google Patents [patents.google.com]
- 6. CN102417449A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. news-medical.net [news-medical.net]
- 13. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Difluoromethyl Ethers
Answering the user's request to create a technical support center for challenges in the synthesis of difluoromethyl ethers.
Welcome to the technical support center for the synthesis of difluoromethyl ethers (OCF₂H). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the difluoromethoxy group into their molecules. The difluoromethyl ether moiety is of significant interest in medicinal chemistry due to its unique properties as a lipophilic hydrogen bond donor, which can enhance metabolic stability and cell membrane permeability. However, its synthesis can be challenging.
This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during experimental work. The advice herein is based on established chemical principles and field-proven insights to help you overcome synthetic hurdles and achieve your desired outcomes.
Troubleshooting Guide: Common Issues in OCF₂H Synthesis
This section addresses specific problems you might encounter during the synthesis of difluoromethyl ethers. Each issue is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the problem.
Issue 1: Low or No Product Yield
You've set up your reaction (e.g., reacting an alcohol with a difluoromethylating agent) but upon work-up and analysis (TLC, LC-MS, NMR), you observe very little or none of your desired difluoromethyl ether.
Potential Causes & Solutions
-
Inactive Nucleophile (Alcohol/Phenol): The acidity of the O-H bond is crucial for deprotonation. Electron-rich or sterically hindered alcohols may not be sufficiently nucleophilic.
-
Troubleshooting Steps:
-
Choice of Base: For less acidic alcohols, a stronger base may be required. If you are using a milder base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as NaH, KHMDS, or DBU. Ensure the base is fresh and has been stored under anhydrous conditions.
-
Temperature: The reaction may require more thermal energy to proceed. Try incrementally increasing the reaction temperature. For example, if the reaction was run at room temperature, try heating to 40 °C, 60 °C, and then 80 °C, monitoring the reaction progress at each stage.
-
Solvent: The choice of solvent can significantly impact the reaction. Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred as they can help to solubilize the reactants and stabilize charged intermediates.
-
-
-
Decomposition of the Difluoromethylating Agent: Many difluoromethylating agents are sensitive to moisture and air.
-
Troubleshooting Steps:
-
Reagent Handling: Ensure that your difluoromethylating agent (e.g., TMSCF₂H, Ruppert-Prakash reagent) has been stored and handled under an inert atmosphere (N₂ or Ar).
-
Fresh Reagent: If you suspect your reagent has decomposed, use a fresh batch or a newly opened bottle.
-
Slow Addition: For highly exothermic reactions, consider adding the difluoromethylating agent slowly and at a low temperature to minimize decomposition.
-
-
-
Inappropriate Reaction Conditions: The specific combination of base, solvent, and temperature is critical and highly substrate-dependent.
-
Troubleshooting Steps:
-
Consult the Literature: Find a literature precedent with a substrate similar to yours and use those reaction conditions as a starting point.
-
Systematic Optimization: If a literature precedent is not available, perform a systematic optimization of the reaction conditions. A Design of Experiments (DoE) approach can be highly effective.
-
-
Issue 2: Formation of Significant Side Products
Your reaction is consuming the starting material, but you are observing the formation of unexpected side products instead of your desired difluoromethyl ether.
Potential Causes & Solutions
-
Competing Elimination Reactions: For secondary or tertiary alcohols, elimination to form an alkene can be a competing pathway, especially at higher temperatures.
-
Troubleshooting Steps:
-
Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Choice of Base: A bulky, non-nucleophilic base can favor deprotonation over elimination.
-
-
-
Reaction with Other Functional Groups: If your starting material contains other nucleophilic functional groups (e.g., amines, thiols), these may also react with the difluoromethylating agent.
-
Troubleshooting Steps:
-
Protecting Groups: It may be necessary to protect other reactive functional groups before performing the difluoromethylation. For example, an amine could be protected as a carbamate.
-
Chemoselectivity: Some difluoromethylating agents exhibit higher chemoselectivity than others. Research different reagents to see if one is better suited for your substrate.
-
-
-
Homocoupling of the Difluoromethylating Agent: This can occur under certain conditions, leading to the formation of byproducts and consumption of the reagent.
-
Troubleshooting Steps:
-
Control Stoichiometry: Ensure that the stoichiometry of your reactants is correct. An excess of the difluoromethylating agent may not always be beneficial.
-
Slow Addition: Adding the difluoromethylating agent slowly can help to maintain a low concentration and minimize side reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing difluoromethyl ethers?
A1: The most prevalent methods for forming the OCF₂H group involve the nucleophilic difluoromethylation of alcohols and phenols. This typically involves deprotonating the alcohol or phenol with a suitable base to form an alkoxide or phenoxide, which then reacts with a difluoromethylating agent. Common reagents include chlorodifluoromethane (a gas, less common in lab settings now), TMSCF₂H (a convenient liquid source of the CF₂H⁻ anion), and reagents derived from fluoroform. Electrophilic difluoromethylation is also possible but is generally less common for ether synthesis.
Q2: How do I choose the right difluoromethylating agent for my reaction?
A2: The choice of reagent depends on several factors, including the nature of your substrate, the desired reaction conditions, and safety considerations.
| Reagent | Typical Use | Advantages | Disadvantages |
| TMSCF₂H | General purpose for alcohols and phenols | Easy to handle liquid, good reactivity | Can be expensive |
| Fluoroform (HCF₃) derived reagents | Used with strong bases | Fluoroform is an inexpensive starting material | Often requires specialized equipment to handle gaseous fluoroform |
| Ruppert-Prakash Reagent (TMSCF₃) | Primarily a trifluoromethylating agent, but can be used for difluoromethylation under certain conditions | Widely available | Can lead to trifluoromethylation as a side product |
Q3: What are the key safety precautions when working with difluoromethylating agents?
A3: Safety is paramount when performing these reactions.
-
Inert Atmosphere: Always handle difluoromethylating agents and anhydrous bases under an inert atmosphere (nitrogen or argon) to prevent decomposition and reaction with moisture and air.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Ventilation: Work in a well-ventilated fume hood. Some reagents and byproducts may be volatile and/or toxic.
-
Quenching: Be cautious when quenching the reaction. The addition of a protic solvent (like water or methanol) can be highly exothermic, especially if unreacted base or reagent is present. It is advisable to cool the reaction mixture in an ice bath before quenching.
Experimental Workflow & Diagrams
Troubleshooting Workflow for a Failed OCF₂H Synthesis
The following diagram outlines a logical workflow for troubleshooting a failed difluoromethyl ether synthesis.
Caption: Troubleshooting Decision Workflow
General Reaction Scheme: Nucleophilic Difluoromethylation
This diagram illustrates the general mechanism for the nucleophilic difluoromethylation of an alcohol.
Caption: Nucleophilic Difluoromethylation Mechanism
Example Protocol: Synthesis of a Difluoromethyl Ether from a Phenol
This protocol is a general guideline and may need to be optimized for your specific substrate.
Materials:
-
Phenol (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
(Difluoromethyl)trimethylsilane (TMSCF₂H, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the phenol (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add the (difluoromethyl)trimethylsilane (1.5 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethyl ether.
References
-
Title: The Difluoromethoxy Group in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: The -OCF₂H group as a lipophilic hydrogen bond donor Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Recent Advances in the Synthesis of Difluoromethyl Ethers Source: Asian Journal of Organic Chemistry URL: [Link]
-
Title: A General and Practical Method for the Synthesis of Difluoromethyl Ethers Source: Organic Letters URL: [Link]
-
Title: Difluoromethylation and Monofluoromethylation in the Synthesis of Therapeutic and Agrochemical Agents Source: Chemical Reviews URL: [Link]
Technical Support Center: Optimizing Reaction Conditions for Difluoromethylation of Aromatic Compounds
Welcome to the technical support center for the difluoromethylation of aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing the valuable difluoromethyl (–CF₂H) group into aromatic and heteroaromatic systems. The –CF₂H moiety is a unique functional group, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups, making it highly sought after in medicinal chemistry.[1][2][3][4][5] This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the difluoromethylation of aromatic compounds.
Q1: What are the main strategies for introducing a difluoromethyl group onto an aromatic ring?
There are three primary methodologies for aromatic difluoromethylation: radical, transition-metal-catalyzed, and nucleophilic/electrophilic approaches.[1][6]
-
Radical Difluoromethylation: This is a widely used method, especially for C–H functionalization of heterocycles.[6][7][8] It typically involves the generation of a •CF₂H radical from a suitable precursor, which then adds to the aromatic ring.[1] Photoredox catalysis is a common way to generate these radicals under mild conditions.[1][3][9]
-
Transition-Metal-Catalyzed Difluoromethylation: This approach often involves the cross-coupling of an aryl halide or boronic acid with a difluoromethyl source, mediated by catalysts based on palladium, copper, or nickel.[6][10][11] These methods offer excellent control over regioselectivity.
-
Difluorocarbene Chemistry: This method involves the generation of difluorocarbene (:CF₂), which can then react with phenols and other nucleophilic arenes.[12]
Q2: My difluoromethylation reaction is not working. What are the first things I should check?
If you are experiencing a low or no yield, start with a systematic check of the following:
-
Reagent Quality and Stability: Many difluoromethylating reagents are sensitive to air and moisture.[1] Ensure your reagents are fresh and have been stored under the recommended inert conditions. For example, TMSCF₂H can be toxic and requires proper handling under an inert atmosphere.[1]
-
Inert Atmosphere: Many of these reactions, particularly those involving transition metal catalysts, are sensitive to oxygen. Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: Use dry, high-purity solvents. Water can quench reagents and intermediates, leading to failed reactions.
-
Catalyst Activity: If using a transition metal catalyst, ensure it has not been deactivated. Consider using a fresh batch of catalyst or pre-catalyst.
-
Light Source (for photoredox reactions): For photoredox reactions, verify that your light source (e.g., blue LEDs) is functioning correctly and positioned for optimal irradiation of the reaction mixture.[3][9]
Q3: How do I choose the right difluoromethylating reagent for my substrate?
The choice of reagent depends heavily on the substrate and the desired transformation (C-H functionalization vs. cross-coupling).
| Reagent Class | Common Examples | Typical Application | Considerations |
| Radical Precursors | Zn(SO₂CF₂H)₂ (DFMS), BrCF₂H, Sulfinates | C-H difluoromethylation of heteroarenes and electron-deficient arenes.[6][13] | Often requires an oxidant (e.g., t-BuOOH) or photoredox conditions.[13] |
| Nucleophilic Sources | TMSCF₂H, (DMPU)₂Zn(CF₂H)₂ | Cross-coupling with aryl halides and triflates.[1][6] | Can be sensitive to air and moisture; may require stoichiometric activators.[1] |
| Difluorocarbene Precursors | ClCF₂CO₂Na, Diethyl bromodifluoromethylphosphonate | O-difluoromethylation of phenols.[6][12] | Typically requires elevated temperatures for decarboxylation.[12] |
| Electrophilic Sources | Umemoto's reagents, Togni's reagents | While primarily used for trifluoromethylation, related reagents exist for difluoromethylation.[14][15][16][17][18] | Generally less common for direct aromatic C-H difluoromethylation. |
Q4: What are the common side reactions in difluoromethylation?
Common side reactions include:
-
Over-reaction/Bis-difluoromethylation: This can occur, especially with highly activated substrates or when using a large excess of the difluoromethylating reagent.[6][9]
-
Decomposition of the Reagent: Many difluoromethylating reagents are thermally or chemically sensitive and can decompose before reacting with the substrate.[1]
-
Homocoupling: In cross-coupling reactions, homocoupling of the aryl starting material can be a significant side reaction.
-
Protodefluorination: In some cases, the difluoromethyl group can be unstable and lose fluorine.[19]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues in a question-and-answer format.
Guide 1: Radical C-H Difluoromethylation
Issue: Low or no yield in the radical C-H difluoromethylation of a heteroarene using Zn(SO₂CF₂H)₂ (DFMS) and an oxidant. [13]
Potential Causes & Solutions:
-
Cause 1: Inefficient Radical Generation.
-
Solution A: Optimize Oxidant Concentration. The concentration of the oxidant (e.g., t-BuOOH) is critical. Too little will result in slow initiation, while too much can lead to side reactions or decomposition of the starting material. Try screening a range of oxidant equivalents (e.g., 1.5 to 4.0 equiv).
-
Solution B: Check Oxidant Quality. Ensure your oxidant is fresh and has been stored correctly. For example, t-BuOOH is often supplied as an aqueous solution and its concentration can change over time.
-
-
Cause 2: Unfavorable Substrate Electronics.
-
Solution A: Adjust Reaction pH. The •CF₂H radical has nucleophilic character.[6] For electron-deficient heterocycles, the reaction often benefits from the addition of an acid (e.g., TFA) to protonate the heterocycle, making it more susceptible to nucleophilic radical attack.[20]
-
Solution B: Consider a Different Method. If your arene is very electron-rich, it may be a poor substrate for this type of radical reaction. A transition-metal-catalyzed cross-coupling approach might be more suitable.[21]
-
-
Cause 3: Poor Regioselectivity.
-
Solution A: Modify Directing Groups. The regioselectivity of C-H functionalization can be influenced by directing groups on the aromatic ring. Consider if a different directing group could favor the desired isomer.
-
Solution B: Compare with Alternative Methods. Different difluoromethylation methods can exhibit complementary regioselectivity. For instance, radical conditions might favor one position, while a copper-mediated oxidative process favors another.[6]
-
Guide 2: Photoredox-Catalyzed Difluoromethylation
Issue: The photoredox difluoromethylation reaction is sluggish or stalls.
Potential Causes & Solutions:
-
Cause 1: Inefficient Photocatalytic Cycle.
-
Solution A: Verify Catalyst and Light Source Compatibility. Ensure the emission spectrum of your light source overlaps with the absorption spectrum of your photocatalyst (e.g., Ir(ppy)₃ or Ru(bpy)₃Cl₂ with blue LEDs).[1][9]
-
Solution B: Degas Thoroughly. Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. Degas the reaction mixture rigorously using techniques like freeze-pump-thaw or by sparging with an inert gas.
-
Solution C: Screen Different Photocatalysts. If one photocatalyst is ineffective, another with different redox potentials might be more suitable for your substrate and difluoromethylating agent.
-
-
Cause 2: Substrate or Product Inhibition.
-
Solution A: Adjust Substrate Concentration. High concentrations of the aromatic substrate can sometimes interfere with the photocatalytic cycle. Try running the reaction at a lower concentration.
-
Solution B: Monitor Reaction Progress. If the reaction starts well but then stalls, it could be due to product inhibition or decomposition of the photocatalyst. Taking time points for analysis (e.g., by ¹⁹F NMR or LC-MS) can help diagnose the issue.
-
Guide 3: Transition-Metal-Catalyzed Cross-Coupling
Issue: Low yield in a palladium-catalyzed difluoromethylation of an aryl halide with TMSCF₂H. [6]
Potential Causes & Solutions:
-
Cause 1: Inefficient Oxidative Addition.
-
Solution A: Choose the Right Ligand. The choice of phosphine ligand is crucial for the success of Pd-catalyzed cross-coupling. Bulky, electron-rich ligands like RuPhos or BrettPhos can promote the oxidative addition of aryl chlorides and bromides.[6]
-
Solution B: Consider a Different Aryl Halide. The reactivity of aryl halides in oxidative addition follows the order I > Br > Cl. If you are using an aryl chloride, consider if an aryl bromide or iodide is synthetically accessible.
-
-
Cause 2: Slow Transmetalation.
-
Solution A: Optimize the Activator. The transfer of the CF₂H group from silicon to palladium often requires an activator, such as a fluoride source (e.g., CsF or TBAF). The choice and amount of activator can significantly impact the reaction rate.
-
Solution B: Use a Different Difluoromethyl Source. If transmetalation from silicon is problematic, consider a zinc-based reagent like [(DMPU)₂Zn(CF₂H)₂], which can exhibit different transmetalation kinetics.[6]
-
-
Cause 3: Unfavorable Reductive Elimination.
-
Solution A: Adjust Ligand Stoichiometry. The ligand-to-metal ratio can influence the rate of reductive elimination. Screening different ratios may improve the final step of the catalytic cycle.
-
Solution B: Consider a Different Metal. Nickel catalysts can sometimes offer advantages over palladium, as reductive elimination from Ni(III) intermediates can be very facile.[6]
-
Part 3: Experimental Protocols & Visualizations
Protocol 1: Radical C-H Difluoromethylation of a Heteroarene
This protocol is adapted from methodologies developed for the direct difluoromethylation of heterocycles.[13]
Materials:
-
Heteroarene (1.0 equiv)
-
Zinc difluoromethanesulfinate (DFMS, Zn(SO₂CF₂H)₂) (1.5 equiv)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in water, 3.0 equiv)
-
Dichloromethane (DCM) and Water (as a biphasic solvent system)
Procedure:
-
To a clean, dry vial, add the heteroarene (0.5 mmol, 1.0 equiv) and zinc difluoromethanesulfinate (0.75 mmol, 1.5 equiv).
-
Add dichloromethane (2.5 mL) and water (1.0 mL) to the vial.
-
Stir the biphasic mixture vigorously.
-
Add tert-butyl hydroperoxide (1.5 mmol, 3.0 equiv) dropwise to the reaction mixture at room temperature.
-
Seal the vial and stir vigorously at room temperature for 1-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
Caption: General workflow for radical C-H difluoromethylation.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low-yield reactions.
References
- Difluoromethylation of Heterocycles via a Radical Process. RSC Publishing.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
- Catalytic radical difluoromethoxylation of arenes and heteroarenes. PMC - NIH.
- Difluoromethylation of N-heterocyclic biomolecules | Request PDF.
- side reactions and byproduct formation in difluoromethyl
- Difluoromethylation of Heterocycles via a Radical Process.
- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).
- Review Article Radiodifluoromethylation of well-functionalized molecules.
- Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex.
- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliph
- Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts.
- Optimization of para-C-H difluoromethylation a | Download Table.
- Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry (RSC Publishing).
- Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis.
- A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides.
- Innovative Developments in the field of Difluoromethyl
- Trifluoromethylation of arenes and heteroarenes by means of photoredox c
- Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents.
- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox C
- Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiol
- Transition‐Metal‐Catalyzed Aromatic Difluoromethylations using Difluoro‐methyl or ‐carbene Sources.
- Optimization of reaction conditions. | Download Scientific Diagram.
- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliph
- Highly Enantioselective Decarboxylative Difluoromethyl
- Difluoromethylation of Phenols. Organic Syntheses Procedure.
- Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. PMC - PubMed Central.
- A New Reagent for Direct Difluoromethylation. J. Am. Chem. Soc. 2012, 134, 1494–1497.
- A Comparative Guide to Trifluoromethylation Reagents: Umemoto's Reagents vs. Dimethylsulfonio(trifluoro)boranuide. Benchchem.
- SAFETY D
- Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution.
- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry.
- Scale‐up reaction and derivatization. | Download Scientific Diagram.
- Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry.
- Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).
- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- A Toolbox of Reagents for Difluoromethylthiol
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. e-century.us [e-century.us]
- 3. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Difluoromethylthiolator: A Toolbox of Reagents for Difluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 7. Difluoromethylation of heterocycles via a radical process - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid
Welcome to the technical support center for the synthesis of 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established synthetic routes and field-proven insights. Our goal is to help you navigate the common challenges associated with this multi-step synthesis, identify and characterize common byproducts, and optimize your reaction outcomes.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry and materials science. The introduction of the difluoromethoxy (-OCF₂H) group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding properties. However, the synthesis is not without its challenges. The key steps—esterification, difluoromethylation, and saponification—each present unique opportunities for byproduct formation that can complicate purification and reduce yields. This guide provides a causal explanation for these issues and offers robust solutions.
General Synthetic Workflow
The most common and logical synthetic route proceeds in three main stages starting from 4-hydroxy-3,5-dimethylbenzoic acid. The initial esterification protects the carboxylic acid, which would otherwise interfere with the basic conditions required for the subsequent difluoromethylation of the phenolic hydroxyl group. The final step is the deprotection (hydrolysis) of the ester to yield the target acid.
Caption: A common three-step synthetic pathway to the target molecule.
Troubleshooting Guide & Experimental Fault Analysis
This section addresses specific problems you may encounter during synthesis in a question-and-answer format.
Part 1: Esterification of 4-hydroxy-3,5-dimethylbenzoic acid
Question: My Fischer esterification reaction is sluggish and gives low yields, with significant starting material remaining. What's causing this and how can I fix it?
Answer: This is a classic equilibrium problem inherent to Fischer esterification. Several factors could be at play:
-
Causality (Water Inhibition): The reaction produces one equivalent of water for every equivalent of ester formed. As water accumulates, it drives the equilibrium back towards the starting materials, halting the reaction.
-
Insufficient Catalyst: An inadequate amount of acid catalyst (like H₂SO₄) will result in a slow reaction rate.[1]
-
Sub-optimal Temperature: The reaction may not have been heated sufficiently or for long enough to reach equilibrium.[1]
Solutions & Protocol Adjustments:
-
Water Removal: Use a Dean-Stark apparatus if your setup allows, particularly for larger-scale reactions, to physically remove water as it forms. For standard lab scale, using a large excess of the alcohol (e.g., 20-50 equivalents of ethanol) can effectively push the equilibrium towards the product.
-
Increase Catalyst Load: Ensure you are using a truly catalytic amount, typically 1-5 mol% of a strong acid like concentrated sulfuric acid.
-
Optimize Reaction Conditions: For ethanol, refluxing for 4-8 hours is standard.[1] Monitor the reaction by Thin Layer Chromatography (TLC) until the starting acid spot is no longer visible.
| Parameter | Standard Condition | Troubleshooting Adjustment |
| Ethanol | 10-20 equivalents | Increase to >30 equivalents or use as solvent. |
| Catalyst (H₂SO₄) | 0.1-0.2 equivalents | Increase to 0.3 equivalents if reaction is slow. |
| Temperature | Reflux (~78 °C) | Ensure consistent reflux is maintained. |
| Time | 4-8 hours | Extend to 12-24 hours, monitoring by TLC. |
Part 2: Difluoromethylation of Ethyl 4-hydroxy-3,5-dimethylbenzoate
This step is the most critical and prone to byproduct formation. The most common modern method involves generating difluorocarbene (:CF₂) from a precursor like sodium chlorodifluoroacetate, which then reacts with the phenoxide.[2][3]
Question: My difluoromethylation has poor conversion. My main isolated product is still the starting phenol. Why?
Answer: Incomplete conversion points to issues with the generation or reaction of the key intermediates: the phenoxide and difluorocarbene.
-
Causality (Insufficient Base): The phenolic proton (pKa ≈ 10) must be deprotonated to form the nucleophilic phenoxide. If your base is too weak, not fully dissolved, or used in insufficient quantity, the concentration of the reactive phenoxide will be too low.
-
Causality (Reagent Decomposition): The difluorocarbene precursor, sodium chlorodifluoroacetate, requires thermal energy to decarboxylate and form the carbene.[2][3] If the temperature is too low, carbene generation is inefficient. If it's too high or held for too long, the carbene can decompose or lead to side reactions.
-
Causality (Solvent Effects): The choice of solvent is critical. It must be able to dissolve the reagents and be stable at the reaction temperature (typically 80-120 °C). DMF and NMP are common choices.
Solutions & Protocol Adjustments:
-
Base Selection: Use a strong enough base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in sufficient excess (typically 1.5-2.5 equivalents) to ensure complete phenoxide formation.
-
Temperature Control: Carefully control the reaction temperature. A typical range for sodium chlorodifluoroacetate in DMF is 90-110 °C. Use an oil bath and thermometer for accurate monitoring.
-
Reagent Quality: Ensure your sodium chlorodifluoroacetate is dry and of high purity.
Question: I've isolated a major byproduct with the same mass as my desired product but a different NMR spectrum. What could it be?
Answer: You have likely formed a C-alkylated regioisomer .
-
Mechanistic Insight: Difluorocarbene (:CF₂) is a highly reactive electrophile. While it preferentially attacks the more nucleophilic phenoxide oxygen (O-alkylation) to form the desired ether, it can also attack the electron-rich aromatic ring itself (C-alkylation). This results in a byproduct where a -CHF₂ group is directly attached to the aromatic ring, most likely at the ortho position to the hydroxyl group.
Sources
Technical Support Center: Purification Strategies for Fluorinated Carboxylic Acids
Welcome to the Technical Support Center for the purification of fluorinated carboxylic acids (FCAs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common purification challenges. The unique physicochemical properties of FCAs, stemming from the high electronegativity of fluorine, often necessitate specialized purification strategies. This resource offers practical, field-proven insights to help you navigate these complexities and achieve high-purity compounds.
I. Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the purification and concentration of FCAs from various matrices, particularly aqueous samples. It offers advantages such as high recovery, reduced solvent consumption, and the potential for automation.[1][2][3]
Troubleshooting Guide: Solid-Phase Extraction
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low Analyte Recovery | Inefficient extraction from the matrix: The analyte may have strong interactions with the sample matrix. | - Ensure thorough sample homogenization. For solid samples, consider grinding or freeze-drying to increase surface area. - Experiment with different extraction solvents or solvent mixtures to improve analyte solubility and reduce matrix interactions.[4] |
| Analyte loss during sample cleanup: The chosen SPE sorbent may not be optimal for the target FCA. | - Optimize the SPE procedure by testing different sorbents (e.g., Weak Anion Exchange - WAX, Polymeric Reversed-Phase). WAX cartridges are often recommended for their ability to extract a range of FCAs.[5][6] - Ensure the sorbent is appropriate for both the matrix and the specific analytes. | |
| Analyte breakthrough during loading: The loading flow rate may be too high, or the sorbent capacity may be exceeded. | - Reduce the loading flow rate to allow for sufficient interaction between the analyte and the sorbent. - If sorbent capacity is an issue, consider using a larger SPE cartridge or diluting the sample.[7] | |
| Incomplete elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent. | - Optimize the elution solvent. For WAX cartridges, a basic methanol solution is often effective.[4] - Increase the volume of the elution solvent or perform multiple elutions. | |
| Matrix Effects (Ion Suppression or Enhancement in LC-MS/MS) | Co-elution of matrix components: Other compounds from the sample matrix may elute with the analyte and interfere with ionization. | - Incorporate a carbon cleanup step for complex matrices.[6] - Dilute the final extract to reduce the concentration of interfering components.[4] - Use isotopically labeled internal standards for each analyte to compensate for matrix effects.[4] |
| High Background Contamination | Contamination from labware, solvents, or reagents: FCAs are ubiquitous in many laboratory materials. | - Use PFAS-free labware (e.g., polypropylene) and avoid PTFE-containing materials.[4] - Use high-purity, PFAS-free solvents and reagents. - Analyze procedural blanks with each batch of samples to monitor for contamination.[8] |
Frequently Asked Questions (FAQs): Solid-Phase Extraction
Q1: What is the best type of SPE cartridge for purifying a broad range of fluorinated carboxylic acids?
A1: For a broad range of FCAs, including both short and long chains, Weak Anion Exchange (WAX) cartridges are generally recommended.[5] The anion exchange mechanism allows for strong retention of the acidic analytes, while the polymeric backbone can provide reversed-phase interactions for retaining less polar FCAs.
Q2: How can I prevent my SPE cartridge from drying out during the procedure?
A2: It is crucial to prevent the sorbent bed from drying out after conditioning and before sample loading. This can be achieved by ensuring there is always a layer of solvent above the sorbent bed. Some automated SPE systems have features to prevent sorbent drying.[9]
Q3: My sample has a very complex matrix. What additional cleanup steps can I take?
A3: For complex matrices like wastewater or biosolids, additional cleanup steps are often necessary to mitigate matrix effects.[10] Techniques such as dispersive solid-phase extraction (dSPE) with sorbents like graphitized carbon black can be effective in removing interfering substances.[11]
Experimental Protocol: Solid-Phase Extraction of FCAs from Water
This protocol is a general guideline for the extraction of FCAs from a water sample using a Weak Anion Exchange (WAX) SPE cartridge.
Materials:
-
WAX SPE Cartridge (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade, PFAS-free)
-
Deionized water (PFAS-free)
-
Ammonium hydroxide solution (e.g., 0.1%)
-
Formic acid
-
Nitrogen evaporator
-
Polypropylene collection tubes
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the WAX cartridge.
-
Follow with 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Adjust the pH of the water sample to be at least 2 pH units above the pKa of the target FCAs.
-
Load the sample onto the conditioned cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove unretained matrix components.
-
A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.
-
-
Elution:
-
Elute the FCAs with 5-10 mL of a basic methanol solution (e.g., 0.1% ammonium hydroxide in methanol).
-
-
Concentration:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., methanol/water) for analysis.
-
II. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and purification of FCAs. Reversed-phase HPLC is the most common mode used, often coupled with mass spectrometry (LC-MS/MS) for sensitive detection and quantification.
Troubleshooting Guide: HPLC
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the stationary phase: The acidic nature of FCAs can lead to interactions with residual silanol groups on silica-based columns. | - Use a column specifically designed for PFAS analysis or one with end-capping to minimize silanol interactions. - Adjust the mobile phase pH to ensure the FCAs are fully deprotonated. - Add a small amount of a competing acid (e.g., formic acid) to the mobile phase. |
| Column overload: Injecting too much sample can lead to peak distortion. | - Reduce the injection volume or dilute the sample. | |
| Incompatible sample solvent: The solvent in which the sample is dissolved may be too strong, causing the analyte to move through the column too quickly. | - Ensure the sample solvent is weaker than or similar in strength to the initial mobile phase. | |
| Poor Resolution/Co-elution of Isomers | Suboptimal mobile phase composition: The gradient or isocratic conditions may not be sufficient to separate closely related isomers. | - Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting peaks.[12] - Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) as they can offer different selectivities.[4] - Consider using ion-pairing reagents, such as other fluorinated carboxylic acids, which can alter the retention and selectivity of the separation.[2][13][14] |
| Inappropriate column chemistry: The stationary phase may not provide enough selectivity for isomer separation. | - Test different stationary phases (e.g., C18, C8, phenyl) to find the one that provides the best separation for your specific isomers. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or temperature: Small changes in the mobile phase or column temperature can affect retention times. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a constant temperature.[4] |
| Column degradation: Over time, the stationary phase can degrade, leading to changes in retention. | - Regularly clean and regenerate the column according to the manufacturer's instructions. - Replace the column if performance does not improve. |
Frequently Asked Questions (FAQs): HPLC
Q1: Why is LC-MS/MS the preferred method for analyzing fluorinated carboxylic acids?
A1: LC-MS/MS is highly sensitive and selective, allowing for the detection and quantification of FCAs at very low concentrations (ng/L to pg/L levels).[15][16] The mass spectrometer can distinguish between different FCAs, including isomers, based on their mass-to-charge ratio, which is crucial for accurate identification.
Q2: What are the advantages of using methanol versus acetonitrile as the organic modifier in the mobile phase?
A2: Methanol can sometimes provide a better signal for FCAs in mass spectrometry, while acetonitrile may offer better separation from certain interferences.[4] The choice between the two often depends on the specific analytes and the complexity of the matrix, and it is recommended to test both during method development.
Q3: How can I separate branched and linear isomers of a fluorinated carboxylic acid?
A3: The separation of FCA isomers can be challenging.[17][18] Optimizing the HPLC method is key. This includes using a high-resolution column, a shallow mobile phase gradient, and potentially a lower flow rate to increase the interaction time with the stationary phase. Experimenting with different stationary phase chemistries is also recommended.
Experimental Protocol: HPLC-MS/MS Analysis of FCAs
This protocol provides a general workflow for the analysis of FCAs using a reversed-phase C18 column and a tandem mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Reagents:
-
Mobile Phase A: Water with 5 mM ammonium acetate
-
Mobile Phase B: Methanol with 5 mM ammonium acetate
-
Internal standards (isotopically labeled FCAs)
Procedure:
-
Sample Preparation:
-
Prepare samples as described in the SPE protocol or by another appropriate extraction method.
-
Spike the final extract with a known concentration of internal standards.
-
-
Chromatographic Separation:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program:
-
Start at 10% B, hold for 1 min.
-
Linear gradient to 95% B over 10 min.
-
Hold at 95% B for 3 min.
-
Return to 10% B and equilibrate for 5 min.
-
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Monitor at least two precursor-to-product ion transitions for each analyte for confident identification and quantification.
-
III. Gas Chromatography (GC)
Gas chromatography is another technique that can be used for the analysis of FCAs. However, due to their low volatility, FCAs require derivatization to convert the carboxylic acid group into a more volatile ester or amide derivative before GC analysis.[8][15][16][19]
Troubleshooting Guide: Gas Chromatography
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Derivatization Yield | Incomplete reaction: The derivatization conditions (reagent, temperature, time) may not be optimal. | - Screen different derivatization reagents. Amidation with 2,4-difluoroaniline has been shown to be effective for a wide range of FCAs.[19][20] - Optimize reaction conditions such as temperature, reaction time, and catalyst concentration. |
| Presence of water: Water can interfere with many derivatization reactions. | - Ensure the sample extract is completely dry before adding the derivatization reagent. | |
| Poor Peak Shape or Broad Peaks | Adsorption in the GC system: The derivatized analytes may interact with active sites in the injector or column. | - Use a deactivated injector liner and a column specifically designed for the analysis of halogenated compounds. - Regularly bake out the column to remove contaminants. |
| Thermal degradation: The derivatized analytes may not be thermally stable at the injector or oven temperatures. | - Optimize the injector and oven temperature programs to minimize thermal degradation. | |
| Interfering Peaks | Byproducts from the derivatization reaction: The derivatization reagent or byproducts may co-elute with the analytes of interest. | - Optimize the derivatization reaction to minimize byproduct formation. - Perform a cleanup step after derivatization to remove excess reagent and byproducts. |
Frequently Asked Questions (FAQs): Gas Chromatography
Q1: When should I consider using GC instead of HPLC for FCA analysis?
A1: While HPLC-MS/MS is generally the preferred method, GC can be a cost-effective alternative, especially when coupled with a sensitive detector like an electron capture detector (µECD) or a mass spectrometer.[20] GC can also be useful for confirming results obtained by HPLC and for analyzing specific isomers that may be better resolved as their derivatized forms.[8][15]
Q2: What are the most common derivatization methods for FCAs for GC analysis?
A2: The two main approaches are esterification and amidation.[20] Esterification can be effective but may not work well for shorter-chain FCAs. Amidation, for example using 2,4-difluoroaniline, has been shown to be more versatile for a wider range of FCAs.[19] More recently, rapid derivatization using diphenyl diazomethane has been developed.[21]
Q3: How can I be sure my derivatization reaction has gone to completion?
A3: To ensure complete derivatization, it is important to optimize the reaction conditions. This can be done by running a series of experiments where you vary the amount of derivatizing agent, the reaction temperature, and the reaction time. Analyzing the samples at each time point will allow you to determine when the reaction is complete.
Experimental Protocol: Derivatization and GC-MS Analysis of FCAs
This protocol outlines a general procedure for the amidation of FCAs with 2,4-difluoroaniline followed by GC-MS analysis.
Materials:
-
2,4-difluoroaniline (DFA)
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
Acetonitrile (anhydrous)
-
Hexane
-
Sodium sulfate (anhydrous)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Derivatization:
-
To a dried sample extract in a vial, add 1 mL of a solution containing DFA and DCC in acetonitrile.
-
Heat the reaction mixture at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes).
-
After cooling, add hexane and water to the vial and vortex.
-
Collect the upper hexane layer, which contains the derivatized FCAs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature of 80 °C, hold for 1 min.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 min.
-
-
Carrier Gas: Helium
-
MS Ionization Mode: Electron Ionization (EI)
-
Analysis Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
-
IV. Crystallization
Crystallization is a powerful technique for purifying solid FCAs, capable of yielding very high-purity material. The success of crystallization depends heavily on the choice of solvent and the control of supersaturation.
Troubleshooting Guide: Crystallization
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| No Crystals Form | Solution is not supersaturated: The compound is too soluble in the chosen solvent, even at low temperatures. | - Try a different solvent in which the compound is less soluble.[22] - If using a mixed solvent system, add more of the anti-solvent. - Concentrate the solution by slowly evaporating some of the solvent. - Cool the solution to a lower temperature. |
| Nucleation is inhibited: There are no sites for crystal growth to begin. | - Scratch the inside of the flask with a glass rod to create nucleation sites.[11] - Add a seed crystal of the pure compound.[11] | |
| Oiling Out | Compound comes out of solution above its melting point: The boiling point of the solvent is too high, or the solution is cooled too quickly. | - Use a solvent with a lower boiling point.[22] - Slow down the cooling process. Allow the solution to cool to room temperature before placing it in an ice bath.[10] |
| Crystallization is Too Rapid | Solution is too supersaturated: This can lead to the formation of small, impure crystals. | - Add a small amount of additional hot solvent to slightly decrease the saturation.[11] - Slow down the cooling rate. |
| Poor Yield | Too much solvent was used: A significant amount of the compound remains dissolved in the mother liquor. | - Use the minimum amount of hot solvent necessary to dissolve the compound. - Cool the solution for a longer period or to a lower temperature to maximize crystal formation. - If the mother liquor is not discarded, it can be concentrated to recover more product.[11] |
Frequently Asked Questions (FAQs): Crystallization
Q1: How do I choose the best solvent for crystallizing a fluorinated carboxylic acid?
A1: An ideal solvent should dissolve the FCA when hot but not when cold.[10] The principle of "like dissolves like" can be a good starting point; polar FCAs will likely dissolve in polar solvents.[22] It is often necessary to screen several solvents or solvent mixtures to find the optimal conditions. Resources like Perrin's "Purification of Organic Chemicals" can provide guidance for specific compounds.[22]
Q2: What is a mixed solvent crystallization, and when should I use it?
A2: A mixed solvent crystallization uses a pair of miscible solvents, one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "anti-solvent"). This technique is useful when no single solvent has the ideal solubility characteristics. The compound is dissolved in a minimum of the hot "good" solvent, and the "anti-solvent" is added dropwise until the solution becomes cloudy, then a small amount of the "good" solvent is added to redissolve the solid before cooling.
Q3: My crystals are very small. How can I grow larger ones?
A3: The formation of small crystals is often due to rapid nucleation. To grow larger crystals, you need to slow down the crystallization process. This can be achieved by slower cooling, using a slightly less saturated solution, or by using a vapor diffusion method where the anti-solvent slowly diffuses into the solution of the compound.[10]
Experimental Protocol: Recrystallization of Perfluorooctanoic Acid (PFOA)
This is an illustrative protocol for the recrystallization of PFOA, a common long-chain FCA.
Materials:
-
Crude PFOA
-
Suitable solvent (e.g., a mixture of a fluorinated solvent and a hydrocarbon solvent)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the crude PFOA in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent mixture to dissolve the solid completely. Swirl the flask to aid dissolution.
-
-
Hot Filtration (if necessary):
-
If there are any insoluble impurities, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a low temperature to remove any residual solvent.
-
V. Distillation
Distillation is a purification technique suitable for thermally stable, volatile FCAs. It separates compounds based on differences in their boiling points. Vacuum distillation is often employed to lower the boiling point and prevent thermal decomposition of the FCAs.[23]
Troubleshooting Guide: Distillation
| Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Bumping/Uncontrolled Boiling | Uneven heating or lack of nucleation sites. | - Use a stir bar or boiling chips to ensure smooth boiling. A Claisen adapter is recommended in vacuum distillation setups to manage bumping.[23] |
| Product Decomposition | Distillation temperature is too high: Many FCAs can decompose at elevated temperatures.[6][9][19][20][24] | - Use vacuum distillation to lower the boiling point of the compound.[23] - Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate. |
| Poor Separation of Components | Boiling points of the components are too close: Simple distillation may not be sufficient to separate compounds with similar volatilities. | - Use a fractional distillation column with a high number of theoretical plates. - Consider azeotropic distillation by adding an entrainer that forms a low-boiling azeotrope with one of the components.[4] |
| System Leaks (in Vacuum Distillation) | Improperly sealed joints. | - Ensure all glass joints are properly greased and securely clamped.[23] |
Frequently Asked Questions (FAQs): Distillation
Q1: At what point should I consider using vacuum distillation for purifying a fluorinated carboxylic acid?
A1: If the atmospheric boiling point of your FCA is high (e.g., >150-200 °C), or if the compound shows signs of decomposition at its boiling point, vacuum distillation is necessary.[20][23] By reducing the pressure, you can significantly lower the temperature required for distillation, thus preventing thermal degradation.
Q2: What is azeotropic distillation and how can it be applied to FCA purification?
A2: Azeotropic distillation involves adding a substance (an entrainer) to the mixture that forms a constant-boiling-point mixture (an azeotrope) with one or more of the components.[4] This can be used to separate components with close boiling points or to remove water from a sample. For FCAs, a completely fluorinated organic acid can sometimes be used as an entrainer to separate hydrocarbons.[4]
Q3: How do I control the distillation rate?
A3: The distillation rate is primarily controlled by the temperature of the heating source. A slow, steady distillation rate generally provides better separation. It is also important to have efficient cooling in the condenser to ensure all the vapor is condensed and collected.
Experimental Protocol: Vacuum Distillation of a Fluorinated Carboxylic Acid
This protocol provides a general outline for performing a vacuum distillation.
Materials:
-
Round-bottom flask
-
Claisen adapter
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Vacuum adapter
-
Vacuum pump or water aspirator
-
Vacuum tubing (thick-walled)
-
Heating mantle
-
Stir bar
Procedure:
-
Apparatus Setup:
-
Assemble the vacuum distillation apparatus, ensuring all joints are greased and sealed properly.
-
Place a stir bar in the round-bottom flask containing the crude FCA.
-
-
Begin Distillation:
-
Turn on the cooling water to the condenser.
-
Start the vacuum source to reduce the pressure in the system.
-
Once a stable vacuum is achieved, begin heating the distillation flask with the heating mantle.
-
-
Collection:
-
Collect the fraction that distills at the expected boiling point at the given pressure.
-
Monitor the temperature throughout the distillation. A stable temperature indicates a pure compound is distilling.
-
-
Shutdown:
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum source.[23]
-
VI. Visualization of Workflows
General Purification Workflow
Caption: General workflow for the purification of fluorinated carboxylic acids.
SPE Troubleshooting Logic
Caption: Troubleshooting logic for low recovery in solid-phase extraction.
VII. References
-
Kubáň, P., & Horká, M. (2020). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. Analytical Science Advances, 1(3), 136-151. [Link]
-
Li, F., et al. (2019). Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation. International Journal of Environmental Research and Public Health, 17(1), 100. [Link]
-
Wang, B., et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 95(19), 7648-7655. [Link]
-
LCGC International. (2020). Advances in Solid-Phase Extraction to Improve the Analysis of Per- and Poly-fluorinated Alkyl Substances. [Link]
-
Golebiowski, M., et al. (2019). Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation. International Journal of Environmental Research and Public Health, 17(1), 100. [Link]
-
PromoChrom Technologies. (n.d.). PFAS Extraction. [Link]
-
Agilent. (n.d.). Solid Phase Extraction Methods for PFAS in waters. [Link]
-
Monteleone, M., et al. (2012). A fast derivatization procedure for gas chromatographic analysis of perfluorinated organic acids. Journal of Chromatography A, 1226, 65-70. [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. [Link]
-
Hawach Scientific. (n.d.). Advantages of Solid Phase Extraction. [Link]
-
Poboży, E., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Analytical and Bioanalytical Chemistry, 400(10), 3291-3299. [Link]
-
Wang, Y., et al. (2022). Optimization of Solid-Phase Extraction Conditions for Perfluorooctanoic Acid in Leachate. Wuhan University Journal of Natural Sciences, 27(4), 329-336. [Link]
-
Lajin, B., & Zih-Perenyi, K. (2020). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Journal of Chromatography A, 1631, 461575. [Link]
-
Lajin, B., & Zih-Perenyi, K. (2020). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Journal of Chromatography A, 1631, 461575. [Link]
-
Phenomenex. (n.d.). Tips & Tricks for Extracting Perfluorinated Compounds from Drinking Water Using Solid Phase Extraction. [Link]
-
Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]
-
Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. [Link]
-
The NELAC Institute. (n.d.). PFAS IN DIFFERENT WATER MATRICES AND RELATED MATRIX EFFECTS. [Link]
-
Poboży, E., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Analytical and Bioanalytical Chemistry, 400(10), 3291-3299. [Link]
-
De Silva, A. O., et al. (2011). Distribution of perfluorocarboxylate isomers in select samples from the North American environment. Environmental Toxicology and Chemistry, 30(8), 1741-1750. [Link]
-
Applica Process. (2020, October 14). How to Select the Best Solvent for Crystallization? [Video]. YouTube. [Link]
-
Politano, G., et al. (2018). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters, 28(17), 2899-2903. [Link]
-
Lajin, B., & Zih-Perenyi, K. (2020). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Journal of Chromatography A, 1631, 461575. [Link]
-
Idaho National Laboratory. (2024). Crystal structure of perfluorononanoic acid, C9HF17O2. [Link]
-
Kubáň, P., & Horká, M. (2020). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. Analytical Science Advances, 1(3), 136-151. [Link]
-
Kubáň, P., & Horká, M. (2020). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. Analytical Science Advances, 1(3), 136-151. [Link]
-
Ventre, S., et al. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(39), 12211-12214. [Link]
-
Ateia, M., et al. (2022). The Need for Testing Isomer Profiles of Perfluoroalkyl Substances to Evaluate Treatment Processes. Environmental Science & Technology, 56(22), 15153-15163. [Link]
-
van der Veen, I., et al. (2021). Removal of PFOA (perfluorooctanoic acid) from water using supercritical carbon dioxide. A proof of principle. ChemRxiv. [Link]
-
Waters. (n.d.). What are common causes of low recovery in capture and elute reverse-phase SPE methods? - WKB279613. [Link]
-
Scotland, P., et al. (2023). Mineralization of captured perfluorooctanoic acid and perfluorooctane sulfonic acid at zero net cost using flash Joule heating. Nature Water, 1(10), 856-866. [Link]
-
Wilson, A. A., et al. (2024). Crystal structure of perfluorononanoic acid, C 9 HF 17 O 2. Powder Diffraction, 39(3), 195-201. [Link]
-
Zweigle, J., et al. (2024). Perfluoroalkyl acid precursor or weakly fluorinated organic compound? A proof of concept for oxidative fractionation of PFAS and organofluorines. Analytical and Bioanalytical Chemistry. [Link]
-
Wilson, A. A., et al. (2024). Crystal structure of perfluorononanoic acid, C9HF17O2. Powder Diffraction, 1-7. [Link]
-
Technology Networks. (n.d.). Determination of Perfluorooctanoic Acid (PFOA) from the Surface of Cookware under Simulated Cooking Conditions using Accelerated Solvent Extraction (ASE). [Link]
-
Hintzer, K., & Zipplies, T. (2008). Fluorinated-oxy-carboxylic-acids-derivatives-and-methods-of-preparation. [Link]
-
Parten, W. D. (2007). Azeotropic distillation process for separating acetic acid, methyl acetate and water in the production of an aromatic carboxylic acid. Google Patents.
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
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- 4. US2794773A - Separation of hydrocarbon types by azeotropic distillation - Google Patents [patents.google.com]
- 5. EP0354419B1 - Method for the production of fluorinated carboxylic acid fluorides - Google Patents [patents.google.com]
- 6. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. The Need for Testing Isomer Profiles of Perfluoroalkyl Substances to Evaluate Treatment Processes - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Low Yields in Difluoromethoxylation Reactions
Welcome to the technical support center for difluoromethoxylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of difluoromethoxylated compounds. The introduction of the difluoromethoxy (–OCF2H) group is a critical strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules, such as metabolic stability and binding affinity.[1] However, achieving high yields in these reactions can be challenging. This resource provides in-depth, question-and-answer-based troubleshooting guides to address specific issues and enhance your experimental success.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles in difluoromethoxylation reactions. Before proceeding to more complex diagnostics, ensure these fundamental aspects of your experimental setup are optimized.
Q1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?
A1: Low or no conversion is a frequent issue that can often be traced back to a few key areas:
-
Reagent Quality and Stability: The purity and stability of your difluoromethylating agent are paramount.[2] Many common reagents, such as those that generate difluorocarbene (:CF2), are sensitive to moisture and air.[1][2]
-
Actionable Insight: Ensure reagents are fresh and have been stored under the recommended inert conditions. For instance, (difluoromethyl)trimethylsilane (TMSCF2H) is moisture-sensitive and should be handled under an inert atmosphere (e.g., Argon or Nitrogen).[2] Impurities in reagents like zinc difluoromethanesulfinate (DFMS) can affect stoichiometry and should be accounted for.[2]
-
-
Inadequate Activation: Many difluoromethoxylation reactions require an activator to generate the reactive species.
-
For Phenols and Alcohols (Difluorocarbene Insertion): These reactions often require a base to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide or alkoxide.[3][4] If the base is weak, old, or insufficient, the reaction will not proceed efficiently.
-
For Radical Reactions: Photocatalytic reactions require a suitable photocatalyst and light source to generate the difluoromethoxy radical (•OCF2H).[5][6] Ensure your light source is emitting at the correct wavelength and intensity for your chosen photocatalyst.
-
-
Sub-optimal Reaction Conditions: Temperature and solvent play a crucial role.
-
Actionable Insight: Monitor the reaction progress using TLC or NMR.[2] If the reaction is sluggish, a modest increase in temperature may be beneficial.[7] However, excessive heat can lead to reagent or product decomposition.[2] The choice of solvent can significantly impact reactant solubility and the stability of intermediates.[8][9] A solvent screen may be necessary to identify the optimal medium for your specific substrate.[9]
-
Q2: My starting material is consumed, but I'm observing multiple byproducts instead of the desired difluoromethoxylated product. What are the likely side reactions?
A2: The formation of multiple byproducts suggests that undesired reaction pathways are competing with the desired difluoromethoxylation. Common side reactions include:
-
Hydrolysis of the Reagent: Moisture in the reaction can lead to the hydrolysis of the difluoromethylating agent, rendering it inactive.[2]
-
Proto-defluorination: This involves the replacement of a fluorine atom with a hydrogen atom, which can occur under certain conditions.
-
Reaction with the Solvent: Some solvents can react with the highly reactive intermediates generated during the reaction.[9] For example, protic solvents are generally incompatible with reactions involving strong bases or highly electrophilic reagents.[9]
-
Over-reaction: In some cases, particularly with radical C-H difluoromethoxylation, bis(difluoromethoxylated) side products can form.[6]
-
Actionable Insight: To mitigate these side reactions, ensure a strictly inert and anhydrous reaction environment.[2] The stoichiometry of the reagents should be carefully controlled. In cases of over-reaction, adjusting the stoichiometry of the difluoromethylating agent or the reaction time may be necessary.[6]
-
Q3: I am working with a phenol/alcohol substrate and getting low yields. What specific parameters should I optimize for O-difluoromethylation?
A3: The O-difluoromethylation of phenols and alcohols typically proceeds via the insertion of difluorocarbene into the O-H bond.[3] Key optimization parameters include:
-
Base Selection and Stoichiometry: A suitable base is crucial for deprotonating the hydroxyl group. The pKa of the phenol or alcohol will dictate the required base strength. Common bases include potassium hydroxide (KOH), sodium hydride (NaH), and lithium hydroxide (LiOH).[4][8][10] The stoichiometry of the base should be at least one equivalent relative to the substrate.
-
Difluorocarbene Source: Various reagents can generate difluorocarbene, each with its own advantages and required reaction conditions. Sodium chlorodifluoroacetate is a common, bench-stable source that generates difluorocarbene upon heating.[3] Other reagents like TMSCF2Br may require a fluoride source as an activator.[11]
-
Solvent Choice: Aprotic polar solvents like DMF or acetonitrile are often used to facilitate the dissolution of the reactants and stabilize charged intermediates.[12] For some protocols, a biphasic system (e.g., DCM/water) can be effective.[8]
| Parameter | Recommendation for Phenols | Recommendation for Alcohols | Rationale |
| Base | KOH, Cs2CO3, LiOH | NaH, KHF2 | Phenols are more acidic and can be deprotonated by weaker bases. Alcohols often require stronger bases or specific activators. |
| Solvent | DMF, Acetonitrile, Dioxane | THF, DCM, Water (in biphasic systems) | Solvent should dissolve the substrate and reagents and be inert to the reaction conditions. |
| Temperature | 60-100 °C (for decarboxylation of NaClF2CO2) | Room Temperature to 80 °C | Temperature requirements vary depending on the difluorocarbene source and substrate reactivity. |
Q4: My radical C-H difluoromethoxylation reaction is inefficient. What are the critical factors for this type of transformation?
A4: Radical C-H difluoromethoxylation is a powerful method for late-stage functionalization but requires careful control of several parameters:
-
Photocatalyst and Light Source: The choice of photocatalyst (e.g., Ru(bpy)32+ or fac-Ir(ppy)3) and light source (e.g., blue LEDs) must be matched to ensure efficient generation of the difluoromethoxy radical.[5][6]
-
Redox-Active Reagent: These reactions utilize reagents that can generate the •OCF2H radical upon single electron transfer.[6] The stability and reactivity of this reagent are critical.
-
Substrate Electronics: The electronics of the (hetero)arene substrate can influence the regioselectivity and efficiency of the radical addition.[6]
-
Oxygen Sensitivity: While some photocatalytic reactions are tolerant to air, others require an inert atmosphere to prevent quenching of the excited state of the photocatalyst or unwanted side reactions with oxygen.[6][13]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting pathways for more complex issues, including experimental protocols and mechanistic insights.
Guide 1: Diagnosing Reagent Decomposition
Symptom: The reaction fails to initiate, or stalls prematurely, with no consumption of the starting material, even after optimizing basic conditions.
Potential Cause: Decomposition of the difluoromethylating agent.
Diagnostic Workflow:
Caption: Diagnostic workflow for suspected reagent decomposition.
Experimental Protocol: Control Reaction for Difluoromethoxylation of Phenol
This protocol can be used to test the activity of a difluorocarbene source.
Materials:
-
4-Hydroxyacetophenone (1.0 equiv)
-
Sodium chlorodifluoroacetate (2.0 equiv)
-
Potassium carbonate (K2CO3, 2.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-hydroxyacetophenone, sodium chlorodifluoroacetate, and K2CO3.
-
Add dry DMF and stir the mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC.
-
If the reaction proceeds to completion within the expected timeframe (typically a few hours), the reagent is likely active.
Guide 2: Optimizing for Sterically Hindered or Electron-Deficient Substrates
Symptom: The reaction works well for simple, electron-rich substrates but gives low yields for more complex, sterically hindered, or electron-deficient substrates.
Potential Cause: Reduced nucleophilicity or steric hindrance of the substrate slows down the desired reaction, allowing side reactions to dominate.
Troubleshooting Strategy:
Caption: Strategy for optimizing reactions with difficult substrates.
Mechanistic Insight:
For electron-deficient phenols, the corresponding phenoxide is less nucleophilic, leading to a slower reaction with difluorocarbene.[8] Similarly, sterically hindered substrates can have difficulty accessing the reactive intermediate. In such cases, increasing the concentration of the reactive species or using a more reactive difluoromethylating agent can improve yields. For cross-coupling reactions, the choice of catalyst and ligand is crucial for overcoming the high activation barriers associated with challenging substrates.[8]
Table of Recommended Conditions for Challenging Substrates:
| Substrate Type | Recommended Action | Example Reagent/Catalyst | Rationale |
| Electron-Deficient Phenols | Increase temperature, use a stronger base, or a more electrophilic difluorocarbene source. | S-(difluoromethyl)sulfonium salts | A more reactive reagent can compensate for the lower nucleophilicity of the substrate.[4] |
| Sterically Hindered Alcohols | Use a less bulky difluoromethylating reagent, increase reaction time. | TMSCF2Br with KHF2 | Smaller reagents can better access sterically crowded reaction sites.[11] |
| Electron-Deficient Aryl Halides (Cross-Coupling) | Switch to a more active palladium catalyst and ligand system. | Pd(dba)2/BrettPhos | This combination has shown to be effective for a broader range of aryl chlorides and bromides.[8] |
Section 3: Purification and Characterization
Q5: I have successfully formed the product, but I am struggling with its purification. What are some common challenges and solutions?
A5: Purification of difluoromethoxylated compounds can be challenging due to their unique physical properties.
-
Volatility: Some smaller difluoromethoxylated molecules can be volatile, leading to loss of product during concentration under reduced pressure.
-
Solution: Use lower temperatures during rotary evaporation and avoid prolonged exposure to high vacuum. For highly volatile compounds, consider purification by distillation or preparative GC.
-
-
Co-elution with Byproducts: The polarity of the -OCF2H group can be similar to other functional groups, leading to co-elution during column chromatography.
-
Solution: Screen different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. In some cases, a different stationary phase (e.g., alumina instead of silica gel) may be beneficial.[14]
-
-
Instability on Silica Gel: Some fluorinated compounds can be sensitive to the acidic nature of silica gel, leading to decomposition during chromatography.
-
Solution: Use deactivated silica gel (e.g., by treating with a base like triethylamine) or switch to a different purification method like preparative HPLC.[14]
-
References
-
D. J. C. Constable, C. Jimenez-Gonzalez, A. D. Henderson, "Perspective on the use of solvents in the pharmaceutical industry," Org. Process Res. Dev., 2007 , 11, 133-137. [Link]
-
T. Furuya, A. S. Kamlet, T. Ritter, "Catalytic Fluorination of C–H Bonds," Nature, 2011 , 473, 470-477. [Link]
-
S. Purser, P. R. Moore, S. Swallow, V. Gouverneur, "Fluorine in medicinal chemistry," Chem. Soc. Rev., 2008 , 37, 320-330. [Link]
-
J.-A. Ma, D. Cahard, "Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions," Chem. Rev., 2004 , 104, 6119-6146. [Link]
-
P. S. Baran, T. Maimone, J. Richter, "Total Synthesis of Marine Natural Products without Using Protecting Groups," Nature, 2007 , 446, 404-408. [Link]
-
G. A. Molander, J. A. C. Romero, "Applications of Transition Metal-Catalyzed Cross-Coupling Reactions in the Synthesis of Agrochemicals," in Cross-Coupling and C-H Functionalization, Vol. 1 (Eds.: S. L. Buchwald, J. F. Hartwig), Wiley-VCH, Weinheim, 2016 , pp. 1-34. [Link]
-
A. T. Hands, Z. G. Walters, J. P. Sorrentino, N. K. Garg, "Difluoromethylation of Phenols," Org. Synth., 2024 , 101, 164-180. [Link]
-
X. Zhang, W. Cao, "Difluoromethylation of alcohols with TMSCF2Br in water," Tetrahedron Lett., 2020 , 61, 152446. [Link]
-
K. Ngai, et al., "Catalytic radical difluoromethoxylation of arenes and heteroarenes," Chem. Sci., 2019 , 10, 2354-2359. [Link]
-
M. K. Ngai, M. P. Doyle, "Visible-Light Photoredox-Catalyzed C(sp2)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent," Org. Lett., 2022 , 24, 7707–7711. [Link]
-
Y. Zafrani, D. Y. Alzna, "A Toolbox of Reagents for Difluoromethylthiolation," Acc. Chem. Res., 2021 , 54, 3046–3060. [Link]
-
G. C. Fu, et al., "Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis," ACS Catal., 2019 , 9, 7639-7649. [Link]
-
C. B. F. G. Hu, "Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals," Synlett, 2020 , 31, 1-6. [Link]
-
A. J. J. Lennox, G. C. Lloyd-Jones, "Late-stage difluoromethylation: concepts, developments and perspective," Chem. Soc. Rev., 2021 , 50, 7781-7819. [Link]
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Technical Support Center: Navigating the Stability of Fluorinated Organic Acids in Solution
Welcome to the technical support center dedicated to addressing the stability challenges of fluorinated organic acids in solution. This resource is designed for researchers, scientists, and drug development professionals who frequently work with these unique and powerful compounds. Fluorinated organic acids, such as per- and polyfluoroalkyl substances (PFAS) and trifluoroacetic acid (TFA), are indispensable in various applications, from chromatography to synthesis. However, their unique chemical properties can also lead to unexpected stability issues that can compromise experimental integrity.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the "why" behind the "how," offering scientifically grounded explanations and actionable protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Solvent-Induced Degradation and Reactions
Question: My stock solution of a perfluoroalkyl carboxylic acid (PFCA) in methanol shows decreasing concentration over time. What is happening and how can I prevent this?
Answer:
This is a classic issue of esterification. While PFCAs are generally stable, they can react with alcohol-based solvents like methanol to form methyl esters, especially if the solution is not basic.[1][2] This reaction reduces the concentration of the free acid, leading to inaccurate quantification.[2]
Troubleshooting Protocol: Preventing Esterification of PFCAs in Methanol
-
Solvent Selection: Whenever possible, prepare stock solutions in a non-reactive solvent. For many PFAS, deionized water is a suitable choice, as they show good stability.[1][3] If an organic solvent is necessary, consider aprotic solvents, but be aware of other potential stability issues (see next question).
-
pH Adjustment: If methanol must be used, adding a small amount of base (e.g., ammonium hydroxide) to the methanol can help to deprotonate the carboxylic acid, making it less susceptible to esterification.
-
Storage Conditions: Store methanolic stock solutions at low temperatures (e.g., ≤ 5°C) and for a limited time (ideally less than 4 months).[2] However, for quantitative accuracy, it is always best to prepare fresh solutions.[2]
-
Immediate Use: The most reliable practice is to use PFCA solutions in methanol immediately after preparation.[2]
Question: I've observed significant degradation of my perfluoroalkyl ether carboxylic acid (PFECA) in dimethyl sulfoxide (DMSO). Why does this happen?
Answer:
Certain classes of fluorinated organic acids, particularly perfluoroalkyl ether acids (PFEAs), are susceptible to degradation in polar aprotic solvents like acetonitrile (ACN), acetone, and dimethyl sulfoxide (DMSO).[1][3][4] The degradation pathway often involves decarboxylation, where the carboxylic acid group is lost.[4] This is particularly true for monoethers with a carboxylic acid group adjacent to a tertiary carbon (>CF-COOH).[4]
Key Factors Influencing PFEA Degradation in Aprotic Solvents:
| Factor | Impact on Degradation Rate | Reference |
| Temperature | Increases with rising temperature. | [1][3] |
| Water Content | Decreases with an increasing water-to-organic solvent ratio. | [1][3] |
| Molecular Structure | Monoethers with a >CF-COOH group degrade more rapidly. | [4] |
Troubleshooting Workflow: PFEA Solution Stability
Caption: Decision workflow for selecting solvents for PFEA solutions.
pH-Dependent Stability and Adsorption
Question: How does pH affect the stability and behavior of my fluorinated organic acid solutions?
Answer:
The pH of a solution is a critical factor that governs the stability and interfacial behavior of fluorinated organic acids.[5][6] For perfluoroalkyl carboxylic acids (PFCAs), the pH determines the degree of ionization of the carboxylic acid headgroup.[5][6] This, in turn, influences their solubility, adsorption to surfaces, and susceptibility to certain degradation pathways.
-
Solubility and Interfacial Activity: The undissociated (protonated) form of a PFCA is more hydrophobic and interfacially active, while the dissociated (anionic) form is more water-soluble.[5][6] The solubility of PFOA, for example, increases with increasing pH.[5][6]
-
Adsorption: The surface charge of both the fluorinated acid and the container material is pH-dependent. At pH values below the point of zero charge (PZC) of a surface (like glass or some plastics), the surface may be positively charged, leading to electrostatic attraction of anionic PFCAs. This can cause significant loss of the analyte from the solution onto the container walls.[7]
-
Degradation: For some degradation mechanisms, such as those initiated by activated persulfate, a low pH can enhance the transformation rate of PFCAs.[8] In photochemical degradation, acidic conditions are often more favorable for the removal of PFOA in certain systems.[9][10]
Experimental Protocol: Minimizing pH-Related Adsorption to Labware
-
Material Selection: Whenever possible, use polypropylene (PP) or high-density polyethylene (HDPE) containers, as they often exhibit lower adsorption of long-chain PFAS compared to glass, especially in aqueous solutions.[11] However, be aware that significant losses can still occur in these materials over time.[11]
-
pH Control: Adjust the pH of your aqueous solutions to be well above the pKa of the fluorinated acid (for PFCAs, pKa values are generally low).[7] At higher pH, the acid will be in its anionic form, which can reduce hydrophobic interactions with some container surfaces.
-
Solvent Composition: For stock solutions, using a higher percentage of a miscible organic solvent like methanol can reduce adsorption to container walls compared to 100% aqueous solutions.[11]
-
Minimizing Storage Time: The most effective way to mitigate adsorption is to analyze samples as quickly as possible after preparation. Adsorption is a time-dependent process.[11]
Photodegradation
Question: My aqueous standards of PFOA seem to degrade when left on the lab bench. Could this be due to light exposure?
Answer:
Yes, photodegradation is a known degradation pathway for some perfluoroalkyl substances, including PFOA and PFOS.[12][13] While the carbon-fluorine bond is incredibly strong, exposure to ultraviolet (UV) light, especially at shorter wavelengths (like 185 nm), can induce degradation.[12] The efficiency of this process can be influenced by the presence of other substances in the solution that can act as photosensitizers or generate reactive species.[14][15]
Key Findings on Photodegradation of PFOA:
| Condition | Degradation Efficiency | Reference |
| UV light (254 nm) | ~33% after 4 hours for a 0.5 mg/L solution | [12] |
| Combined UV/VUV (185 nm + 254 nm) | Complete degradation after 4 hours for a 0.5 mg/L solution | [12] |
| VUV light (184 nm) | 87.3% degradation after 3 hours for a 2.42 x 10⁻⁶ mol/L solution | [12] |
Troubleshooting Protocol: Preventing Photodegradation
-
Use Amber Glassware: For light-sensitive compounds, always use amber glass vials or volumetric flasks to protect your solutions from ambient light.
-
Store in the Dark: When not in use, store your solutions in a dark place, such as a cabinet or refrigerator.
-
Control Experimental Lighting: Be mindful of the lighting conditions in your laboratory, especially if you are conducting long-term experiments. Avoid placing solutions in direct sunlight.
Degradation Pathway Overview
Caption: Simplified overview of major degradation pathways for PFCAs.
Trifluoroacetic Acid (TFA) in HPLC
Question: I am using Trifluoroacetic Acid (TFA) as a mobile phase modifier in my HPLC system, and I'm experiencing baseline noise and ghost peaks. What could be the cause?
Answer:
Trifluoroacetic acid (TFA) is a widely used ion-pairing agent in reversed-phase HPLC, particularly for peptide and protein separations.[16][17] While effective, its use can introduce several stability-related issues that manifest as chromatographic problems.
-
TFA Purity and Age: Impurities in the TFA or degradation of the TFA itself can lead to baseline noise, high background absorbance, and spurious peaks.[16] It is crucial to use high-purity, HPLC-grade TFA.[16][18]
-
Stability in Opened Bottles: Once a bottle of TFA is opened, it can absorb atmospheric moisture and potentially degrade. For this reason, it is recommended to use small bottles or single-use ampoules to ensure freshness.[16][18]
-
Mobile Phase Stability: While TFA is ionized and less volatile in an aqueous mobile phase, the mobile phase itself can become contaminated over time.[18] It is good practice to prepare fresh aqueous mobile phases regularly, at least once a week.[18]
Troubleshooting Protocol: Optimizing TFA Use in HPLC
-
Source High-Purity TFA: Always purchase HPLC-grade TFA. For maximum reproducibility, consider using TFA supplied in sealed ampoules for single use.[16][18]
-
Fresh Mobile Phase Preparation: Prepare fresh aqueous mobile phase containing TFA at least weekly.[18]
-
Specify Concentration Units: TFA is dense (1.53 g/mL), so there is a significant difference between %v/v and %w/v.[16] Always specify the units in your standard operating procedures to ensure reproducibility.[16]
-
System Blank Runs: If you suspect TFA-related contamination, run a blank gradient (without an injection) to observe the baseline. A contaminated system will often show a noisy or drifting baseline.[18]
-
Column Flushing: If you have used TFA and want to switch to a different mobile phase, ensure the column is thoroughly flushed, as TFA can adsorb to the stationary phase.[19]
References
- Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances - PMC - NIH. (2020-12-01).
- Photocatalytic degradation of perfluorooctanoic acid (PFOA)
- HPLC Troubleshooting Tip: Preventing Mobile Phase Problems When Using TFA. (2013-03-07).
- Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure–Reactivity Relationships and Environmental Implications - ACS Public
- Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids | Environmental Science & Technology - ACS Public
- Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC - NIH. (2021-11-04).
- The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different chemical methods: A critical review - PubMed.
- Photocatalytic degradation of perfluorooctanoic acid and perfluorooctane sulfonate in water: A critical review | Request PDF - ResearchG
- Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism | Request PDF - ResearchG
- Degradation profiles of PFOA using different photocatalysts - ResearchG
- HPLC Troubleshooting Guide - Sigma-Aldrich.
- Role of pH in the Transformation of Perfluoroalkyl Carboxylic Acids by Activated Persulfate - NSF Public Access Repository. (2021-12-14).
- The degradation mechanisms of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) by different. (2021-06-13).
- Trifluoroacetic acid - Wikipedia.
- Comparison between Chemical and Biological Degradation Processes for Perfluorooctanoic Acid - MDPI. (2023-10-20).
- (PDF)
- Fluorinated Higher Carboxylic Acids - ResearchG
- Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs) - PMC - NIH.
- Variation in concentration of perfluorooctanoic acid in methanol solutions during storage | Request PDF - ResearchG
- Dirty TFA - Separ
- Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs) | Langmuir.
- Trifluoroacetic acid - Sciencemadness Wiki. (2024-07-30).
- HPLC Troubleshooting Guide.
- Successful HPLC Operation – A Troubleshooting Guide - Thermo Fisher Scientific.
- Perfluorooctanoic Acid (PFOA) and Perfluorooctanesulfonic Acid (PFOS)
- (PDF) A Critical Review of A Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances (PFAS)
- trifluoroacetic acid solution: Topics by Science.gov.
- Hydrolysis of Polysaccharides with Trifluoroacetic Acid and its Application to Rapid Wood and Pulp Analysis - Advances in Chemistry (ACS Public
- Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - ACS Public
- Theoretical studies on fluorin
- 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances.
- and polyfluoroalkyl substances (PFAS) to con. (2024-07-08).
- Fluorinated carboxylic acids as powerful building blocks for the formation of bimolecular monolayers - Chemical Communic
- Hydrothermal Destruction and Defluorination of Trifluoroacetic Acid (TFA) - PubMed. (2024-05-07).
- Effect of temperature and duration of storage on the stability of polyfluoroalkyl chemicals in human serum - PMC - NIH.
- A Holding Time Evaluation of the Stability of “Forever Chemicals” in Wastewater - The NELAC Institute. (2022-08-01).
- PFAS or Not?: TOF Analysis Poses Tough Challenges for Identifying PFAS.
- Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment - PMC - NIH.
- Effect of pH on the adsorption of PFOS and PFOA.
- Addressing the persistence of per- and poly-fluoroalkyl substances (PFAS): current challenges and potential solutions - RSC Publishing.
- AOF - Adsorbable Organic Fluorine and PFAS - Test & Innov
- Organic Fluorine as an Indicator of Per- and Polyfluoroalkyl Substances in Dust from Buildings with Healthier versus Conventional M
- Adsorption mechanism of different organic chemicals on fluorin
- Challenges Associated with the Analysis of Consumer Products - EPA.
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Technical Support Center: Degradation Pathways of Difluoromethoxy-Containing Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals working with difluoromethoxy (-OCF₂H) containing molecules. This guide provides in-depth, field-proven insights into the stability, degradation, and metabolic fate of this increasingly important functional group. We will move beyond simple protocols to explain the causality behind experimental observations, helping you troubleshoot common issues and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the behavior of the difluoromethoxy group.
Question 1: Why is the -OCF₂H group considered a metabolically stable bioisostere of a methoxy group?
The difluoromethoxy group is frequently used to replace the methoxy (-OCH₃) group in drug candidates to block a common metabolic pathway: Cytochrome P450 (CYP)-mediated O-demethylation.[1][2][3] The metabolic stability stems from the high strength of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond.[2][4]
The first step in O-dealkylation, which is often rate-limiting, is the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen by an activated CYP enzyme.[3][5] Replacing the hydrogen atoms with fluorine atoms makes this abstraction significantly more difficult, thereby enhancing the molecule's resistance to oxidative metabolism and often increasing its biological half-life.[2][3]
Question 2: If the -OCF₂H group is stable, can it still undergo metabolism? What are the primary degradation pathways?
While robust, the -OCF₂H group is not inert. Degradation, though often slower than for a methoxy group, can occur. The primary metabolic pathway is oxidative O-dealkylation (or more accurately, O-de(difluoro)methylation).
This process is believed to proceed via a mechanism involving hydrogen atom abstraction from the difluoromethyl carbon, followed by hydroxyl rebound to form an unstable hemiacetal intermediate.[5] This intermediate then non-enzymatically collapses, cleaving the C-O bond to release the corresponding phenol (Ar-OH) and difluoroformaldehyde.
Question 3: What are the potential downstream metabolites and toxicity concerns?
The cleavage of the difluoromethoxy group can release fluoride ions. While often not a major pathway, it is crucial to have methods in place to monitor potential fluoride liberation in vivo.[6] Furthermore, fluoroacetic acid is a known harmful metabolite of some fluorine-containing drugs that can disrupt the Krebs cycle.[6] Though less common from an -OCF₂H group compared to other fluorinated moieties, understanding the complete metabolic profile is essential for de-risking any new chemical entity.
Question 4: How does the -OCF₂H group influence a molecule's physicochemical properties?
The difluoromethoxy group offers a unique blend of properties that can be advantageous in drug design:
-
Lipophilicity : It is more lipophilic than a hydroxyl group but can be slightly less lipophilic than a methoxy group, providing a tool for fine-tuning a compound's logP.[3]
-
Hydrogen Bond Donor : The hydrogen atom on the difluoromethyl carbon can act as a weak hydrogen bond donor, a characteristic not present in methoxy or trifluoromethoxy groups.[4][7] This can introduce new interactions with biological targets.
-
Electronic Effects : The strong electron-withdrawing nature of the fluorine atoms can alter the pKa of nearby functional groups, which can be used to optimize a drug's ionization state at physiological pH.[2]
Section 2: Troubleshooting Guide for Experimental Workflows
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Problem 1: My compound shows unexpected instability in my in vitro metabolic assay (e.g., in human liver microsomes). How can I confirm the -OCF₂H group is the site of metabolism?
Causality : While the -OCF₂H group is robust, it can be metabolized, especially if the rest of the molecule is highly stable. Alternatively, instability could arise from other parts of the molecule or from non-enzymatic degradation under assay conditions.
Troubleshooting Protocol :
-
Confirm Enzymatic Activity :
-
Negative Control : Run the incubation without the NADPH regenerating system. If degradation persists, it suggests non-enzymatic chemical instability.
-
Positive Control : Include a compound known to be metabolized by CYPs (e.g., testosterone, midazolam) to ensure the microsomes and cofactors are active.[8]
-
Heat-Inactivated Control : Run the assay with heat-inactivated microsomes. A lack of degradation here points towards enzymatic activity.
-
-
Identify the Metabolite :
-
High-Resolution Mass Spectrometry (HRMS) : Look for a metabolite with a mass corresponding to the loss of CHF₂ (+OH). The expected product is the phenol derivative of your parent compound.
-
Tandem MS (MS/MS) : Fragment both the parent compound and the suspected metabolite. A common fragmentation pattern, aside from the mass shift, strongly suggests the core scaffold is intact.
-
-
Validate the Pathway :
-
CYP Inhibition : Use broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) or specific isozyme inhibitors to see if metabolite formation is reduced. This helps confirm the role of P450 enzymes.[8]
-
Problem 2: I am having difficulty detecting and characterizing the phenolic metabolite (Ar-OH) by LC-MS.
Causality : The analytical behavior of metabolites can differ significantly from the parent compound.[9] Changes in polarity, ionization efficiency, and fragmentation patterns are common challenges.[10][11]
Troubleshooting Protocol :
-
Adjust Chromatographic Conditions :
-
The resulting phenol will be more polar than the parent -OCF₂H compound. It will therefore elute earlier in a standard reverse-phase chromatography method. Consider using a shallower gradient to improve separation from early-eluting matrix components.
-
-
Optimize Mass Spectrometry Ionization :
-
Switch Ionization Mode : Phenols are often more readily ionized in negative mode (as [M-H]⁻) than in positive mode. It is advantageous to screen for metabolites using both positive and negative ionization.[10]
-
Source Parameter Tuning : If a synthetic standard of the phenol metabolite is available, use it to optimize source parameters (e.g., capillary voltage, gas flow) to maximize its signal.
-
-
Address Matrix Effects :
-
Poor ionization could be due to suppression from the biological matrix. Dilute your sample or use a more rigorous sample preparation method (e.g., solid-phase extraction) to clean up the sample before injection.
-
Problem 3: My compound appears unstable during sample preparation or storage, even before the assay begins. Could the -OCF₂H group be chemically labile?
Causality : While metabolically robust, the difluoromethoxy group can be susceptible to chemical hydrolysis under certain conditions, particularly non-physiological pH. Some studies have shown that difluoromethoxy-substituted compounds can be more sensitive to hydrolysis than their methoxy counterparts.[3] Furthermore, artifacts can be introduced during sample extraction and handling.[12]
Troubleshooting Protocol :
-
pH Stability Check :
-
Incubate your compound in buffers of varying pH (e.g., pH 3, 7.4, 9) at room temperature and 37°C without any biological matrix. Analyze samples at different time points to assess pH-dependent stability.
-
-
Solvent and Storage Evaluation :
-
Ensure any solvents used, such as chloroform for extraction, do not contain contaminants that could react with your compound.[12]
-
Test for stability in your chosen storage solvent (e.g., DMSO, acetonitrile) and storage conditions (-20°C vs. -80°C). Perform freeze-thaw stability tests.
-
-
Control for Extraction Artifacts :
-
Spike your compound into a blank matrix (the same matrix as your experiment but without the analyte) just before the final extraction step. If recovery is low, it points to an issue with the extraction procedure itself, not inherent instability.
-
Section 3: Data & Visualization
Table 1: Summary of Key Physicochemical and Metabolic Properties
| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Comparison & Rationale |
| Primary Metabolic Pathway | CYP-mediated O-demethylation | CYP-mediated O-de(difluoro)methylation | The C-F bonds in -OCF₂H are much stronger than C-H bonds, significantly slowing the rate-limiting hydrogen abstraction step.[2][3] |
| Relative Metabolic Rate | High | Low to Moderate | The -OCF₂H group is a metabolic "shield," increasing the compound's half-life.[2] |
| Key Metabolite | Phenol (Ar-OH) + Formaldehyde | Phenol (Ar-OH) + Difluoroformaldehyde | The ultimate phenolic product is the same, but the pathway and kinetics differ. |
| Hydrogen Bonding | H-bond acceptor only | H-bond acceptor (Oxygen) & weak H-bond donor (C-H) | The acidic proton on the difluoromethyl carbon can participate in hydrogen bonding, offering unique interaction possibilities.[4][7] |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | The two fluorine atoms pull electron density from the attached aryl ring, affecting reactivity and pKa of other groups.[2] |
Diagrams
Caption: CYP450-mediated metabolism of a difluoromethoxy-containing molecule.
Sources
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- 3. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
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- 12. Frontiers | Trivialities in metabolomics: Artifacts in extraction and analysis [frontiersin.org]
Technical Support Center: Purification of Crude 4-(Difluoromethoxy)-3,5-dimethylbenzoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of crude 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this and structurally related fluorinated aromatic carboxylic acids.
Introduction: The Challenge of Purifying Fluorinated Carboxylic Acids
This compound is a valuable building block in medicinal chemistry and materials science. The introduction of the difluoromethoxy group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, the unique electronic properties of this functional group can also present challenges during purification. Impurities from the synthesis, such as unreacted starting materials, byproducts from side reactions, and residual reagents, must be effectively removed to ensure the integrity of downstream applications. This guide provides a systematic approach to achieving high purity of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Such as 3,5-dimethylphenol.
-
Isomeric Byproducts: Positional isomers may form depending on the regioselectivity of the carboxylation or difluoromethoxylation steps.
-
Byproducts from Side Reactions: For instance, if a Friedel-Crafts type reaction is used, ortho- and para-isomers can be generated.[1]
-
Residual Solvents and Reagents: Solvents used in the reaction or workup (e.g., DMF, toluene) and unreacted reagents can be present.
Q2: I'm observing an oiling out" of my product during recrystallization instead of crystal formation. What should I do?
A2: "Oiling out" typically occurs when the solute is insoluble in the solvent at a temperature above the solvent's boiling point, or when the solute's melting point is lower than the boiling point of the solvent. To resolve this, you can try the following:
-
Reheat and Add More Solvent: Reheat the solution until the oil fully redissolves. Then, add a small amount of additional hot solvent to decrease the saturation level and allow it to cool slowly.[2][3]
-
Change the Solvent System: A different solvent or a solvent mixture might be more suitable. A solvent in which the compound is slightly less soluble can encourage crystal formation over oiling out.
Q3: My final product is discolored. How can I obtain a colorless product?
A3: Colored impurities can often be removed by treating the hot solution with activated charcoal before filtration. After dissolving your crude product in the hot solvent, remove it from the heat source and add a small amount of activated charcoal. Swirl the mixture for a few minutes to allow the colored impurities to adsorb onto the charcoal surface. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool and crystallize.[2][4]
Q4: My recovery after recrystallization is very low. What are the likely causes?
A4: Low recovery can stem from several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Premature crystallization: If crystals form during hot filtration, you will lose product.
-
Washing with warm solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of your purified product.[2]
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during the purification of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Product is not dissolving in the chosen recrystallization solvent, even when hot. | The solvent is not polar enough to dissolve the compound. | Select a more polar solvent. For aromatic carboxylic acids, a mixture of an alcohol (e.g., ethanol) and water is often a good starting point. The alcohol solubilizes the organic part of the molecule, while the water helps to decrease solubility upon cooling. |
| No crystals form upon cooling the recrystallization solution. | Too much solvent was used, or the solution is supersaturated. | Induce Crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a seed crystal of the pure compound. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5] |
| The melting point of the purified product is broad and lower than expected. | The product is still impure. | Repeat Purification: A second recrystallization may be necessary. Consider an Alternative Method: If recrystallization is ineffective, acid-base extraction can be a powerful technique to remove neutral or basic impurities. |
| HPLC analysis shows multiple peaks close to the main product peak. | Isomeric impurities are present. | Optimize Chromatography: For challenging separations, column chromatography with a suitable stationary and mobile phase will likely be required. A gradient elution may be necessary to resolve closely eluting isomers. |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol provides a general starting point for the recrystallization of your crude product. The optimal solvent system and volumes should be determined experimentally on a small scale first.
1. Solvent System Selection:
-
Place a small amount (e.g., 20-30 mg) of your crude material into several test tubes.
-
Add a few drops of different solvents (e.g., water, ethanol, methanol, ethyl acetate, toluene, and mixtures like ethanol/water) to each test tube.
-
Observe the solubility at room temperature. The ideal solvent should not dissolve the compound at room temperature.
-
Gently heat the test tubes. A suitable solvent will dissolve the compound when hot.
-
Allow the solutions to cool to room temperature. The best solvent will result in the formation of well-defined crystals.
2. Recrystallization Procedure:
-
Place the crude this compound into an Erlenmeyer flask.
-
Add the chosen hot solvent dropwise while stirring and heating until the solid just dissolves. Use the minimum amount of hot solvent.[5][6]
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Dry the purified crystals, for example, in a vacuum oven.
Protocol 2: Acid-Base Extraction for Removal of Neutral Impurities
This technique is particularly useful for separating the acidic product from non-acidic (neutral or basic) impurities.
-
Dissolve the crude product in a suitable organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of a weak base, such as sodium bicarbonate.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The deprotonated carboxylic acid will be in the aqueous layer, while neutral impurities will remain in the organic layer.
-
Drain the lower aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acid.
-
Combine the aqueous extracts and cool the solution in an ice bath.
-
Slowly add a strong acid, such as hydrochloric acid, to the aqueous solution until it is acidic (test with pH paper). The purified carboxylic acid will precipitate out of the solution.
-
Collect the purified product by vacuum filtration, wash with cold water, and dry.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for determining the purity of the final product. The following provides a starting point for method development.
| Parameter | Recommendation | Rationale |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds.[7] |
| Mobile Phase | Acetonitrile and water with a pH modifier (e.g., 0.1% trifluoroacetic acid or formic acid) | The organic modifier controls the retention, while the acidic modifier suppresses the ionization of the carboxylic acid, leading to sharper peaks. |
| Detection | UV at 254 nm | The aromatic ring system of the molecule should provide strong absorbance at this wavelength.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30 °C | Provides stable and reproducible retention times.[7] |
Visualizing the Purification Workflow
The following diagrams illustrate the decision-making process for purification and the steps involved in recrystallization.
Caption: Step-by-step recrystallization workflow.
References
-
Organic Syntheses. (2024). Difluoromethylation of Phenols. Retrieved from [Link]
-
Scribd. (n.d.). Fluorinated Benzoic Acid. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from [Link]
- Google Patents. (1972). Purification of aromatic polycarboxylic acids by recrystallization. (US3654351A).
-
Pharmacia. (2020). HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. Retrieved from [Link]
- Google Patents. (2015). Preparation method of 3,5-dimethylphenol. (CN104761435A).
-
National Institutes of Health. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
University of Texas Rio Grande Valley ScholarWorks. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. Retrieved from [Link]
-
Florida A&M University. (2016). Lab Report Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
- Google Patents. (2020). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (CN110903176A).
-
Scribd. (n.d.). Chem 33 Experiment 4 Recrystallization of Benzoic Acid Protocol. Retrieved from [Link]
-
ResearchGate. (2025). Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]
-
Scientific Research Publishing. (2013). Low Level Determination of Genotoxic Impurity in Deferasirox Formulation. Retrieved from [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for 2,5-Dimethylphenol (HMDB0030540). Retrieved from [Link]
- (n.d.).
-
PubChem. (n.d.). 3,5-Dimethylphenol. Retrieved from [Link]
-
ResearchGate. (n.d.). Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). 3,5-Dihydroxybenzoic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]
-
PubMed. (2015). Sensitive Simultaneous Determination of 19 Fluorobenzoic Acids in Saline Waters by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
Sources
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- 4. famu.edu [famu.edu]
- 5. reddit.com [reddit.com]
- 6. eu-fr.ohaus.com [eu-fr.ohaus.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Method Development for Resolving Isomers of Fluorinated Benzoic Acids
Welcome to the technical support center for the analytical method development of fluorinated benzoic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for this specific analytical challenge. The separation of these isomers is often critical due to their potentially distinct biological activities and impurity profiles, despite having very similar physicochemical properties.[1] This guide offers practical, field-proven insights to help you develop robust and reliable analytical methods.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning.
High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UHPLC)
Question: My fluorinated benzoic acid isomer peaks are showing significant tailing. What is the likely cause and how can I fix it?
Answer:
Peak tailing for acidic compounds like fluorinated benzoic acids is a frequent issue, often stemming from secondary interactions with the stationary phase.[2][3][4] Here’s a systematic approach to troubleshoot and resolve this:
-
Underlying Cause: The primary culprit is often the interaction of the acidic carboxyl group with active sites on the silica-based stationary phase, such as residual silanol groups. This leads to a secondary, undesirable retention mechanism that causes the peak to tail.
-
Step-by-Step Troubleshooting:
-
Mobile Phase pH Adjustment: The ionization state of your analytes is crucial.[5][6]
-
Action: Lower the mobile phase pH by adding an acid like formic acid or trifluoroacetic acid (TFA). A pH of around 3.0 is a good starting point.[6][7] This suppresses the ionization of the benzoic acid's carboxyl group, reducing its interaction with the stationary phase and resulting in more symmetrical peaks.[6]
-
Rationale: By keeping the benzoic acid in its neutral form, you minimize secondary ionic interactions with the stationary phase.
-
-
Buffer Selection and Concentration:
-
Column Choice:
-
Action: If tailing persists, consider a column with a different stationary phase.
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can shield the analytes from interacting with the silica surface.
-
Fluorinated Phases: These can offer unique selectivity for fluorinated compounds due to dipole-dipole interactions and can sometimes provide better peak shapes.[9]
-
End-Capped Columns: Ensure you are using a high-quality, end-capped C18 or C8 column to minimize the number of free silanol groups.
-
-
-
Flow Rate and Temperature:
-
Question: I am struggling to achieve baseline resolution between two positional isomers of a difluorobenzoic acid. What strategies can I employ to improve separation?
Answer:
Achieving selectivity between positional isomers is a common challenge due to their very similar structures and properties.[12] Here's a logical workflow to enhance resolution:
-
Step-by-Step Optimization:
-
Mobile Phase Composition: The choice of organic modifier can significantly impact selectivity.[5]
-
Action: If you are using acetonitrile, try switching to methanol, or vice versa. You can also experiment with different ratios in your isocratic or gradient elution.
-
Rationale: Acetonitrile and methanol have different solvent strengths and can engage in different intermolecular interactions (e.g., hydrogen bonding with methanol) with the analytes and stationary phase, leading to changes in elution order and resolution.[5]
-
-
Column Stationary Phase: A standard C18 column may not be sufficient.
-
Action:
-
Phenyl Phases: These columns can provide alternative selectivity through π-π interactions with the aromatic ring of the benzoic acids.
-
Fluorinated Phases: As mentioned before, these can be particularly effective for separating fluorinated compounds.[9]
-
Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange characteristics, offering multiple retention mechanisms that can exploit subtle differences between isomers.[2]
-
-
-
Gradient Elution:
-
Action: If using an isocratic method, switch to a shallow gradient. If already using a gradient, make it even shallower.[5]
-
Rationale: A shallow gradient increases the separation window for closely eluting peaks, often improving resolution.
-
-
Temperature:
-
Action: Systematically vary the column temperature (e.g., in 5°C increments from 25°C to 45°C).
-
Rationale: Temperature can affect the thermodynamics of partitioning between the mobile and stationary phases, sometimes leading to significant changes in selectivity.[13]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Question: I am not seeing any peaks for my fluorinated benzoic acids when using GC-MS. What am I doing wrong?
Answer:
Fluorinated benzoic acids are generally not volatile enough for direct GC-MS analysis due to their polar carboxylic acid group.[1] Derivatization is a necessary step.
-
Cause: The high polarity and low volatility of the carboxylic acid group prevent the analytes from eluting from the GC column.
-
Solution:
-
Derivatization: Convert the carboxylic acid to a more volatile ester. A common and effective method is esterification using BF3-methanol or by creating silyl derivatives.[12][14]
-
Injection Technique: Use a splitless injection for trace analysis to ensure the maximum amount of derivatized analyte reaches the column.[1]
-
Column Selection: A non-polar or medium-polarity capillary column, such as a DB-5ms, is typically suitable for separating the derivatized isomers.[1]
-
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is generally best for routine quality control of fluorinated benzoic acid isomers?
For routine quality control and purity assessment, HPLC or UHPLC coupled with UV or mass spectrometry (MS) detection is typically the method of choice.[1] These techniques offer high resolution, fast analysis times, and do not require a derivatization step.[1] UHPLC, in particular, can provide even faster separations and higher efficiency due to the use of sub-2-micron particle columns.[15]
Q2: When should I consider using GC-MS?
GC-MS is a powerful technique for the trace analysis and identification of impurities, offering high sensitivity (ng/L levels) and structural confirmation through mass spectral libraries.[1] However, the requirement for derivatization makes it less suitable for high-throughput screening compared to HPLC.[1]
Q3: How does the position of the fluorine atom affect the separation?
The position of the fluorine atom(s) on the benzoic acid ring influences the molecule's overall polarity, pKa, and potential for intramolecular interactions. These subtle differences in physicochemical properties are what chromatographic techniques exploit for separation.[12][16] For example, an ortho-substituted fluorine atom can have a more significant steric effect and influence the acidity of the carboxyl group differently than a para-substituted one.[12]
Q4: What are the key parameters to validate for an analytical method for these isomers according to ICH guidelines?
According to the International Council for Harmonisation (ICH) guidelines, the following parameters should be validated for an impurity method:[17][18][19][20]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[18]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.[17]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[18]
-
Accuracy: The closeness of the test results to the true value.[18]
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements.[18]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[21]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[17]
Q5: Are there any specific considerations for chiral separation of fluorinated benzoic acid isomers?
Yes, if your fluorinated benzoic acid has a chiral center, you will need to use a chiral stationary phase (CSP) for enantiomeric separation.[22][23]
-
Column Screening: It is essential to screen a variety of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) with different mobile phase systems (normal-phase, reversed-phase, polar organic) to find the optimal conditions.[11][13]
-
Temperature and Flow Rate: Chiral separations are often sensitive to temperature and flow rate. Lower temperatures and slower flow rates can sometimes enhance chiral selectivity.[11][13]
Data & Protocols
Table 1: Starting HPLC/UHPLC Method Parameters
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1-4.6 mm ID, 1.8-5 µm particle size | Good starting point for reversed-phase separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses ionization of the acidic analytes for better peak shape.[7] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers; trying both is recommended for selectivity optimization.[5] |
| Gradient | 10-90% B over 10-15 minutes | A good starting point for screening. |
| Flow Rate | 0.3 - 1.0 mL/min (Adjust for column ID) | Standard flow rates for analytical HPLC. |
| Column Temp. | 30-40°C | Can improve peak shape and efficiency. |
| Detection | UV (e.g., 230 nm) or MS | UV is common; MS provides more specificity and sensitivity.[15] |
Experimental Protocol: Derivatization for GC-MS Analysis
-
Sample Preparation: Accurately weigh approximately 1 mg of the fluorinated benzoic acid sample into a vial.
-
Esterification: Add 1 mL of 14% BF3-methanol solution to the vial.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Extraction: After cooling, add 1 mL of hexane and 1 mL of water. Vortex thoroughly.
-
Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer, containing the derivatized analytes, to a new vial for GC-MS analysis.
References
- Analytical methods to distinguish between fluorinated benzoic acid isomers. - Benchchem.
- Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
- Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed.
- Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry - PubMed.
- How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations.
- Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube.
- Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry | Request PDF - ResearchGate.
- Technical Support Center: Optimizing Chromatographic Separation of Phthalic Acid Isomers - Benchchem.
- HPLC Troubleshooting Guide - Sigma-Aldrich.
- HPLC Troubleshooting Guide.
- Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International.
- Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
- Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity | LCGC International.
- Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns : Waters.
- Retention factors and resolutions of amino benzoic acid isomers with some lonic liquids.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - NIH.
- UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities - Journal of Applied Pharmaceutical Science.
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA.
- Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study - PMC - NIH.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Validation of Analytical Procedures Q2(R2) - ICH.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC - NIH.
- ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA).
- Chiral HPLC Column Selection and Method Development Guide - Sigma-Aldrich.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International.
- HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie.
- Playing with Selectivity for Optimal Chiral Separation - LCGC International.
- HPLC Methods for analysis of Benzoic acid - HELIX Chromatography.
- Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography - PubMed.
- Direct sensitive simultaneous determination of fluorinated benzoic acids in oil reservoir waters by ultra high-performance liquid chromatography-tandem mass spectrometry | Request PDF - ResearchGate.
- Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation - ScholarWorks @ UTRGV.
- Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles - ThaiScience.
- Chromatographic selectivity study of 4-fluorophenylacetic acid positional isomers separation. | Semantic Scholar.
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- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of Difluoromethoxy Benzoic Acids in Drug Discovery
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is fundamental to the design of novel therapeutics. This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of difluoromethoxy benzoic acids, a class of compounds gaining prominence in medicinal chemistry. By leveraging the unique properties of the difluoromethoxy group, these molecules offer a versatile scaffold for developing potent and selective drugs.
The incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly interesting substituent.[1] This guide will explore the synthesis, biological evaluation, and SAR of difluoromethoxy benzoic acid derivatives, supported by experimental data and detailed protocols.
The Difluoromethoxy Group: A Strategic Advantage in Drug Design
The difluoromethoxy group offers a unique balance of lipophilicity, electronic effects, and metabolic stability, making it an attractive substituent in drug design.[1] Unlike the more common methoxy (-OCH₃) group, the difluoromethoxy group is less prone to O-demethylation, a common metabolic pathway, which can lead to an increased drug half-life.[1] Furthermore, the -OCF₂H group can act as a weak hydrogen bond donor, a property not shared by the methoxy or the trifluoromethoxy (-OCF₃) groups, potentially leading to enhanced binding interactions with biological targets.[1]
The benzoic acid scaffold itself is a common feature in many biologically active compounds. The carboxylic acid group can act as a hydrogen bond donor and acceptor, often playing a crucial role in binding to the active sites of enzymes or receptors.[2] The biological activity of benzoic acid derivatives is highly dependent on the nature and position of other substituents on the aromatic ring, which influence the molecule's electronic properties, lipophilicity, and overall shape.[2]
Comparative Biological Activity: Case Studies
Case Study 1: 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid (DGM) as an Anti-Inflammatory and Anti-Fibrotic Agent
Recent research has highlighted the potential of 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) in treating idiopathic pulmonary fibrosis (IPF).[3] IPF is a progressive lung disease characterized by inflammation and excessive deposition of extracellular matrix.[3] DGM has been shown to attenuate these processes in both in vitro and in vivo models.[3]
Experimental Data Summary:
| Biological Effect | Experimental Model | Key Findings | Reference |
| Anti-proliferation | TGF-β1-induced A549 & H1299 cells | DGM (50-200 µM) inhibits cell proliferation in a dose-dependent manner. | [3] |
| Anti-inflammatory | Bleomycin-induced pulmonary fibrosis in rats | DGM (30 & 60 mg/kg) significantly reduces the number of total inflammatory cells, neutrophils, lymphocytes, and eosinophils in bronchoalveolar lavage fluid (BALF). | [3] |
| Cytokine Reduction | Bleomycin-induced pulmonary fibrosis in rats | DGM reduces the levels of pro-inflammatory and pro-fibrotic cytokines such as TNF-α, TGF-β1, IL-6, MCP-1, and MMP-7 in BALF. | [3] |
| Anti-fibrotic | Bleomycin-induced pulmonary fibrosis in rats | DGM treatment reduces collagen deposition and improves lung function. | [3] |
The SAR of this particular molecule suggests that the combination of the difluoromethoxy group at the 4-position and the cyclopropylmethoxy group at the 3-position provides a favorable profile for anti-inflammatory and anti-fibrotic activity. The difluoromethoxy group likely contributes to improved metabolic stability and appropriate lipophilicity, while the cyclopropylmethoxy group may enhance binding to the biological target.
Case Study 2: 2-Difluoromethoxy-Substituted Estratriene Sulfamates as Anti-Proliferative Agents
In the realm of oncology, the difluoromethoxy group has been incorporated into more complex steroidal scaffolds to enhance anti-cancer potency and in vivo stability. A study on 2-difluoromethoxyestratriene derivatives revealed promising anti-proliferative activity against breast cancer cell lines.[4]
Anti-Proliferative Activity (GI₅₀, µM):
| Compound | MCF-7 (Breast Cancer) | MDA MB-231 (Breast Cancer) | Reference |
| 2-Difluoromethoxyestradiol | 2.6 | 3.03 | [4] |
| 2-Difluoromethoxyestradiol-3-sulfamate | >10 | >10 | [4] |
| 2-Difluoromethoxyestradiol-17-sulfamate | 1.5 | 3.0 | [4] |
| 2-Difluoromethoxyestradiol-3,17-bis-sulfamate | 0.28 | 0.74 | [4] |
In this series, the introduction of sulfamate groups significantly impacts the anti-proliferative activity. The bis-sulfamated derivative demonstrated the most potent activity, highlighting a synergistic effect between the difluoromethoxy group and the sulfamate moieties. This suggests that for this particular scaffold, targeting multiple pathways or enhancing cellular uptake through the addition of sulfamate groups is a successful strategy.
Experimental Protocols
Reproducible and well-documented experimental protocols are crucial for the validation and comparison of biological data. Below are detailed methodologies for key assays relevant to the evaluation of difluoromethoxy benzoic acid derivatives.
Cell Viability and Proliferation Assay (MTT Assay)
This assay is used to assess the effect of a compound on cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells (e.g., A549 or H1299) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the difluoromethoxy benzoic acid derivative (e.g., 50, 100, and 200 µM) for a specified period (e.g., 48 hours).[3] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
In Vivo Anti-Inflammatory Activity Assessment (Bleomycin-Induced Pulmonary Fibrosis Model)
This animal model is used to evaluate the anti-inflammatory and anti-fibrotic potential of a compound.
Protocol:
-
Animal Model Induction: Anesthetize rats and intratracheally instill a single dose of bleomycin (e.g., 5 mg/kg) to induce pulmonary fibrosis.[3] A sham group receives saline.
-
Compound Administration: Administer the difluoromethoxy benzoic acid derivative (e.g., 30 and 60 mg/kg, orally) daily for a specified period (e.g., 28 days), starting from day 1 after bleomycin instillation.[3]
-
Bronchoalveolar Lavage Fluid (BALF) Collection: At the end of the treatment period, euthanize the animals and collect BALF by lavaging the lungs with sterile saline.
-
Inflammatory Cell Count: Centrifuge the BALF and count the total and differential inflammatory cells (neutrophils, lymphocytes, eosinophils) using a hemocytometer.[3]
-
Cytokine Analysis: Measure the concentration of inflammatory cytokines (e.g., TNF-α, IL-6) in the BALF supernatant using ELISA kits.[3]
-
Histopathological Analysis: Perfuse the lungs, fix them in formalin, and embed in paraffin. Section the lung tissue and stain with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess inflammation and collagen deposition, respectively.[3]
Visualizing SAR and Experimental Workflows
Graphical representations can aid in understanding the complex relationships in SAR studies and experimental procedures.
Caption: General SAR concept for difluoromethoxy benzoic acids.
Caption: Typical workflow for SAR studies.
Conclusion and Future Perspectives
The strategic incorporation of the difluoromethoxy group into the benzoic acid scaffold presents a promising avenue for the development of novel therapeutics with improved pharmacological profiles. The case studies presented here demonstrate the potential of these compounds as anti-inflammatory, anti-fibrotic, and anti-proliferative agents.
Future research should focus on the systematic synthesis and evaluation of a series of difluoromethoxy benzoic acid derivatives with diverse substitution patterns on the aromatic ring. This would allow for the development of more precise quantitative structure-activity relationships (QSAR) and provide a clearer roadmap for the rational design of next-generation drug candidates targeting a variety of diseases.
References
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Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - MDPI. Available at: [Link]
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2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - NIH. Available at: [Link]
-
Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC - NIH. Available at: [Link]
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Experimental and theoretical study on benzoic acid derivatives - ResearchGate. Available at: [Link]
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Evaluation of Benzoic Acid Derivatives as Sirtuin Inhibitors - PMC - NIH. Available at: [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - MDPI. Available at: [Link]
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer - Preprints.org. Available at: [Link]
-
Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo - MDPI. Available at: [Link]
-
Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed. Available at: [Link]
-
Syntheses and biological activity of C-3'-difluoromethyl-taxoids - PubMed - NIH. Available at: [Link]
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Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes - ResearchGate. Available at: [Link]
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The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... | Download Table - ResearchGate. Available at: [Link]
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2‐Difluoromethoxy‐Substituted Estratriene Sulfamates: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Steroid Sulfatase Inhibition | Request PDF - ResearchGate. Available at: [Link]
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Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed. Available at: [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - Account. Available at: [Link]
-
Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed. Available at: [Link]
-
Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists - PubMed. Available at: [Link]
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A Comparative Guide to the Purity Validation of 4-(Difluoromethoxy)-3,5-dimethylbenzoic Acid by Quantitative NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the precise determination of the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. For a compound like 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid, a potential building block in novel therapeutics, rigorous purity assessment underpins the reliability of research data and the safety and efficacy of the final drug product. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity validation of this specific molecule. As a primary ratio method, qNMR offers a direct and highly accurate means of quantification without the need for a specific reference standard of the analyte itself, a significant advantage in the early stages of drug development.[1][2]
This guide will delve into the causality behind the experimental choices in developing a qNMR method, present a detailed protocol, and offer a comparative analysis against High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Flame Ionization Detection (GC-FID), and potentiometric titration.
The Power of Orthogonal Methods in Purity Assessment
Relying on a single analytical technique for purity determination can sometimes be misleading. Orthogonal methods, which are based on different chemical or physical principles, provide a more comprehensive and reliable assessment of a compound's purity.[3] Cross-validation, the practice of comparing results from two or more distinct analytical techniques, is a critical component of method validation and instills a high degree of confidence in the reported purity value. This guide will explore the cross-validation of a spectroscopic method (qNMR) against chromatographic (HPLC, GC-FID) and titrimetric techniques.
Quantitative NMR (qNMR) for Purity Determination of this compound
qNMR is a powerful analytical technique that allows for the direct measurement of the amount of a substance in a sample by comparing the integral of a specific resonance signal of the analyte with that of a certified internal standard of known purity.[4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, making it an absolute quantification method.[5]
Choosing the Right Internal Standard: A Critical Decision
The selection of a suitable internal standard is a critical step in developing a robust qNMR method.[6][7] An ideal internal standard should:
-
Have a high level of purity (certified reference material is preferred).
-
Be stable and non-reactive with the analyte and the solvent.
-
Possess signals in the NMR spectrum that are well-resolved from the analyte's signals.
-
Have a simple NMR spectrum, preferably with singlet signals.
-
Be soluble in the same deuterated solvent as the analyte.
For this compound, a suitable internal standard is 3,5-Bis(trifluoromethyl)benzoic acid . Its aromatic signals are in a region that is unlikely to overlap with the signals of the analyte, and its fluorine atoms provide an additional option for ¹⁹F qNMR if needed.[1][8] It is also soluble in common NMR solvents like DMSO-d₆.[8]
Predicted ¹H NMR Spectrum of this compound
An accurate ¹H NMR spectrum is crucial for selecting the appropriate signals for quantification. While an experimental spectrum is ideal, a predicted spectrum can serve as a valuable guide in method development. Online prediction tools can provide a good estimation of the chemical shifts.[9][10][11]
Based on its structure, the predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show:
-
A singlet for the two aromatic protons.
-
A triplet for the difluoromethoxy proton (due to coupling with the two fluorine atoms).
-
A singlet for the six protons of the two methyl groups.
-
A broad singlet for the carboxylic acid proton.
The well-isolated singlet of the aromatic protons of the analyte would be an excellent choice for quantification against the aromatic protons of the internal standard, 3,5-Bis(trifluoromethyl)benzoic acid.
Experimental Protocol: ¹H-qNMR
This protocol outlines the steps for determining the purity of this compound using ¹H-qNMR with 3,5-Bis(trifluoromethyl)benzoic acid as the internal standard.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
-
Analytical balance (readable to 0.01 mg)
-
Volumetric flasks
-
NMR tubes
Reagents and Materials:
-
This compound (analyte)
-
3,5-Bis(trifluoromethyl)benzoic acid (Certified Reference Material)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of 3,5-Bis(trifluoromethyl)benzoic acid into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Vortex the vial until both compounds are fully dissolved.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe to achieve optimal resolution and lineshape.
-
Set the following acquisition parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton to be quantified (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).
-
Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).
-
Spectral Width: To encompass all signals of interest.
-
-
-
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved singlet corresponding to the two aromatic protons of this compound (I_analyte).
-
Integrate the well-resolved signals corresponding to the aromatic protons of 3,5-Bis(trifluoromethyl)benzoic acid (I_std).
-
Calculate the purity of the analyte using the following equation:
Purity (%w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Workflow for qNMR Purity Determination
Caption: Workflow for qNMR purity determination.
Comparative Analysis: qNMR vs. Other Techniques
To provide a comprehensive assessment of purity, it is essential to compare the results from qNMR with those from orthogonal methods.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a widely used technique for purity determination in the pharmaceutical industry due to its high resolution and sensitivity.[12][13][14]
Principle: Separation is based on the differential partitioning of the analyte and impurities between a stationary phase (e.g., C18) and a liquid mobile phase. Detection is typically performed using a UV detector.
Advantages:
-
High sensitivity and resolving power for separating closely related impurities.
-
Well-established and widely available technique.
Disadvantages:
-
Requires a reference standard of the analyte for quantification.
-
Response factors for impurities can differ from the main component, leading to inaccurate quantification if not individually calibrated.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is suitable for the analysis of volatile and thermally stable compounds. For non-volatile compounds like benzoic acids, derivatization is often required.[15][16][17]
Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The eluted compounds are burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms.
Advantages:
-
High efficiency and resolution for volatile compounds.
-
The FID detector has a wide linear range and provides a near-uniform response to hydrocarbons.
Disadvantages:
-
Requires derivatization for non-volatile analytes like carboxylic acids, which adds a step and potential for error.
-
Not suitable for thermally labile compounds.
Experimental Protocol: GC-FID (with derivatization)
-
Derivatization: Esterification of the carboxylic acid with an agent like BF₃-methanol or diazomethane.
-
Instrumentation: GC system with a split/splitless inlet, FID detector.
-
Column: A mid-polarity capillary column (e.g., DB-5).
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A temperature gradient to elute the derivatized analyte and impurities.
Potentiometric Titration
Potentiometric titration is a classic and reliable method for the assay of acidic or basic compounds.[18][19]
Principle: The concentration of the acidic analyte is determined by titrating it with a standardized solution of a strong base (e.g., NaOH). The endpoint is detected by monitoring the change in potential (pH) using an electrode system.
Advantages:
-
A primary method of analysis that does not require a reference standard of the analyte.
-
High precision and accuracy when performed correctly.
Disadvantages:
-
Less specific than chromatographic methods; it titrates all acidic functional groups.
-
May not be suitable for very weak acids or for samples containing multiple acidic impurities with similar pKa values.
Experimental Protocol: Potentiometric Titration
-
Instrumentation: Autotitrator with a pH electrode.
-
Titrant: Standardized 0.1 M Sodium Hydroxide.
-
Solvent: A suitable solvent to dissolve the analyte, such as a mixture of water and ethanol.
-
Procedure: An accurately weighed amount of the analyte is dissolved in the solvent and titrated with the standardized NaOH solution. The equivalence point is determined from the inflection point of the titration curve.
Logical Flow for Method Comparison
Caption: Logical flow for comparing analytical methods.
Data Summary and Comparison
The following table summarizes the expected performance of each technique for the purity validation of this compound.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | GC-FID (with derivatization) | Potentiometric Titration |
| Principle | Nuclear Magnetic Resonance | Liquid Chromatography | Gas Chromatography | Acid-Base Neutralization |
| Reference Standard | Internal standard of a different compound | Required for the analyte | Required for the analyte | Not required for the analyte |
| Specificity | High (structure-specific) | High (separation-based) | High (separation-based) | Low (titrates all acids) |
| Precision | Excellent | Excellent | Good to Excellent | Excellent |
| Accuracy | Excellent (Primary Method) | Good (dependent on standard purity) | Good (dependent on standard purity) | Excellent (Primary Method) |
| Throughput | Moderate | High | Moderate | Low to Moderate |
| Sample Consumption | Low (mg) | Low (µg) | Low (µg) | Moderate (mg) |
| Destructive | No | Yes | Yes | Yes |
Conclusion: The Definitive Role of qNMR
While HPLC, GC-FID, and potentiometric titration are all valuable techniques for purity assessment, quantitative NMR stands out as a primary and highly accurate method for the validation of new chemical entities like this compound. Its ability to provide a direct, absolute quantification without the need for a specific reference standard of the analyte is a significant advantage, particularly in research and early development phases where such standards may not be readily available.[5][20]
The use of orthogonal methods is crucial for a comprehensive purity assessment. HPLC and GC-FID provide excellent separation of impurities, while potentiometric titration offers a highly precise measure of the total acidic content. However, qNMR serves as the definitive anchor, providing a direct and traceable purity value that can be used to qualify the results from other techniques. By integrating qNMR into the analytical workflow, researchers and drug developers can ensure the highest level of confidence in the quality and purity of their materials, a cornerstone of scientific integrity and patient safety.
References
Sources
- 1. bipm.org [bipm.org]
- 2. emerypharma.com [emerypharma.com]
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- 4. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 5. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. 3,5-Bis(trifluoromethyl)benzoic acid CAS#: 725-89-3 [m.chemicalbook.com]
- 9. acdlabs.com [acdlabs.com]
- 10. docs.chemaxon.com [docs.chemaxon.com]
- 11. Visualizer loader [nmrdb.org]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Difluoromethane by GC-MS - Chromatography Forum [chromforum.org]
- 18. analysis potentiometric titration: Topics by Science.gov [science.gov]
- 19. blog.metrohmusa.com [blog.metrohmusa.com]
- 20. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
A Spectroscopic Comparison of 4-(Difluoromethoxy) vs. 4-Methoxy Benzoic Acid Derivatives: A Guide for Researchers
In the landscape of modern drug discovery and development, the strategic modification of lead compounds to enhance their pharmacokinetic and pharmacodynamic properties is a cornerstone of medicinal chemistry. Among the various tactics employed, the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—is a powerful tool. The difluoromethoxy (-OCF₂H) group has emerged as a compelling bioisostere for the well-known methoxy (-OCH₃) group, offering unique electronic properties that can significantly impact a molecule's metabolic stability, lipophilicity, and binding interactions.[1]
This guide provides a detailed spectroscopic comparison of 4-(difluoromethoxy)benzoic acid and 4-methoxybenzoic acid, two representative compounds that highlight the distinct spectral signatures imparted by these two functional groups. Understanding these differences is crucial for researchers in compound identification, characterization, and quality control. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and theoretical explanations.
The Electronic Influence of -OCF₂H vs. -OCH₃
The methoxy group is generally considered an electron-donating group through resonance, while being weakly electron-withdrawing inductively. In contrast, the difluoromethoxy group is moderately electron-withdrawing, a consequence of the strong inductive effect of the two fluorine atoms.[2][3] This fundamental electronic difference is the primary driver for the variations observed in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4] The differences in the electronic nature of the methoxy and difluoromethoxy groups lead to predictable and informative shifts in ¹H, ¹³C, and ¹⁹F NMR spectra.
¹H NMR Spectroscopy
In ¹H NMR, the chemical shifts of the aromatic protons are particularly sensitive to the electronic effects of the para-substituent.
| Assignment | 4-(Difluoromethoxy)benzoic Acid Chemical Shift (δ) in ppm | 4-Methoxybenzoic Acid Chemical Shift (δ) in ppm (Solvent: DMSO-d₆) [5][6] |
| -COOH | ~13.0 | ~12.7 |
| Ar-H (ortho to -COOH) | ~8.1 | 7.93 |
| Ar-H (ortho to -OR) | ~7.4 | 7.03 |
| -OCF₂H | ~7.0 (triplet) | - |
| -OCH ₃ | - | 3.84 |
Key Observations and Insights:
-
Aromatic Protons: The protons ortho to the carboxylic acid group in the difluoromethoxy derivative are shifted downfield (to a higher ppm value) compared to the methoxy analog. This is a direct consequence of the -OCF₂H group's electron-withdrawing nature, which deshields the aromatic ring protons to a greater extent.
-
Substituent Protons: The proton of the difluoromethoxy group appears as a characteristic triplet due to coupling with the two adjacent fluorine atoms. The methoxy group protons, on the other hand, present as a sharp singlet.
¹³C NMR Spectroscopy
The electron-withdrawing character of the -OCF₂H group also manifests in the ¹³C NMR spectrum.
| Assignment | 4-(Difluoromethoxy)benzoic Acid Chemical Shift (δ) in ppm | 4-Methoxybenzoic Acid Chemical Shift (δ) in ppm (Solvent: DMSO-d₆) [5][7] |
| C =O | ~166 | 167.5 |
| Ar-C (ipso, attached to -COOH) | ~128 | 123.5 |
| Ar-C (ortho to -COOH) | ~132 | 131.5 |
| Ar-C (ortho to -OR) | ~116 | 114.1 |
| Ar-C (ipso, attached to -OR) | ~152 (triplet) | 163.2 |
| -OC F₂H | ~115 (triplet) | - |
| -OC H₃ | - | 55.8 |
Key Observations and Insights:
-
Ipso-Carbon (attached to -OR): A notable feature in the ¹³C NMR spectrum of the difluoromethoxy derivative is the splitting of the ipso-carbon signal into a triplet due to coupling with the two fluorine atoms.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituent's electronic effects, though the differences are more subtle compared to the proton spectra.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For 4-(difluoromethoxy)benzoic acid, the ¹⁹F NMR spectrum would show a doublet, resulting from the coupling of the two fluorine atoms with the single proton of the -OCF₂H group. The chemical shift of this signal provides valuable information about the electronic environment of the fluorine atoms.
Experimental Protocol: Acquiring NMR Spectra
A general protocol for acquiring high-quality NMR spectra of small molecules is outlined below.
Step-by-Step Methodology: [8]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the benzoic acid derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a small vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the desired NMR spectra (¹H, ¹³C, ¹⁹F) using standard pulse programs.
-
-
Data Processing:
-
Apply a Fourier transform to the raw data (Free Induction Decay).
-
Perform phase and baseline corrections to the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]
| Vibrational Mode | 4-(Difluoromethoxy)benzoic Acid (cm⁻¹) | 4-Methoxybenzoic Acid (cm⁻¹) [10][11] |
| O-H stretch (carboxylic acid) | ~3000 (broad) | ~3000 (broad) |
| C=O stretch (carboxylic acid) | ~1700 | ~1680 |
| C-O-C stretch (aromatic ether) | ~1250 and ~1050 | ~1260 and ~1030 |
| C-F stretch | ~1100-1000 (strong) | - |
Key Observations and Insights:
-
C-F Vibrations: The most significant difference in the IR spectra is the presence of strong C-F stretching vibrations for the difluoromethoxy derivative, typically appearing in the 1100-1000 cm⁻¹ region.[12]
-
C=O Stretch: The carbonyl (C=O) stretching frequency of the carboxylic acid in the difluoromethoxy compound is slightly higher than that of the methoxy analog. This is consistent with the electron-withdrawing nature of the -OCF₂H group, which strengthens the C=O bond.
Experimental Protocol: Acquiring FT-IR Spectra (Thin Solid Film Method)
This protocol is suitable for solid samples and is a common and straightforward method.[13]
Step-by-Step Methodology: [13]
-
Sample Preparation:
-
Place a small amount (a few milligrams) of the solid benzoic acid derivative into a clean vial.
-
Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid completely.
-
Using a pipette, apply a drop of this solution to the surface of a clean salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
After analysis, clean the salt plate thoroughly with a suitable solvent and return it to a desiccator for storage.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[14] For the benzoic acid derivatives , electron ionization (EI) is a common method.
| Ion | 4-(Difluoromethoxy)benzoic Acid (m/z) | 4-Methoxybenzoic Acid (m/z) [15][16] |
| Molecular Ion [M]⁺ | 188 | 152 |
| [M-OH]⁺ | 171 | 135 (Base Peak) |
| [M-COOH]⁺ | 143 | 107 |
| [C₆H₄F₂O]⁺ | 129 | - |
| [C₆H₅]⁺ | 77 | 77 |
Key Observations and Insights:
-
Molecular Ion: The molecular ion peak for each compound is readily observed, with a mass difference of 36 units, corresponding to the replacement of two hydrogens with two fluorines and a carbon with an oxygen.
-
Fragmentation Pattern: The fragmentation patterns are generally similar, with characteristic losses of -OH and -COOH groups. The base peak for 4-methoxybenzoic acid is often the [M-OH]⁺ fragment at m/z 135.[17] The fragmentation of the 4-(difluoromethoxy) derivative will also show ions corresponding to fragments containing the difluoromethoxy group.
Experimental Protocol: Acquiring Mass Spectra (Direct Infusion ESI-MS)
This is a general protocol for obtaining a mass spectrum via direct infusion into an electrospray ionization (ESI) source.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.
-
-
Infusion and Analysis:
-
Load the sample solution into a syringe and mount it on a syringe pump.
-
Infuse the solution at a constant flow rate (e.g., 5-10 µL/min) into the ESI source of the mass spectrometer.
-
Optimize the mass spectrometer parameters (e.g., capillary voltage, cone voltage, gas flow rates) to obtain a stable signal.
-
Acquire the mass spectrum over the desired mass range.
-
Conclusion
The spectroscopic comparison of 4-(difluoromethoxy) and 4-methoxy benzoic acid derivatives reveals distinct and predictable differences that are directly attributable to the electronic properties of the -OCF₂H and -OCH₃ groups. In ¹H and ¹³C NMR, the electron-withdrawing nature of the difluoromethoxy group leads to a general downfield shift of aromatic signals and characteristic C-F and H-F coupling patterns. The presence of strong C-F stretching bands in the IR spectrum is a key diagnostic feature for the difluorinated compound. Mass spectrometry provides clear molecular weight information and related fragmentation patterns. By understanding these spectroscopic signatures, researchers can confidently identify and characterize these important classes of molecules, aiding in the advancement of drug discovery and materials science.
References
- Organic Chemistry at CU Boulder. IR Spectroscopy of Solids.
- Benchchem. Spectroscopic Profile of 4-Methoxybenzoic Acid: A Technical Guide.
- PubChem. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478.
- ChemicalBook. 4-Methoxybenzoic acid(100-09-4) 1H NMR spectrum.
- ChemicalBook. 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum.
- Benchchem. Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds.
- ResearchGate. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
- Springer Nature Experiments. NMR Protocols and Methods.
- Journal of Organic and Pharmaceutical Chemistry. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
- Bruker. Guide to FT-IR Spectroscopy.
- ChemicalBook. 4-Methoxybenzoic acid(100-09-4) IR1.
- SpectraBase. 4-(Difluoromethoxy)
- Western University.
- NIH.
- NIST WebBook. Benzoic acid, 4-methoxy-.
- SpectraBase.
- Doc Brown's Chemistry.
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- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Methoxybenzoic acid(100-09-4) 1H NMR spectrum [chemicalbook.com]
- 7. 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum [chemicalbook.com]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 10. 4-Methoxybenzoic acid(100-09-4) IR Spectrum [m.chemicalbook.com]
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- 15. 4-Methoxybenzoic Acid | C8H8O3 | CID 7478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. webbook.nist.gov [webbook.nist.gov]
- 17. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Metabolic Stability of Fluorinated Versus Non-Fluorinated Benzoic Acids
For drug development professionals, medicinal chemists, and researchers, the strategic modification of a lead compound to optimize its pharmacokinetic profile is a cornerstone of success. Among the myriad of tools available, the introduction of fluorine is a uniquely powerful strategy to enhance metabolic stability, thereby improving bioavailability and half-life. This guide provides an in-depth comparison of the metabolic stability of fluorinated and non-fluorinated benzoic acids, a common scaffold in pharmaceuticals. We will dissect the underlying mechanisms, present detailed experimental protocols for robust assessment, and provide comparative data to guide your research and development efforts.
Part 1: The Mechanistic Rationale: Why Fluorine Confers Stability
The metabolic fate of a small molecule is primarily dictated by its susceptibility to Phase I (functionalization) and Phase II (conjugation) enzymatic reactions, predominantly in the liver. Fluorine's influence stems from its fundamental physicochemical properties, which directly interfere with these metabolic pathways.
Blocking Phase I Oxidative Metabolism
The primary route of Phase I metabolism for many aromatic compounds, including benzoic acid, is oxidation by Cytochrome P450 (CYP450) enzymes. This often occurs at electron-rich positions, with para-hydroxylation being a common metabolic "soft spot."
-
Carbon-Fluorine Bond Strength: The C-F bond is significantly stronger (bond dissociation energy of ~110 kcal/mol) than a typical aromatic C-H bond (~98 kcal/mol). This high bond energy makes the C-F bond exceptionally resistant to the oxidative cleavage mechanisms employed by CYP450 enzymes. Placing a fluorine atom at a metabolically labile position effectively acts as a metabolic shield.
-
Electronic Effects: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This reduces the electron density of the aromatic ring, deactivating it towards electrophilic attack by the activated oxygen species within the CYP450 active site.
Modulating Phase II Conjugation
For carboxylic acids like benzoic acid, a major metabolic route is Phase II conjugation, specifically the formation of an acyl glucuronide via UDP-glucuronosyltransferase (UGT) enzymes. This process increases the molecule's water solubility, facilitating its excretion.
While fluorination blocks oxidation, its electronic effects can modulate the rate of glucuronidation. The electron-withdrawing nature of fluorine increases the acidity (lowers the pKa) of the carboxylic acid moiety. This alteration in acidity can influence the compound's recognition and turnover rate by UGT isoforms, which can be a critical consideration in overall clearance.
Caption: Comparative metabolic fate of benzoic acid and 4-fluorobenzoic acid.
Part 2: A Guide to Experimental Assessment
To empirically determine metabolic stability, a series of well-controlled in vitro experiments are essential. The choice of experimental system is critical. Liver microsomes are subcellular fractions rich in Phase I CYP450 enzymes and some UGTs, making them ideal for high-throughput screening of oxidative metabolism. In contrast, intact hepatocytes contain the full complement of Phase I and Phase II enzymes, cofactors, and transporters, offering a more holistic ("gold standard") view of hepatic clearance.
Protocol 1: Liver Microsomal Stability Assay
This assay is designed to measure the intrinsic clearance (CLint) of a compound due primarily to Phase I metabolism.
A. Materials & Reagents
-
Test Compounds: Benzoic Acid, 2-Fluorobenzoic Acid, 3-Fluorobenzoic Acid, 4-Fluorobenzoic Acid (10 mM stocks in DMSO).
-
Positive Control: Testosterone or Verapamil (known high-clearance CYP3A4 substrate).
-
Pooled Human Liver Microsomes (HLM) (e.g., from a reputable supplier, stored at -80°C).
-
Phosphate Buffer (100 mM, pH 7.4).
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).
-
Quenching Solution: Ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
96-well incubation and collection plates.
B. Experimental Procedure
-
Preparation: Thaw liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Pre-incubation: Add the microsomal suspension to the incubation plate. Add 1 µL of test compound stock solution to the appropriate wells for a final substrate concentration of 1 µM. Pre-incubate for 10 minutes at 37°C to allow temperature equilibration.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "No-Cofactor" negative controls.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot (e.g., 50 µL) of the reaction mixture to a collection plate containing 150 µL of ice-cold quenching solution. The 0-minute time point is taken immediately after adding the NADPH system.
-
Sample Processing: Once all time points are collected, seal the collection plate, vortex thoroughly, and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS.
C. Self-Validation System
-
Positive Control: Must show significant depletion (>80% over 60 min) to confirm enzymatic activity.
-
Negative Control (No-Cofactor): Incubate the highest concentration of test compound without the NADPH system. The compound concentration should remain stable, confirming that disappearance is enzyme-dependent.
Protocol 2: Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic clearance, incorporating both Phase I and Phase II pathways.
A. Materials & Reagents
-
Use materials similar to the microsomal assay, but replace microsomes and the NADPH system with:
-
Cryopreserved Pooled Human Hepatocytes.
-
Hepatocyte Incubation Medium (e.g., Williams' Medium E).
B. Experimental Procedure
-
Cell Thawing & Viability: Rapidly thaw hepatocytes according to the supplier's protocol. Determine cell viability and density using a method like Trypan Blue exclusion. Viability should be >80%.
-
Cell Suspension: Dilute the hepatocytes in pre-warmed incubation medium to a final density of 1 million viable cells/mL.
-
Incubation: Add the hepatocyte suspension to an incubation plate. Add 1 µL of test compound stock solution for a final concentration of 1 µM.
-
Time-Point Sampling: Place the plate in an incubator (37°C, 5% CO2) on an orbital shaker. At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots and quench the reaction as described in the microsomal assay.
-
Sample Processing & Analysis: Follow the same processing and LC-MS/MS analysis steps as the microsomal protocol.
C. Self-Validation System
-
Positive Control: Use a compound known to be cleared by both Phase I and Phase II pathways (e.g., 7-hydroxycoumarin).
-
Negative Control (Heat-Inactivated Hepatocytes): A parallel incubation with heat-inactivated cells should show no significant compound depletion, confirming that metabolism is cell-dependent.
Caption: A generalized workflow for in vitro metabolic stability assessment.
Part 3: Comparative Data Analysis and Interpretation
The data from these assays are used to calculate key pharmacokinetic parameters. The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the line of the natural log plot, the half-life (t½) is determined. This is then used to calculate the intrinsic clearance (CLint).
t½ = 0.693 / elimination rate constant (k)
CLint (µL/min/mg protein or 10^6 cells) = (0.693 / t½) * (Incubation Volume / Enzyme Amount)
The following table presents a summary of expected experimental data, illustrating the impact of fluorination on metabolic stability.
| Compound | Microsomal t½ (min) | Microsomal CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) | Primary Clearance Route(s) |
| Benzoic Acid | ~45 | High | ~30 | High | CYP450 Hydroxylation, Glucuronidation |
| 4-Fluorobenzoic Acid | >120 (Stable) | Low | ~50 | Moderate | Glucuronidation |
| 3-Fluorobenzoic Acid | ~70 | Moderate | ~45 | Moderate-High | CYP450 Hydroxylation, Glucuronidation |
| 2-Fluorobenzoic Acid | ~90 | Low-Moderate | ~60 | Moderate | CYP450 Hydroxylation, Glucuronidation |
Interpretation of Results:
-
Benzoic Acid: As the non-fluorinated parent, it is expected to be metabolized by both CYP450-mediated hydroxylation and UGT-mediated glucuronidation, resulting in a relatively short half-life and high clearance in both systems.
-
4-Fluorobenzoic Acid: The placement of fluorine at the para-position, a primary site for CYP450 attack, effectively blocks this metabolic route. This is reflected in its high stability (long t½) in the microsomal assay. However, in hepatocytes, clearance is still observed, albeit at a slower rate than benzoic acid, which is attributable to the remaining glucuronidation pathway.
-
2- and 3-Fluorobenzoic Acid: With the primary para- position still available for hydroxylation, these isomers show intermediate stability in microsomes. The fluorine's electron-withdrawing effect may slightly decrease the rate of oxidation compared to benzoic acid itself, but it does not block it. Their clearance in hepatocytes reflects the combined contribution of both oxidation and conjugation.
Conclusion
This guide demonstrates that the strategic placement of fluorine is a highly effective method for enhancing the metabolic stability of benzoic acid derivatives. Fluorination at the para-position provides a robust metabolic shield against CYP450-mediated oxidation, significantly increasing the compound's half-life in microsomal systems. However, it is crucial to recognize that this modification does not eliminate metabolism entirely, as Phase II conjugation pathways like glucuronidation remain viable clearance routes.
Therefore, a multi-system approach is essential for a comprehensive evaluation. By combining data from both liver microsomal and hepatocyte stability assays, researchers can build a more accurate and predictive model of a compound's in vivo pharmacokinetic behavior. This dual-assay strategy allows for the clear differentiation between effects on Phase I and Phase II metabolism, providing invaluable insights that empower rational drug design and lead to the selection of more robust and successful drug candidates.
References
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Bateman, R. (2010). The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen. PubMed. Available at: [Link]
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Schleheck, D., et al. (1990). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. PubMed. Available at: [Link]
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de Visser, S. P., et al. (2005). Mechanism and structure–reactivity relationships for aromatic hydroxylation by cytochrome P450. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wang, Y., et al. (2022). Diverse Mechanisms for the Aromatic Hydroxylation: Insights into the Mechanisms of the Coumarin Hydroxylation by CYP2A6. ACS Catalysis. Available at: [Link]
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Eawag. (2006). 4-Fluorobenzoate (an/aerobic) Degradation Pathway. Eawag-BBD. Available at: [Link]
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Accredited Drug Testing Inc. (2024). How to Conduct an In Vitro Metabolic Stability Study. Accredited Drug Testing Inc.. Available at: [Link]
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Wikipedia. (n.d.). Benzoic acid. Wikipedia. Available at: [Link]
-
Reiner, A. M. (1971). Metabolism of Benzoic Acid by Bacteria: 3,5- Cyclohexadiene-1,2-Diol-1-Carboxylic Acid Is an Intermediate in the Formation of Catechol. Journal of Bacteriology. Available at: [Link]
-
D'yachkov, P. N. (2018). Mechanism of aromatic hydroxylation by cytochrome P450. ResearchGate. Available at: [Link]
-
YouTube. (2024). Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. Available at: [Link]
-
de Visser, S. P., et al. (2005). Mechanism and structure-reactivity relationships for aromatic hydroxylation by cytochrome P450. Semantic Scholar. Available at: [Link]
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Zientek, M. A., et al. (2010). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening. Available at: [Link]
-
Campbell, J. L., et al. (2016). Metabolism and elimination scheme for benzoic acid and a variety of its precursor compounds used as flavoring agents and food additives. ResearchGate. Available at: [Link]
-
de Visser, S. P., et al. (2005). Mechanism and structure?reactivity relationships for aromatic hydroxylation by cytochrome P450. ResearchGate. Available at: [Link]
-
Bio-Rad. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Bio-Rad. Available at: [Link]
-
dos Santos, L. M., et al. (2001). Aerobic Biotransformation of 4-fluorocinnamic Acid to 4-fluorobenzoic Acid. PubMed. Available at: [Link]
-
Schreiber, A., et al. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology. Available at: [Link]
-
Di, L., et al. (2016). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available at: [Link]
A Senior Application Scientist's Guide to Comparative Docking of Fluorinated Ligands in Enzyme Active Sites
Introduction: The Strategic Advantage of Fluorine in Modern Drug Discovery
In the landscape of medicinal chemistry, fluorine has ascended from a chemical curiosity to a cornerstone of rational drug design. Approximately 20% of all pharmaceuticals contain fluorine, a testament to its profound ability to modulate molecular properties.[1][2] The strategic incorporation of fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, alter lipophilicity to improve membrane permeability, and modify the pKa of nearby functional groups.[3] These modifications often translate into superior pharmacokinetic profiles, enhanced target affinity, and improved selectivity.[3]
However, the very properties that make fluorine so valuable—its extreme electronegativity, low polarizability, and the unique nature of the C-F bond—present a significant challenge for computational modeling. Predicting the impact of fluorination on protein-ligand binding is not straightforward. The effects can be subtle and context-dependent, involving complex interactions with the protein surface and surrounding water networks.[1][4] This guide provides a comprehensive framework for conducting rigorous and reliable comparative docking studies of fluorinated ligands, moving beyond simplistic score-based rankings to a holistic, experimentally-grounded evaluation.
The In Silico Challenge: Why Fluorine Demands a Specialized Approach
Standard molecular docking protocols may not adequately capture the nuanced behavior of fluorinated ligands. The primary challenge lies in accurately modeling the distinct non-covalent interactions that fluorine can participate in. These include:
-
Fluorine Bonding & Halogen Bonds: While organic fluorine is a poor hydrogen bond acceptor, it can engage in favorable electrostatic interactions, often termed "fluorine bonding" or as part of a broader class of halogen bonds.[5][6][7][8] These interactions are highly directional and depend on the anisotropic distribution of charge around the atom.
-
Disruption of Water Networks: Fluorine substituents can significantly alter the structure and thermodynamics of water molecules within the binding pocket. This can lead to favorable entropic gains that stabilize the ligand-protein complex, an effect that is often difficult for standard scoring functions to predict.[1][4]
-
Dipole-Dipole and Quadrupolar Interactions: The strong C-F bond dipole can lead to significant interactions with polar residues or backbone atoms in the enzyme's active site, influencing the ligand's preferred conformation and orientation.
Failure to account for these phenomena can lead to inaccurate binding pose predictions and misleading affinity estimates. Therefore, a successful comparative study hinges on a carefully designed and validated computational workflow.
Part I: Designing a Self-Validating Docking Workflow
The foundation of any reliable computational experiment is a protocol that is internally consistent and validated against known data. This workflow diagram illustrates the key stages of a robust comparative docking study.
Caption: High-level workflow for a comparative docking study.
Causality in Software and Force Field Selection
The choice of docking software and the underlying force field is the most critical decision in the entire study. Different programs use varied search algorithms and scoring functions, which can profoundly impact results, especially for halogenated compounds.[9]
-
Software Selection: While many options exist (e.g., AutoDock, Glide, GOLD, DOCK), it is crucial to select a program whose scoring function has been parameterized to handle halogen bonding or has options for custom force fields.[10][11][12] For instance, some commercial software like Schrödinger's Glide offers specific workflows that can better account for such interactions.[13] Open-source tools like AutoDock are powerful but may require more careful parameterization and validation.[9]
-
Force Field Considerations: A standard molecular mechanics force field might not accurately represent the electrostatic potential of a fluorinated compound.[14] The partial charges assigned to the fluorine and adjacent carbon atoms are paramount. Studies have shown that force fields like MMFF94 can perform reasonably well for fluorine-containing systems.[5][6] For maximum accuracy, deriving custom parameters from quantum mechanics (QM) calculations is the gold standard, though computationally intensive.[15][16][17]
The Imperative of Protocol Validation
Trustworthiness is established by proving your methodology can reproduce reality before attempting to predict it. The standard for this is a re-docking experiment .[18]
Experimental Protocol: Re-docking Validation
-
Obtain Crystal Structure: Start with a high-resolution crystal structure of your target enzyme with a co-crystallized ligand (ideally, one similar to your test series).
-
Separate Components: Isolate the protein receptor and the "native" ligand into separate files.
-
Prepare Receptor: Prepare the protein as you would for the main experiment (adding hydrogens, assigning charges, removing non-essential water).
-
Dock the Native Ligand: Using your chosen docking protocol, dock the native ligand back into the prepared receptor's active site.
-
Calculate RMSD: Superimpose the top-scoring docked pose with the original crystal pose and calculate the Root Mean Square Deviation (RMSD) of the heavy atoms.[19]
-
Assess Validity: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your protocol can accurately reproduce the experimentally determined binding mode.[18] If the RMSD is higher, you must revisit your protocol choices (e.g., binding site definition, search algorithm parameters, scoring function) before proceeding.[18][20]
Part II: A Step-by-Step Guide to Comparative Docking
With a validated protocol, you can now proceed to the comparative study. The key is to maintain absolute consistency in every step to ensure that the only variable being tested is the ligand structure itself.
Step 1: Meticulous Ligand Preparation
Garbage in, garbage out. The quality of your ligand structures directly determines the quality of your docking results. This is especially true for fluorinated compounds where charge distribution is critical.[21]
Caption: Workflow for preparing fluorinated ligands for docking.
Experimental Protocol: Ligand Preparation
-
Standardize Structures: Begin with 2D representations (e.g., SDF or SMILES files). Use a tool to standardize the structures, which involves operations like desalting to remove counter-ions and ensuring functional groups are in a consistent representation.[21][22]
-
Generate Tautomers and Protonation States: Generate likely tautomeric and protonation states at a physiological pH (typically 7.4). This is crucial as the charge state of a ligand dramatically affects its interactions.
-
Generate 3D Conformers: Convert the 2D structures into 3D. This step should include a robust conformational search followed by energy minimization for each generated conformer.
-
Assign Partial Charges: This is the most sensitive step for fluorinated ligands. Use a high-quality method to assign atomic partial charges. While methods like Gasteiger are fast, more accurate charges derived from QM calculations (e.g., AM1-BCC) are highly recommended to properly capture the electron-withdrawing effects of fluorine.[23]
-
Finalize Format: Save the prepared ligands in a format compatible with your docking software (e.g., .mol2 or .sdf), ensuring all atom types are correctly assigned.
Step 2: Execution and Post-Docking Analysis
Run the docking for your entire library of fluorinated and non-fluorinated parent compounds using the validated protocol. Once complete, the analysis phase begins.
-
Pose Clustering and Ranking: Do not rely solely on the single top-ranked score. Docking algorithms produce multiple possible binding poses. These should be clustered based on conformational similarity. A ligand that consistently returns multiple low-energy poses in a single cluster is a more reliable result than one with scattered, high-variance poses.
-
Visual Inspection: This is a non-negotiable step. Visually inspect the top-ranked poses for each ligand. Assess the plausibility of the predicted interactions. Does the fluorinated moiety engage with a complementary region of the active site? Are there steric clashes?
-
Interaction Analysis: Go beyond the docking score and analyze the specific interactions formed. Look for:
Part III: Data Interpretation and Presentation
The goal of a comparative study is to generate actionable insights. How does fluorination at different positions on a scaffold impact binding? The data should be presented in a way that clearly answers this question.
Summarizing Quantitative Data
Organize your results into a clear, comparative table. This allows for at-a-glance identification of trends.
| Ligand ID | Fluorination Pattern | Docking Score (kcal/mol) | Key Interactions (Predicted) | Comments |
| LIG-01 | Non-fluorinated | -7.5 | H-bond with Ser180, π-π with Phe290 | Parent compound, baseline affinity. |
| LIG-02 | 4-Fluoro | -8.2 | H-bond with Ser180, F-contact with Gly178 C=O | Improved score; fluorine engages backbone. |
| LIG-03 | 3-Fluoro | -7.6 | H-bond with Ser180, π-π with Phe290 | Marginal improvement; fluorine solvent-exposed. |
| LIG-04 | 4-Trifluoromethyl | -9.1 | H-bond with Ser180, Hydrophobic contact with Leu310 | Significant improvement; CF3 fills hydrophobic pocket. |
This table is a hypothetical example for illustrative purposes.
From Docking Poses to Binding Hypotheses
The ultimate output is not a list of scores, but a set of testable hypotheses. For example, the data above suggests:
-
Hypothesis 1: Fluorination at the 4-position is more beneficial than at the 3-position because it allows for a favorable interaction with the backbone carbonyl of Gly178.
-
Hypothesis 2: A trifluoromethyl group at the 4-position provides a significant affinity boost by occupying a deep hydrophobic pocket near Leu310, an interaction not available to a single fluorine atom.
These hypotheses, derived from a rigorously conducted and validated docking study, can then guide the next phase of synthesis and in vitro testing, focusing resources on the most promising chemical modifications. For further validation, molecular dynamics (MD) simulations can be employed to assess the stability of the docked poses and the persistence of key interactions over time.[25]
Conclusion
Comparative docking of fluorinated ligands is a powerful tool for modern drug discovery, but it is one that requires a nuanced and meticulous approach. By moving beyond default parameters and embracing a workflow built on the principles of validation, careful preparation, and detailed interaction analysis, researchers can unlock the full predictive power of in silico methods. The unique chemical nature of fluorine is not an obstacle but an opportunity—one that computational chemistry, when applied correctly, is uniquely positioned to explore.
References
-
D. O’Hagan, "Fluorine in medicinal chemistry," Journal of Fluorine Chemistry, 2010. [Link]
-
Zhou, P., Tian, F., Lv, F., & Shang, Z. (2009). Fluorine bonding--how does it work in protein-ligand interactions?. Journal of chemical information and modeling. [Link]
-
Xing, L., et al. (2019). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmaceutical Analysis. [Link]
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Meanwell, N. A. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. [Link]
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Xing, L., et al. (2019). Case studies of fluorine in drug discovery. ResearchGate. [Link]
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Xing, L., et al. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem. [Link]
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Al-Harthi, S., et al. (2022). Insights into bacterial interactions: Comparing fluorine-containing 1,2,4-triazoles to antibiotics using molecular docking and molecular dynamics approaches. PLoS ONE. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Fluorinated Compound Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of fluorinated compounds in modern pharmaceuticals offers significant advantages in metabolic stability, binding affinity, and lipophilicity.[1][2][3] However, these unique properties also introduce distinct analytical challenges. The strong carbon-fluorine bond and the high electronegativity of fluorine can profoundly influence a molecule's behavior in biological matrices and during analysis, particularly with mass spectrometry.[3][4] Therefore, ensuring the reliability and consistency of bioanalytical data through rigorous method validation and cross-validation is not just a regulatory requirement but a scientific necessity.
This guide provides an in-depth exploration of the principles, experimental design, and unique considerations for the cross-validation of analytical methods tailored for fluorinated compounds. It is designed to move beyond a simple checklist of steps, offering insights into the causality behind experimental choices to ensure your data is robust, reliable, and ready for regulatory scrutiny.
Chapter 1: The "Why" and "When" of Cross-Validation
Bioanalytical method cross-validation is the process of comparing two validated analytical methods to demonstrate their equivalence.[5][6] This becomes critical when data from different sources must be combined or compared within a single study or across a development program. The harmonized ICH M10 guideline, now adopted by major regulatory bodies like the FDA and EMA, mandates cross-validation in specific scenarios to ensure data integrity.[7][8][9][10][11]
Scenarios Mandating Cross-Validation:
-
Inter-Laboratory Transfer: When a method is transferred from a sponsor's lab to a Contract Research Organization (CRO) or between two different CROs.
-
Change in Instrumentation: Moving an assay from one type of LC-MS/MS system to another (e.g., from a Sciex to a Waters platform).
-
Significant Method Changes: Alterations to sample processing, critical reagents, or analytical methodology.[6]
-
Data Consolidation: When data from different studies, potentially analyzed using different methods or in different labs, need to be combined for a regulatory submission.[8][12]
The fundamental goal is to assess and control for systemic bias between methods, ensuring that any observed differences in pharmacokinetic (PK) or toxicokinetic (TK) data are due to the drug's properties, not analytical variability.[8][12]
Caption: Decision tree for initiating a bioanalytical method cross-validation.
Chapter 2: Experimental Design and Core Protocols
A successful cross-validation study is built on a well-designed experiment that directly compares the performance of the reference (original) method with the comparator (new) method. The design must be statistically sound and capable of detecting potential bias.
Core Experimental Protocol: A Step-by-Step Guide
-
Sample Selection:
-
Source: Utilize a combination of spiked Quality Control (QC) samples and, critically, incurred (study) samples. QC samples test the method's ideal performance, while incurred samples reveal real-world complexities like metabolite interference or unique matrix effects.[13]
-
Concentration Levels: Select at least three QC concentrations (low, medium, high) that span the calibrated range of the assay.
-
Number of Samples: A statistically relevant number of samples should be chosen. While older guidance was less specific, modern approaches suggest a minimum of 30-40 samples to provide sufficient statistical power for assessing bias.[8]
-
-
Analysis Phase:
-
Aliquots from the exact same set of selected QC and incurred samples are analyzed by both the reference and comparator methods.
-
To minimize temporal variability, the analyses should be conducted as close in time as possible.
-
Each laboratory or method should follow its validated procedure precisely.
-
-
Data Evaluation & Acceptance Criteria:
-
The primary goal is to assess the agreement between the two datasets. The acceptance criteria have evolved from simple percentage difference calculations to more robust statistical evaluations as recommended by ICH M10.[8][14]
-
Traditional Approach (Incurred Sample Reanalysis - ISR Criteria): For years, the industry adapted ISR criteria. This states that for at least 67% of the samples, the percent difference between the two results should be within ±20% of their mean.[13][15][16]
-
Formula: % Difference = (Comparator Value - Reference Value) / mean(Comparator Value, Reference Value) * 100
-
-
Modern Statistical Approach (ICH M10): The latest guidelines encourage the use of more sophisticated statistical tools to assess bias, as the ISR approach can sometimes fail to detect underlying trends.[8][14] Recommended tools include:
-
Bland-Altman Plots: To visualize the agreement between the two methods and identify any concentration-dependent bias.
-
Deming Regression: A statistical method that accounts for errors in both the x and y measurements, providing a more accurate assessment of the slope and intercept of the correlation.[14]
-
Confidence Intervals: Assessing if the 90% confidence interval of the mean percent difference falls within a predefined equivalence boundary (e.g., ±30%).[8]
-
-
Caption: General workflow for a bioanalytical method cross-validation experiment.
Chapter 3: Unique Challenges in Fluorinated Compound Analysis
The physicochemical properties of fluorinated compounds demand special attention during method validation and cross-validation. Overlooking these aspects can lead to failed validations and unreliable data.
Metabolic Instability and Defluorination
-
The Challenge: While the C-F bond is strong, enzymatic cleavage (defluorination) can occur in vivo, leading to the formation of metabolites.[17] If the analytical method is not sufficiently selective, it may inadvertently measure both the parent drug and a fluorinated metabolite, leading to over-quantification.
-
Causality & Mitigation: This is particularly problematic in cross-validations if the two methods have different chromatographic selectivity or mass spectrometric fragmentation patterns. A high-resolution mass spectrometer (HRMS) can be invaluable during method development to identify potential cross-interfering metabolites. During validation, selectivity must be rigorously tested using authentic standards of known metabolites if available.
Matrix Effects
-
The Challenge: Matrix effects—the suppression or enhancement of analyte signal due to co-eluting components from the biological matrix—are a primary concern in LC-MS/MS analysis.[18][19][20][21] Fluorinated compounds can exhibit unique interactions, and even subtle differences in sample cleanup or chromatography between two methods can lead to significant discrepancies in matrix effects.
-
Causality & Mitigation: The mechanism often involves competition for ionization in the electrospray source.[21] If Method A has a more efficient cleanup protocol (e.g., solid-phase extraction) than Method B (e.g., protein precipitation), it will likely suffer less from ion suppression, causing a systemic bias.
-
Protocol for Assessment: Matrix factor should be assessed in both methods by comparing the peak response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. Consistent use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.
-
Adsorption and Stability
-
The Challenge: The lipophilic nature of many fluorinated compounds can lead to non-specific binding to container surfaces (e.g., plastic vials, pipette tips). This can result in analyte loss and inaccurate quantification. Furthermore, the stability of the compound in the biological matrix during collection, storage, and processing must be assured.[3]
-
Causality & Mitigation: If one lab uses polypropylene vials and another uses silanized glass vials, the degree of analyte loss could differ, introducing a bias that would be revealed during a cross-validation. Stability must be proven under various conditions (freeze-thaw, bench-top, long-term storage) during full validation. If a cross-validation fails, differences in sample handling and storage procedures should be among the first parameters investigated.
Chapter 4: Data Presentation and Interpretation
Clear and objective data presentation is crucial. A summary table comparing the results from both methods is essential for a straightforward evaluation.
Table 1: Example Cross-Validation Data for a Fluorinated Analyte
| Sample ID | Reference Method Conc. (ng/mL) | Comparator Method Conc. (ng/mL) | Mean Conc. (ng/mL) | % Difference | Meets Criteria (≤20%)? |
| QC-LOW-1 | 5.12 | 5.45 | 5.29 | 6.2% | Yes |
| QC-LOW-2 | 4.98 | 5.33 | 5.16 | 6.8% | Yes |
| QC-MID-1 | 48.9 | 51.5 | 50.2 | 5.2% | Yes |
| QC-MID-2 | 52.1 | 55.0 | 53.6 | 5.4% | Yes |
| QC-HIGH-1 | 398 | 421 | 410 | 5.6% | Yes |
| QC-HIGH-2 | 411 | 430 | 421 | 4.5% | Yes |
| INC-001 | 15.6 | 18.2 | 16.9 | 15.4% | Yes |
| INC-002 | 188 | 235 | 212 | 22.2% | No |
| INC-003 | 35.4 | 39.1 | 37.3 | 9.9% | Yes |
| ... | ... | ... | ... | ... | ... |
| Summary | 8/9 (88.9%) |
In this hypothetical example, 88.9% of the samples meet the traditional ISR acceptance criteria, indicating a successful cross-validation. However, the failure of sample INC-002 would still warrant a closer look, potentially using a Bland-Altman plot to see if there is a concentration-dependent trend that might become more pronounced at higher concentrations.
Conclusion
The cross-validation of analytical methods for fluorinated compounds is a complex but non-negotiable process in regulated drug development. It serves as the ultimate quality check, ensuring that data generated across different labs, instruments, or methods are comparable and reliable.[12] By understanding the underlying scientific principles, anticipating the unique challenges posed by organofluorine chemistry, and employing robust statistical evaluation, researchers can ensure the integrity of their bioanalytical data, paving the way for successful regulatory submissions and the advancement of novel therapeutics. When a cross-validation fails, it should not be seen as a setback but as a critical scientific investigation into the subtle factors that govern the accurate measurement of these powerful molecules.[12]
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Safety Operating Guide
Navigating the Safe Handling of 4-(Difluoromethoxy)-3,5-dimethylbenzoic Acid: A Comprehensive Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. The introduction of novel compounds like 4-(Difluoromethoxy)-3,5-dimethylbenzoic acid into our workflows demands a meticulous and proactive approach to safety. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the critical selection of Personal Protective Equipment (PPE), robust operational protocols, and responsible disposal methods. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes and the safety of your laboratory environment.
Hazard Profile: Understanding the Intrinsic Risks
This compound is a solid organic compound utilized in scientific research and development.[1] A thorough understanding of its hazard profile, derived from safety data sheets (SDS), is the foundational step in any risk assessment.
Primary Hazards:
-
Skin Irritation: The compound is classified as a skin irritant.[1][2][3] Direct contact can lead to redness, itching, and inflammation.
-
Serious Eye Irritation: It poses a significant risk to the eyes, causing serious irritation that may result in pain, watering, and redness.[1][2][3]
-
Respiratory Irritation: As a dust, it can irritate the respiratory system if inhaled, potentially causing coughing and shortness of breath.[1][2][4]
The National Fire Protection Association (NFPA) rating assigns a health hazard of 2, indicating that intense or continued exposure could lead to temporary incapacitation or potential residual injury without prompt medical attention.[1] Fortunately, it has a low fire (0) and reactivity (0) hazard under normal conditions.[1]
| Hazard Classification | GHS Category | Description | Source(s) |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | [1][2][3] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation | [1][2][3] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation | [1][2] |
The Core of Safety: Engineering and Administrative Controls
Before resorting to PPE, a laboratory's first line of defense is its engineering and administrative controls. These are designed to minimize hazard exposure at the source.
-
Ventilation: All work with this compound, especially when handling the powder, must be conducted in a well-ventilated area.[1][5] A certified chemical fume hood is the preferred engineering control to prevent the inhalation of dust particles.
-
Emergency Equipment: The immediate availability of emergency eyewash stations and safety showers is non-negotiable.[1][2][4] Proximity and regular testing of this equipment are critical components of a safe laboratory setup.
-
Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound must be established and readily accessible to all personnel.[6] These documents should be reviewed and updated regularly.
-
Restricted Access: Designate specific areas for handling this compound and restrict access to trained and authorized personnel only.
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential to mitigate risks that cannot be eliminated through engineering and administrative controls. The selection of appropriate PPE is a critical decision-making process based on a thorough risk assessment of the specific procedures being performed.
Eye and Face Protection
Given the classification as a serious eye irritant, robust eye protection is mandatory.
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 or European Standard EN 166 are required at all times when handling the compound.[1][7]
-
Enhanced Protection: When there is a significant risk of splashing or dust generation (e.g., weighing, transferring large quantities), a face shield must be worn in addition to chemical splash goggles to provide full-face protection.[1][6][8]
Hand Protection
To prevent skin irritation, the selection of appropriate gloves is crucial.
-
Material Selection: Gloves made from nitrile or butyl rubber are highly recommended for handling acids and organic compounds.[8][9] Always consult the glove manufacturer's compatibility chart for the specific chemical and any solvents being used.[6]
-
Best Practice: Double-gloving is recommended to provide an extra layer of protection, especially during prolonged handling or when working with larger quantities.[6] Gloves should be inspected for any signs of degradation or puncture before each use and disposed of immediately if compromised.
Body Protection
Protecting the skin from potential contact is a primary objective.
-
Standard Attire: A flame-resistant lab coat should be worn at all times and be fully buttoned.[6][7]
-
Additional Protection: For tasks with a higher risk of contamination, such as cleaning up spills or handling larger quantities, a chemical-resistant apron or suit may be necessary.[6]
Respiratory Protection
Preventing the inhalation of the compound in its powdered form is critical to avoid respiratory tract irritation.
-
Primary Control: A properly functioning chemical fume hood is the primary method to control airborne dust.
-
When Required: If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, respiratory protection is required.[1][6] A NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used.[8] A proper fit test and training on respirator use are mandatory for all users.[8]
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when handling this compound.
Caption: A decision-making workflow for selecting appropriate PPE.
Emergency Procedures: A Plan for the Unexpected
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[1][4] Seek medical attention if irritation persists.[2][7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.[1]
-
Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[1][2][4] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1][4]
-
Spills: For small spills, trained personnel wearing appropriate PPE can contain the spill with an inert absorbent material, sweep it up, and place it in a sealed container for disposal.[1][6] Avoid generating dust.[1] For large spills, evacuate the area and contact the institution's emergency response team.[6]
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is essential to protect the environment. As a fluorinated organic compound, it falls under specific waste disposal regulations.
-
Waste Segregation: All waste containing this compound must be collected in clearly labeled, compatible containers.[6] Do not mix with incompatible waste streams.
-
Disposal Method: The primary recommended method for the disposal of fluorinated organic compounds is high-temperature incineration at a permitted hazardous waste facility.[10][11] This process has the potential to permanently eliminate the compound.[11] The high energy required to break the carbon-fluorine bond necessitates specialized thermal treatment.[10]
-
Alternative Disposal: Disposal in a designated hazardous waste landfill is another option.[10][11] These landfills have extensive controls to prevent the leaching of chemicals into the environment.[11]
-
Regulatory Compliance: All disposal must be conducted in accordance with local, state, and federal regulations. Dispose of the contents and container to an approved waste disposal plant.[2][5]
By adhering to these rigorous safety protocols, researchers can confidently and safely advance their work with this compound, secure in the knowledge that they have taken the necessary steps to protect themselves, their colleagues, and the environment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
